molecular formula C5H14N2 B3190599 1,2-Propanediamine, N,N'-dimethyl- CAS No. 44595-64-4

1,2-Propanediamine, N,N'-dimethyl-

Cat. No.: B3190599
CAS No.: 44595-64-4
M. Wt: 102.18 g/mol
InChI Key: RDHNFSNXWLWMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediamine, N,N'-dimethyl- is a useful research compound. Its molecular formula is C5H14N2 and its molecular weight is 102.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediamine, N,N'-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, N,N'-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

44595-64-4

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

1-N,2-N-dimethylpropane-1,2-diamine

InChI

InChI=1S/C5H14N2/c1-5(7-3)4-6-2/h5-7H,4H2,1-3H3

InChI Key

RDHNFSNXWLWMIX-UHFFFAOYSA-N

SMILES

CC(CNC)NC

Canonical SMILES

CC(CNC)NC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Propanediamine, N,N'-dimethyl- (CAS 44595-64-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

1,2-Propanediamine, N,N'-dimethyl-, with the CAS number 44595-64-4, is a chiral diamine that holds potential as a valuable building block in modern organic synthesis. Its structure, featuring two secondary amine functionalities on a propane backbone, makes it a candidate for applications in asymmetric catalysis, a cornerstone of contemporary drug development. The stereochemical arrangement of the methyl groups and the propane backbone can create a chiral environment when the molecule is used as a ligand in coordination with a metal center. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to pharmaceutical research and development. While specific applications of this exact diamine in drug development are not extensively documented in publicly available literature, this guide will leverage data on analogous chiral diamines to provide field-proven insights and experimental context.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 1,2-Propanediamine, N,N'-dimethyl-. It is important to note that much of the available data is computed, with experimental values being less common in the literature.

PropertyValueSource(s)
Molecular Formula C₅H₁₄N₂[1]
Molecular Weight 102.18 g/mol [1]
IUPAC Name 1-N,2-N-dimethylpropane-1,2-diamine[1]
CAS Number 44595-64-4[1]
Boiling Point 119-125 °C (experimental for an isomer)[2]
Density 0.823 g/cm³ (experimental for an isomer)[2]
Flash Point 22.6 °C (experimental for an isomer)[2]
Water Solubility Miscible
Computed XLogP3 -0.2[1]
Appearance Colorless to pale yellow liquid (typical for similar amines)[3]
Odor Amine-like (typical for similar amines)[3]

Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show signals for the methyl protons on the nitrogen atoms, the methyl protons on the propane backbone, the methine proton, and the methylene protons. The chemical shifts and coupling patterns would be informative for structural confirmation.

  • ¹³C NMR: The spectrum should display distinct signals for the two N-methyl carbons, the C-methyl carbon, the methylene carbon, and the methine carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

  • Mass Spectrometry (GC-MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 102, with characteristic fragmentation patterns resulting from the loss of methyl and amino groups.

Synthesis and Purification

Synthetic Approach

The synthesis of N,N'-dialkylalkanediamines, including 1,2-Propanediamine, N,N'-dimethyl-, has been described in the chemical literature. A common approach involves the reaction of a dihaloalkane with a primary amine.[4] For the synthesis of the target compound, this would involve the reaction of 1,2-dichloropropane with methylamine.

A general representation of this reaction is as follows:

G cluster_reactants Reactants cluster_products Products R1 1,2-Dichloropropane P1 1,2-Propanediamine, N,N'-dimethyl- R1->P1 Reaction R2 Methylamine (excess) R2->P1 P2 Methylamine Hydrochloride R2->P2

Caption: General synthetic scheme for 1,2-Propanediamine, N,N'-dimethyl-.

This reaction is typically carried out under pressure and at elevated temperatures. An excess of the primary amine is used to favor the formation of the desired secondary diamine and to neutralize the hydrogen halide formed as a byproduct. The reaction can lead to the formation of byproducts such as cyclic diamines and triamines, and therefore, careful control of reaction conditions is necessary to maximize the yield of the desired product.[4]

Purification and Chiral Resolution

Purification of the crude product typically involves distillation. For chiral diamines, the separation of enantiomers is a critical step for their application in asymmetric synthesis. Common methods for chiral resolution include:

  • Diastereomeric Salt Formation: The racemic diamine is reacted with a chiral acid to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[][6] The desired enantiomer of the diamine is then recovered by treating the separated salt with a base.

  • Chiral Chromatography: The racemic mixture can be separated using chromatographic techniques with a chiral stationary phase.

Applications in Drug Development: The Role of Chiral Diamines in Asymmetric Catalysis

While specific examples of the use of 1,2-Propanediamine, N,N'-dimethyl- in drug development are not prevalent in the literature, chiral diamines, in general, are of significant interest to the pharmaceutical industry. They are widely used as chiral ligands in asymmetric catalysis to produce enantiomerically pure drug candidates and their intermediates.[7]

The two nitrogen atoms of the diamine can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. This is crucial in drug development, as often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Logical Workflow for the Application of Chiral Diamine Ligands in Asymmetric Catalysis:

G A Synthesis of Chiral Diamine B Coordination to Metal Precursor A->B Ligand Introduction C Formation of Chiral Catalyst B->C In situ or isolated D Asymmetric Transformation (e.g., hydrogenation, C-C bond formation) C->D Catalysis E Enantiomerically Enriched Product (Drug Intermediate) D->E High enantioselectivity G A Sample containing 1,2-Propanediamine, N,N'-dimethyl- B Derivatization with HFBCF A->B C Extraction of Derivatives B->C D GC-MS Analysis on Chiral Column C->D E Separation and Detection of Enantiomers and Impurities D->E

Sources

N,N'-dimethyl-1,2-diaminopropane chemical structure and basicity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure and Basicity of N,N'-dimethyl-1,2-diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dimethyl-1,2-diaminopropane is an aliphatic diamine characterized by a propane backbone with secondary amine functionalities at the C1 and C2 positions. As the simplest chiral N,N'-dialkylated diamine, it serves as a valuable building block in organic synthesis and a versatile bidentate ligand in coordination chemistry.[1] Its utility in drug development and materials science is intrinsically linked to its chemical structure, particularly its stereochemistry and basicity. The two nitrogen centers can act as proton acceptors, and their respective pKa values govern the molecule's charge state at a given pH, which in turn dictates its solubility, reactivity, and interaction with biological targets.

This guide provides a detailed examination of the chemical structure of N,N'-dimethyl-1,2-diaminopropane, explores the theoretical and practical aspects of its basicity, and presents a comprehensive, field-proven protocol for the experimental determination of its pKa values.

Molecular Structure and Properties

Chemical Identity

The fundamental identity of N,N'-dimethyl-1,2-diaminopropane is established by its systematic name and registry number.

IdentifierValueSource(s)
IUPAC Name 1-N,2-N-dimethylpropane-1,2-diamine[2]
CAS Number 44595-64-4[2]
Molecular Formula C₅H₁₄N₂[2]
Molecular Weight 102.18 g/mol [2]
SMILES CC(CNC)NC[2]
Structural Analysis

The structure of N,N'-dimethyl-1,2-diaminopropane features a central chiral carbon atom (C2), meaning it exists as a pair of enantiomers (R and S). The molecule contains two secondary amine groups, which are the centers of its basicity. The methyl groups attached to the nitrogen atoms increase the steric bulk and electron density compared to its parent compound, 1,2-diaminopropane.

Caption: Chemical structure of N,N'-dimethyl-1,2-diaminopropane.

Synthesis Overview

The synthesis of N,N'-dimethyl-1,2-diamines can be achieved through various routes. One notable method involves the dimethylation of a diazaphospholidine oxide intermediate, followed by acid-catalyzed hydrolysis to yield the final product.[3] A more general and industrial approach for analogous compounds is the reaction of a dihaloalkane, such as 1,2-dichloropropane, with an excess of a primary amine, in this case, methylamine.[1]

The Basicity of N,N'-dimethyl-1,2-diaminopropane

The basicity of an amine is a measure of its ability to accept a proton (H⁺) and is quantitatively expressed by the pKa of its conjugate acid.[4] A higher pKa value corresponds to a stronger base.[4] As a diamine, N,N'-dimethyl-1,2-diaminopropane undergoes two distinct protonation steps, each with a corresponding equilibrium constant (pKa1 and pKa2).

Stepwise Protonation

The protonation occurs in a stepwise manner. The first protonation creates a monocation, and the second protonation results in a dication.

H₂A²⁺ ⇌ HA⁺ + H⁺ (pKa2) HA⁺ ⇌ A + H⁺ (pKa1)

Where 'A' represents the neutral diamine.

G A R-NH-CH₂-CH(CH₃)-NH-R (Neutral Base, A) HA_plus R-NH₂⁺-CH₂-CH(CH₃)-NH-R (Monoprotonated, HA⁺) A->HA_plus + H⁺, - H⁺ (pKa1) H2A_2plus R-NH₂⁺-CH₂-CH(CH₃)-NH₂⁺-R (Diprotonated, H₂A²⁺) HA_plus->H2A_2plus + H⁺, - H⁺ (pKa2)

Caption: Two-step protonation equilibrium of N,N'-dimethyl-1,2-diaminopropane.

Structural Influences and pKa Estimation
  • Inductive Effects : The two methyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced electron density makes the lone pairs more available for protonation, thereby increasing the basicity. Therefore, the first pKa (pKa1) of N,N'-dimethyl-1,2-diaminopropane is expected to be higher than that of the parent compound, 1,2-diaminopropane (predicted pKa ~9.83).[5][6]

  • Electrostatic Effects : After the first protonation, the presence of a positive charge on one ammonium group makes it significantly more difficult to add a second positive charge to the nearby amino group due to electrostatic repulsion. This effect drastically lowers the basicity of the second nitrogen atom. Consequently, pKa2 will be substantially lower than pKa1.

For comparison, the related isomer N,N'-dimethyl-1,3-propanediamine has a predicted pKa of 10.86.[7] In the 1,3-isomer, the amino groups are further apart, reducing the electrostatic repulsion in the diprotonated state compared to the 1,2-isomer. This suggests that the pKa1 of N,N'-dimethyl-1,2-diaminopropane will likely be in the range of 10-11, while its pKa2 will be significantly lower, likely in the range of 7-8.

Experimental Determination of Basicity

Potentiometric titration is the gold-standard method for accurately determining pKa values.[8] The technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid) is added incrementally.

Detailed Protocol: Potentiometric Titration for pKa Determination

This protocol is a self-validating system designed for high precision.

Principle: A solution of the diamine (a base) is titrated with a standardized strong acid (e.g., HCl). The pH is recorded after each addition of titrant. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an amine group are equal. For a diamine, two inflection points will be observed on the titration curve, corresponding to the two protonation steps.

Materials and Reagents:

  • Calibrated pH meter with a glass combination electrode (accuracy ±0.01 pH units)

  • Automated titrator or manual burette (Class A, 25 mL)

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel (100 mL)

  • N,N'-dimethyl-1,2-diaminopropane (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed)

  • Potassium Chloride (KCl) (for maintaining constant ionic strength)

  • Carbonate-free deionized water

  • Nitrogen gas source

Experimental Workflow:

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (e.g., 0.01 M diamine in 0.1 M KCl) A->B C Purge with N₂ (to remove dissolved CO₂) B->C D Place vessel on stirrer, immerse electrode C->D E Add 0.1 M HCl titrant in small increments D->E F Record pH and Volume after each addition E->F G Plot pH vs. Volume of Titrant F->G H Calculate 1st Derivative (ΔpH/ΔV) to find equivalence points G->H I Determine pKa1 and pKa2 at half-equivalence points H->I

Sources

Structural Isomerism and Functional Divergence: A Comparative Analysis of N,N'-Dimethyl-1,2-propanediamine and DMAPA

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of organic synthesis and drug development, the selection of an aliphatic diamine is rarely trivial. The choice between isomers can dictate the entire trajectory of a reaction pathway. Two such compounds—N,N'-dimethyl-1,2-propanediamine and DMAPA (3-Dimethylaminopropylamine) —share the same molecular formula (C₅H₁₄N₂) but exhibit profoundly different reactivity profiles.

This technical guide dissects the structural causality, physicochemical properties, and experimental workflows that differentiate these two diamines, providing researchers with a self-validating framework for their application in surfactant chemistry, catalysis, and coordination complexes.

Structural Causality & Physicochemical Profiling

The fundamental divergence between these two molecules lies in two structural parameters: the position of the amine groups (1,2-propylene vs. 1,3-propylene backbone) and the degree of alkylation (secondary/secondary vs. primary/tertiary amines).

DMAPA (N,N-dimethyl-1,3-propanediamine)

DMAPA is a bifunctional molecule featuring an unhindered, highly nucleophilic primary amine (-NH₂) at one terminus and a tertiary amine (-N(CH₃)₂) at the other, separated by a flexible 3-carbon chain[1]. This specific architecture is the gold standard for chemoselective reactions. The primary amine can undergo rapid amidation or reductive amination, while the tertiary amine remains inert during these steps, acting as a built-in basic site or a precursor for subsequent quaternization[2].

N,N'-dimethyl-1,2-propanediamine

In stark contrast, N,N'-dimethyl-1,2-propanediamine features a 1,2-carbon backbone with a methyl group on each nitrogen atom, rendering both amines secondary (-NH-CH₃). Furthermore, the 1,2-substitution pattern introduces a chiral center at the C2 carbon. The combination of secondary amines and a branched backbone creates a sterically crowded environment. While this limits its utility in rapid amidation, it makes the molecule an exceptional bidentate ligand. It forms highly stable 5-membered chelate rings with transition metals, where the N-methyl groups provide steric bulk that can lock the complex into specific stereochemical conformations[3].

Quantitative Data Summary
PropertyDMAPAN,N'-dimethyl-1,2-propanediamine
IUPAC Name N,N-dimethylpropane-1,3-diamineN,N'-dimethylpropane-1,2-diamine
CAS Number 109-55-719764-58-0
Amine Classification Primary (1°), Tertiary (3°)Secondary (2°), Secondary (2°)
Backbone Structure Linear 1,3-propyleneBranched 1,2-propylene (Chiral at C2)
Steric Hindrance Low (at 1° amine)High (N-methyl groups + branched chain)
Primary Industrial Use Surfactants (Betaines), PU CatalystsCoordination Chemistry, Chiral Ligands

Mechanistic Causality in Industrial and Research Applications

The Chemoselectivity of DMAPA in Surfactant Synthesis

DMAPA is the critical precursor in the synthesis of cocamidopropyl betaine (CAPB), a ubiquitous zwitterionic surfactant[1]. The causality here relies entirely on the chemoselectivity afforded by its asymmetric ends. When reacted with a fatty acid, the primary amine attacks the carbonyl carbon to form an amide. The tertiary amine cannot form an amide due to the lack of exchangeable protons. If a diamine with two primary amines were used, cross-linking (bis-amides) would occur, destroying the surfactant's hydrophilic/lipophilic balance (HLB). The surviving tertiary amine is then reacted with sodium chloroacetate to form the final betaine.

DMAPA_Workflow FA Fatty Acid (e.g., Lauric Acid) Amide Amidoamine Intermediate FA->Amide + DMAPA (160°C, -H2O) DMAPA DMAPA (1° & 3° Amine) DMAPA->Amide Chemoselective 1° Amine Reaction Betaine Cocamidopropyl Betaine (CAPB) Amide->Betaine + SCA (Quaternization) SCA Sodium Chloroacetate SCA->Betaine Reacts with 3° Amine

Fig 1: Chemoselective amidation and quaternization pathway of DMAPA in surfactant synthesis.

The Stereochemical Locking of N,N'-dimethyl-1,2-propanediamine

In organometallic chemistry and drug development, N,N'-dimethyl-1,2-propanediamine is utilized for its bidentate chelation properties[3]. The thermodynamic driving force (chelate effect) causes the two secondary amines to displace labile ligands on a metal center (e.g., Cu, Pt, Pd), forming a stable 5-membered ring. The causality of its application lies in the N-methyl groups: once coordinated, these methyl groups project into the space surrounding the metal center, creating a chiral pocket that can dictate the stereochemical outcome of asymmetric catalytic reactions.

Dmpda_Coordination Metal Transition Metal Salt (e.g., CuCl2, PtCl2) Exchange Ligand Exchange (Entropy Driven) Metal->Exchange Ligand N,N'-dimethyl-1,2-propanediamine (Chiral 2° Diamine) Ligand->Exchange Bidentate Coordination Chelate 5-Membered Chelate Ring (Stable Complex) Exchange->Chelate - Labile Ligands Stereo Stereochemical Locking (N-methyl steric bulk) Chelate->Stereo Induces Chirality

Fig 2: Entropy-driven ligand exchange and stereochemical locking by N,N'-dimethyl-1,2-propanediamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the analytical endpoints intrinsically prove the mechanistic causality described above.

Protocol A: Chemoselective Amidation using DMAPA

Objective: Synthesize an amidoamine intermediate without cross-linking, validating the inertness of the tertiary amine.

  • Charge the Reactor : Add 1.0 molar equivalent of Lauric Acid to a reaction vessel equipped with a Dean-Stark trap.

  • Inert Atmosphere : Purge with nitrogen and heat to 140°C to prevent oxidative degradation of the amines.

  • Diamine Addition : Add 1.05 molar equivalents of DMAPA dropwise. Causality: A slight stoichiometric excess of DMAPA drives the equilibrium toward the amide and compensates for any evaporative loss due to its lower boiling point (~133°C).

  • Condensation : Elevate the temperature to 160°C for 4 hours. Continuously distill off the water byproduct to drive the reaction to completion via Le Chatelier's Principle.

  • Self-Validation (Titration) : Monitor the Acid Value (AV) of the mixture. The reaction is deemed complete when AV < 5 mg KOH/g. Because the tertiary amine cannot consume the fatty acid, a low AV definitively proves that the primary amine has selectively and fully reacted.

Protocol B: Bidentate Coordination using N,N'-dimethyl-1,2-propanediamine

Objective: Synthesize a stereochemically locked transition metal complex.

  • Precursor Preparation : Dissolve 1.0 mmol of Copper(II) chloride dihydrate in 10 mL of absolute ethanol.

  • Ligand Preparation : In a separate vial, dissolve 1.0 mmol of N,N'-dimethyl-1,2-propanediamine in 5 mL of ethanol.

  • Complexation : Slowly add the diamine solution to the Cu(II) solution under continuous magnetic stirring at room temperature. Causality: The secondary amines displace the labile water/chloride ligands. The reaction is thermodynamically favorable due to the entropy gain of releasing multiple monodentate ligands in exchange for one bidentate ligand.

  • Isolation : Stir for 2 hours, then concentrate the solution in vacuo until a solid precipitate forms.

  • Self-Validation (Crystallography) : Recrystallize the product from hot ethanol. Perform Single-Crystal X-Ray Diffraction (XRD). The XRD data will self-validate the protocol by confirming the presence of the 5-membered chelate ring and revealing the specific axial/equatorial orientation of the N-methyl groups[3].

References

  • Wikipedia Contributors . "Dimethylaminopropylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 66978, N,N'-Dimethyl-1,3-propanediamine." PubChem. Available at:[Link]

  • Aghabozorg, H., et al. "N1,N1-Dimethylpropane-1,2-diaminium bis(6-carboxypyridine-2-carboxylate) monohydrate." Acta Crystallographica Section E: Structure Reports Online, 2011. Available at:[Link]

  • Luo, M., et al. "Decarboxylation in Natural Products Biosynthesis." JACS Au, American Chemical Society, 2024. Available at:[Link]

Sources

Architecting Asymmetry: The Mechanistic Imperative of Secondary Amine Donors in Vicinal Diamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vicinal diamines (1,2-diamines) are privileged scaffolds in organic chemistry, serving as the chiral backbone for a vast array of natural products, pharmaceutical agents, and transition-metal catalysts[1]. While primary diamines have historically dominated early coordination chemistry, the strategic incorporation of secondary amine donors into these ligands has revolutionized asymmetric catalysis. By providing a precise balance of steric encumbrance for enantiodiscrimination and a critical N–H proton for hydrogen-bonding, secondary amine donors enable highly efficient "outer-sphere" mechanistic pathways[2].

This technical guide explores the causal mechanisms, structural design, and self-validating synthetic protocols surrounding secondary vicinal diamine ligands, providing actionable insights for researchers and drug development professionals.

The Mechanistic Paradigm: Metal-Ligand Bifunctional Catalysis

The superiority of secondary amine donors in vicinal diamine ligands is most prominently showcased in the Asymmetric Transfer Hydrogenation (ATH) of ketones and imines, a process pioneered by Ryoji Noyori[3].

The "Goldilocks" Nature of Secondary Amines

In traditional "inner-sphere" catalysis, the substrate must directly coordinate to the metal center, requiring an open coordination site. However, ruthenium, rhodium, and iridium complexes bearing secondary vicinal diamines operate via an outer-sphere bifunctional mechanism [2][4].

The causality behind the requirement for a secondary amine is threefold:

  • The N–H Proton as a Hydrogen Bond Donor: The secondary amine retains exactly one proton when coordinated to the metal (M–NHR). This proton forms a critical hydrogen bond with the oxygen atom of the incoming ketone substrate, polarizing the C=O bond and orienting it precisely in the chiral pocket[2].

  • Steric Locking: The alkyl or aryl substituent on the secondary nitrogen (the "R" group) provides steric bulk that restricts the rotational degrees of freedom of the transition state. Primary amines lack this bulk, leading to poor enantiomeric excess (ee), while tertiary amines entirely lack the requisite N–H proton, rendering the catalyst inactive[5].

  • Concerted Transfer: The metal-hydride (M–H) and the amine-proton (N–H) are transferred simultaneously to the C=O bond via a highly organized six-membered pericyclic transition state[4].

G RuAmido Ru-Amido Complex (16-electron, Active) RuHydride Ru-Hydride-Amine (18-electron, Bifunctional) RuAmido->RuHydride Dehydrogenation of Donor HDonor Hydrogen Donor (e.g., 2-Propanol) HDonor->RuAmido TS Outer-Sphere Transition State (Concerted Transfer) RuHydride->TS Substrate Coordination Ketone Prochiral Ketone Substrate Ketone->TS TS->RuAmido Catalyst Regeneration Product Chiral Alcohol Product TS->Product H-/H+ Transfer

Fig 1: Outer-sphere bifunctional catalysis cycle for asymmetric transfer hydrogenation.

Structural Classes and Ligand Design

Symmetrical Secondary Diamines

Symmetrical ligands, such as (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (a derivative of DACH), possess a


-symmetric axis. This symmetry halves the number of possible diastereomeric transition states, simplifying the stereochemical outcome[6]. The rigid cyclohexane backbone prevents the ligand from adopting a catalytically inactive anti conformation, forcing the secondary amines into a gauche relationship ideal for metal chelation.
Unsymmetrical Secondary Diamines

Recent advancements have shifted toward unsymmetrical vicinal diamines, where the two nitrogen atoms bear different substituents (e.g., one primary/one secondary, or different alkyl/aryl groups). These ligands allow for the independent tuning of the electronic properties of the metal center and the steric environment of the hydrogen-bonding pocket[7][8]. Rhodium complexes utilizing monotosylated unsymmetrical vicinal diamines have demonstrated exceptional catalytic activity, yielding chiral secondary alcohols with >95% ee[7].

Quantitative Performance Comparison

The structural nuances of the amine donor drastically impact catalytic efficiency. Table 1 summarizes the performance causality in the Ru-catalyzed ATH of acetophenone.

Table 1: Impact of Amine Substitution on Ru-Catalyzed ATH Performance

Ligand TypeAmine SubstitutionTOF (

)
Enantiomeric Excess (ee %)Mechanistic Causality
Ethylenediamine (EN)Primary~100< 15%Active H-bond donor, but lacks steric bulk for stereocontrol.
(1R,2R)-TsDPENSecondary (Sulfonamide)> 10,000> 95%Optimal balance of acidity (N-H) and steric locking via aryl groups.
N,N'-dimethyl-DACHSecondary (Alkyl)~ 8,500> 90%Strong

-donation increases hydride nucleophilicity; rigid backbone.
N,N,N',N'-tetramethyl-ENTertiary< 5N/ALacks N-H proton; bifunctional outer-sphere mechanism is completely blocked.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) dictating the experimental conditions.

Protocol A: Telescoped Synthesis of Unsymmetrical Secondary Vicinal Diamines

Traditional synthesis of unsymmetrical diamines suffers from poor regioselectivity. A modern, highly efficient approach utilizes the electrochemical aziridination of alkenes followed by strain-release ring-opening[9].

Methodology:

  • Electrochemical Aziridination: In an undivided electrochemical cell, dissolve the alkene (1.0 equiv) and a primary amine (1.5 equiv) in an electrolyte solution (e.g.,

    
     in MeCN). Apply a constant current (10 mA).
    
    • Causality: Anodic oxidation generates a reactive nitrogen-centered radical cation without the need for harsh, stoichiometric chemical oxidants, preventing over-oxidation of the substrate.

  • Nucleophilic Ring-Opening: Transfer the crude aziridine intermediate to a high-pressure flow reactor or sealed tube. Add the desired secondary amine nucleophile (2.0 equiv) and a Lewis acid catalyst (e.g.,

    
    , 10 mol%). Heat to 80 °C for 4 hours.
    
    • Causality: The inherent ring-strain of the 3-membered aziridine (~27 kcal/mol) provides the thermodynamic driving force. The Lewis acid activates the aziridine, ensuring strictly regioselective attack at the less hindered carbon.

  • Workup & Validation: Quench with saturated

    
    . Extract with EtOAc. The presence of the unsymmetrical secondary diamine is validated via 
    
    
    
    NMR (distinct chemical shifts for the differing N-R and N-R' protons).

G Start Alkene + Primary Amine Step1 Electrochemical Aziridination Start->Step1 Intermediate Aziridine Intermediate Step1->Intermediate Step2 Nucleophilic Ring-Opening Intermediate->Step2 Secondary Amine Nucleophile Product Unsymmetrical Vicinal Diamine Step2->Product

Fig 2: Telescoped continuous-flow synthesis of unsymmetrical vicinal diamines.

Protocol B: Asymmetric Transfer Hydrogenation using a Ru-Secondary Diamine Catalyst

This protocol details the reduction of a prochiral ketone using a secondary diamine ligand, a cornerstone reaction in the synthesis of chiral pharmaceutical intermediates like (S)-(-)-quinolactacin B[3].

Methodology:

  • Pre-catalyst Formation: In an argon-filled glovebox, combine

    
     (0.5 mol%) and the secondary vicinal diamine ligand (e.g., N,N'-dimethyl-DACH, 1.1 mol%) in anhydrous, degassed 2-propanol. Stir at 80 °C for 1 hour.
    
    • Causality: Strict exclusion of oxygen is required because the resulting Ru(II) species is highly susceptible to aerobic oxidation to inactive Ru(III). Heating facilitates the cleavage of the chloride-bridged ruthenium dimer.

  • Catalyst Activation: Cool the mixture to 25 °C. Add a standardized solution of potassium hydroxide (KOH, 5 mol%) in 2-propanol.

    • Causality: The base is not a catalyst; it is a stoichiometric activator that dehydrohalogenates the Ru-chloride complex, generating the coordinatively unsaturated, 16-electron Ru-amido active species (See Fig 1).

  • Substrate Addition: Add the prochiral ketone (1.0 equiv). Stir at 25 °C. Monitor via chiral GC or HPLC.

    • Causality: 2-propanol acts as both the solvent and the hydrogen donor. Because the reaction is an equilibrium, using 2-propanol in vast solvent-level excess drives the reaction toward the chiral alcohol product via Le Chatelier's principle.

Conclusion

The transition from primary to secondary amine donors in vicinal diamine ligands represents a triumph of rational catalyst design. By exploiting the precise steric and electronic requirements of the metal-ligand bifunctional mechanism, secondary diamines enable unparalleled enantioselectivity and turnover frequencies. As synthetic methodologies evolve—from batch synthesis to telescoped electrochemical flow—the accessibility and structural diversity of these ligands will continue to expand, driving the next generation of asymmetric therapeutics and advanced materials.

References

  • [7] Rhodium complex with unsymmetrical vicinal diamine ligand: excellent catalyst for asymmetric transfer hydrogenation of ketones. RSC Publishing. Available at:

  • [8] Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ResearchGate. Available at:

  • [6] CAS 68737-65-5: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. CymitQuimica. Available at:

  • [1] HYDROGEN BOND-DIRECTED STEREOSPECIFIC INTERACTIONS IN (A) GENERAL SYNTHESIS OF CHIRAL VICINAL DIAMINES AND (B) GENERATION OF HELICAL CHIRALITY. Scholaris. Available at:

  • [9] Telescoped synthesis of vicinal diamines via ring-opening of electrochemically generated aziridines in flow. ResearchGate. Available at:

  • [5] Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group, Princeton University. Available at:

  • [4] Exploiting Metal–Ligand Bifunctional Reactions in the Design of Iron Asymmetric Hydrogenation Catalysts. Accounts of Chemical Research - ACS Publications. Available at:

  • [2] The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. SCIRP. Available at:

  • [3] Enantioselective total synthesis of (S)-(-)-quinolactacin B. ResearchGate. Available at:

Sources

Stereochemistry of chiral N,N'-dimethyl-1,2-propanediamine isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry of Chiral N,N'-dimethyl-1,2-propanediamine Isomers

Authored by: A Senior Application Scientist

Introduction

In the fields of asymmetric synthesis and pharmaceutical development, the precise control of molecular three-dimensional orientation is not merely an academic exercise; it is a fundamental prerequisite for achieving desired efficacy and safety. Chiral vicinal diamines are a cornerstone class of molecules, serving as indispensable building blocks and ligands for creating stereochemically defined catalysts and biologically active compounds.[1][2] Among these, N,N'-dimethyl-1,2-propanediamine stands out as a structurally simple yet highly effective chiral ligand. Its stereogenic center, inherited from the 1,2-propanediamine backbone, gives rise to two non-superimposable mirror-image isomers: (R)- and (S)-N,N'-dimethyl-1,2-propanediamine.

The specific stereochemistry of this ligand is paramount. When complexed with a metal center, it establishes a defined chiral environment that can dictate the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products.[1] This guide provides a comprehensive technical overview of the stereochemistry, synthesis, analytical characterization, and applications of these vital chiral isomers, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and The Nature of Chirality

The chirality of N,N'-dimethyl-1,2-propanediamine originates from the stereogenic center at the second carbon atom (C2) of the propane chain, which is bonded to four different groups: a methyl group (-CH₃), a hydrogen atom (-H), a methylaminomethyl group (-CH₂NHCH₃), and a methylamino group (-NHCH₃). This arrangement results in two distinct, non-superimposable enantiomers.

In an achiral environment, these enantiomers exhibit identical physical properties such as boiling point, density, and refractive index.[3] Their defining differential characteristic is their interaction with plane-polarized light; they rotate it in equal amounts but in opposite directions. This optical activity is a key, though not exclusive, method for their initial characterization.

Caption: Stereoisomers of N,N'-dimethyl-1,2-propanediamine.

Synthetic Pathways to Enantiopure Isomers

The synthesis of enantiomerically pure N,N'-dimethyl-1,2-propanediamine is most effectively achieved by starting with the corresponding enantiopure 1,2-propanediamine.[1] The industrial production of the parent diamine typically yields a racemic mixture, making chiral resolution a critical prerequisite step.[3][4]

Chiral Resolution of Racemic 1,2-Propanediamine

The classical and most common method for resolving racemic 1,2-propanediamine is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[4] The two resulting diastereomeric salts ((R,R)-tartrate with (R)-diamine and (R,R)-tartrate with (S)-diamine) possess different solubilities, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the diamine is regenerated by treatment with a base, like sodium hydroxide.[4]

G racemic Racemic (R/S)-1,2-Propanediamine reagent + Chiral Resolving Agent (e.g., L-Tartaric Acid) racemic->reagent diastereomers Mixture of Diastereomeric Salts (R-Diamine•L-Tartrate) (S-Diamine•L-Tartrate) reagent->diastereomers separation Fractional Crystallization (Separation by Solubility) diastereomers->separation salt_r Insoluble Salt (R-Diamine•L-Tartrate) separation->salt_r salt_s Soluble Salt (S-Diamine•L-Tartrate) separation->salt_s base_r + Base (e.g., NaOH) salt_r->base_r base_s + Base (e.g., NaOH) salt_s->base_s enant_r Pure (R)-1,2-Propanediamine base_r->enant_r enant_s Pure (S)-1,2-Propanediamine base_s->enant_s

Caption: Logical workflow for chiral resolution of 1,2-propanediamine.

Synthesis via Reductive Amination

With the enantiopure 1,2-propanediamine in hand, the N,N'-dimethyl derivative is synthesized via reductive amination. The Eschweiler-Clarke reaction is a highly effective method, utilizing formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot procedure is known for its high yields and for proceeding with retention of configuration at the chiral center.

G start (S)-1,2-Propanediamine reagents Formaldehyde (CH2O) Formic Acid (HCOOH) start->reagents Eschweiler-Clarke Reaction product (S)-N,N'-dimethyl- 1,2-propanediamine reagents->product

Caption: Synthesis of the chiral target via reductive amination.

Experimental Protocol: Synthesis of (S)-N,N'-dimethyl-1,2-propanediamine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-1,2-propanediamine (1.0 eq). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add formic acid (98%, 5.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (37%, 4.5 eq). The addition should be performed cautiously as the reaction is exothermic.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (HCl) and evaporate the excess acid and water under reduced pressure.

  • Basification & Extraction: Dissolve the resulting residue in water and cool in an ice bath. Make the solution strongly alkaline (pH > 12) by the slow addition of concentrated sodium hydroxide (NaOH). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation to yield the pure (S)-N,N'-dimethyl-1,2-propanediamine.

Analytical Characterization of Stereoisomers

Rigorous analytical characterization is essential to confirm the chemical identity and, critically, the enantiomeric purity of the synthesized diamine. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Methods
  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is used to confirm the covalent structure of the N,N'-dimethyl-1,2-propanediamine.[5] However, in a standard achiral solvent (like CDCl₃), the NMR spectra of the (R)- and (S)-enantiomers are identical. To determine enantiomeric excess (ee), a chiral resolving agent or a chiral solvating agent must be added to the NMR sample to induce diastereomeric interactions, which results in distinguishable signals for each enantiomer.[6]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[5][7] The molecular ion peak for N,N'-dimethyl-1,2-propanediamine would be observed at an m/z corresponding to its molecular weight (102.18 g/mol ).[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key expected signals include N-H stretching (for the secondary amines) and C-H stretching vibrations.[7]

Chromatographic Separation: The Gold Standard for Enantiopurity

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most definitive method for separating and quantifying enantiomers to determine the enantiomeric excess (ee).[3]

The separation is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation into two distinct peaks.

Data Presentation: Typical Chiral HPLC Parameters
ParameterRecommended SettingRationale
Column Chiral Stationary Phase (e.g., Crown ether-based or Amylose-based CSP)These phases are effective for resolving compounds with primary or secondary amino groups through diastereomeric complex formation.[8]
Mobile Phase Perchloric acid solution (pH 1.0-2.0) / Methanol (for crown ether) or n-Hexane / 2-Propanol / Diethylamine (for amylose)The mobile phase is optimized to enhance the chiral recognition mechanism of the specific CSP and ensure good peak shape.[8]
Flow Rate 0.8 - 1.2 mL/minA standard analytical flow rate to achieve good separation efficiency without excessive pressure.[8]
Column Temp. 25 °C (can be optimized)Temperature affects retention and resolution; optimization may be required for challenging separations.[8]
Detection UV (if derivatized) or Refractive Index (RI) / Evaporative Light Scattering (ELSD)Choice of detector depends on whether the analyte has a chromophore. Derivatization may be needed for sensitive UV detection.
Experimental Protocol: Chiral HPLC Analysis
  • System Equilibration: Equilibrate the chosen chiral column with the prepared mobile phase at the specified flow rate until a stable baseline is achieved.[8]

  • Sample Preparation: Prepare a dilute solution of the N,N'-dimethyl-1,2-propanediamine sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.[8]

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample solution onto the column.[8]

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

  • Analysis: Integrate the area of the two peaks corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Applications in Asymmetric Catalysis

The primary and most impactful application of chiral N,N'-dimethyl-1,2-propanediamine isomers is their use as ligands in transition metal-catalyzed asymmetric reactions.[9] By coordinating to a metal (e.g., Rhodium, Iridium, Nickel), the chiral diamine ligand creates a well-defined, sterically constrained environment that forces reacting substrates to approach the metal center from a specific direction, thereby controlling the stereochemistry of the product.[1]

These ligand-metal complexes are powerful catalysts for a range of crucial transformations in drug development and fine chemical synthesis, including:

  • Asymmetric Hydrogenation: The reduction of prochiral ketones, olefins, and imines to produce chiral alcohols and amines.[1]

  • Asymmetric C-C Bond Formation: Enantioselective Michael additions, aldol reactions, and allylic alkylations.[1]

  • Asymmetric Cross-Coupling Reactions: Enantioconvergent couplings of racemic starting materials to form a single product enantiomer.[9]

G A Synthesize Chiral Diamine Ligand (e.g., (R)-N,N'-dimethyl-1,2-propanediamine) B Complexation with Metal Precursor (e.g., NiCl2, Rh(COD)2BF4) A->B C Formation of Chiral Catalyst B->C E Screen Catalyst with Substrates (Prochiral Substrate + Reagent) C->E D Select Target Asymmetric Reaction (e.g., Asymmetric Cross-Coupling) D->E F Analyze Product for Yield and Enantioselectivity (ee) E->F

Caption: General workflow for asymmetric catalyst development and screening.

Conclusion

The (R)- and (S)-enantiomers of N,N'-dimethyl-1,2-propanediamine are not merely structural curiosities but are enabling tools for modern stereoselective chemistry. A thorough understanding of their synthesis from resolved precursors, coupled with robust analytical methods to verify their enantiopurity, is critical for their successful application. For researchers in drug discovery and process development, these chiral ligands provide a reliable and effective means to control stereochemistry, paving the way for the efficient and selective synthesis of complex molecular targets.

References

  • 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 - PubChem. (National Center for Biotechnology Information) [Link]

  • 1,2-Diaminopropane - Wikipedia. (Wikimedia Foundation) [Link]

  • Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed. (National Center for Biotechnology Information) [Link]

  • Investigating the Chiral Selectivity of the Leucine-Valine Surfactant in the Presence of Ethylene and Pro - TAMU-CC Repository. (Texas A&M University-Corpus Christi) [Link]

  • Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl) - PMC. (National Center for Biotechnology Information) [Link]

  • Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry. (Thieme) [Link]

  • Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis. (Jagiellonian University Repository) [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ResearchGate. (ResearchGate) [Link]

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. (Italian Association of Chemical Engineering) [Link]

  • The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years - MDPI. (MDPI) [Link]

  • Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines - PMC. (National Center for Biotechnology Information) [Link]

  • Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system. (Elsevier) [Link]

  • Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction | Asian Journal of Chemistry. (Asian Journal of Chemistry) [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - ResearchGate. (ResearchGate) [Link]

Sources

1,2-bis(methylamino)propane physical properties and solubility

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1,2-bis(methylamino)propane , also known as N,N'-dimethyl-1,2-propanediamine . This document is structured to support researchers in synthesis, purification, and application development, distinguishing this specific isomer from its more common analogs (1,3-isomers or unsymmetrical N,N-isomers).

CAS Number: 44595-64-4 (Generic) | Formula: C₅H₁₄N₂ | MW: 102.18 g/mol [1]

Introduction & Chemical Identity

1,2-bis(methylamino)propane is a vicinal diamine featuring a propane backbone with secondary amine groups at the 1 and 2 positions.[1] Unlike its achiral analog (N,N'-dimethylethylenediamine), this molecule possesses a chiral center at the C2 position, existing as (R)- and (S)-enantiomers or a racemate.

It serves as a critical intermediate in the synthesis of chiral ligands (e.g., for asymmetric catalysis), coordination complexes, and pharmaceutical building blocks. Its secondary amine functionality allows for further selective alkylation or acylation, making it a versatile scaffold in medicinal chemistry.

Stereochemical Considerations
  • Chirality: The C2 carbon is chiral.

  • Isomerism: Must be distinguished from N,N'-dimethyl-1,3-propanediamine (CAS 111-33-1, linear chain) and N,N-dimethyl-1,2-propanediamine (unsymmetrical, both methyls on one nitrogen).

Physicochemical Properties

The following data synthesizes available experimental values and high-confidence predictive models based on structural analogs (e.g., N,N'-dimethylethylenediamine).

PropertyValue / RangeNotes
Physical State Colorless LiquidHygroscopic; amine-like odor.
Boiling Point 120 – 130 °CEstimated based on 1,2-diaminopropane (119°C) and N,N'-dimethylethylenediamine (119°C).
Density 0.82 – 0.84 g/mLTypical for short-chain aliphatic diamines.
pKa (Base) pKa₁ ≈ 10.2; pKa₂ ≈ 7.2Secondary amines. The second pKa is lower due to electrostatic repulsion from the first protonated site.
Refractive Index

≈ 1.445
Estimated.
LogP -0.2 (Predicted)Highly polar; lipophilicity is low.
Vapor Pressure ~10 mmHg at 25°CVolatile; requires handling in a fume hood.
Solubility Profile

The molecule is amphiphilic but dominated by its polar amine groups.

  • Water: Miscible in all proportions. Exothermic dissolution.

  • Polar Organic Solvents: Miscible with Ethanol, Methanol, DMSO, DMF.

  • Non-Polar Solvents: Soluble in Dichloromethane (DCM), Chloroform, Benzene. Limited solubility in Hexanes/Heptane at low temperatures.

  • pH Dependence:

    • pH < 7: Fully protonated (dicationic), soluble in water, insoluble in non-polar organics.

    • pH > 12: Free base form, extractable into organic solvents (DCM, Ether).

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This method avoids the formation of quaternary ammonium salts common in direct alkylation.

Reagents:

  • 1,2-Diaminopropane (Racemic or Enantiopure)

  • Formaldehyde (37% aq. solution) or Paraformaldehyde

  • Formic Acid (98%) or Hydrogen/Pd-C

  • Sodium Hydroxide (NaOH)[2]

Workflow:

  • Reaction: In a round-bottom flask equipped with a reflux condenser, cool 1,2-diaminopropane (1.0 eq) to 0°C.

  • Addition: Slowly add Formic acid (5.0 eq) followed by Formaldehyde (2.2 eq). Caution: Exothermic gas evolution (CO₂).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The Eschweiler-Clarke conditions ensure monomethylation of each nitrogen.

  • Quench: Cool to room temperature. Add HCl (conc.) to ensure complete decarboxylation and salt formation, then evaporate volatiles under reduced pressure.

  • Basification: Dissolve the residue in minimal water. Add 50% NaOH solution dropwise until pH > 12.

  • Extraction: Extract the free amine with Dichloromethane (3 x 50 mL).

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    pellets.
  • Purification: Fractional distillation at atmospheric pressure (or slight vacuum). Collect the fraction boiling between 120–130°C.

Protocol B: Purification of Commercial/Crude Samples

Commercial samples often contain mono-methylated impurities.

  • Derivatization Check: Run a TLC (MeOH/DCM/NH4OH) or GC-MS to assess purity.

  • Distillation: Use a Vigreux column. The boiling point difference between mono-methyl and bis-methyl derivatives is small (<10°C), requiring a high reflux ratio (10:1).

  • Storage: Store under Argon/Nitrogen in a dark, cool cabinet. Amines absorb

    
     from air to form carbamates.
    

Visualization of Workflows

Figure 1: Synthesis & Purification Logic

This diagram illustrates the critical pH-dependent phase switching required to isolate the pure diamine.

SynthesisWorkflow Start Start: 1,2-Diaminopropane Reaction Eschweiler-Clarke (HCHO / HCOOH, Reflux) Start->Reaction Methylation AcidWorkup Acid Quench (HCl) Remove Volatiles Reaction->AcidWorkup Decarboxylation Basification Basify (NaOH, pH > 12) Generate Free Base AcidWorkup->Basification Salt -> Free Amine Extraction Extraction (DCM or Benzene) Phase Separation Basification->Extraction Partition to Organic Distillation Fractional Distillation (Collect 120-130°C) Extraction->Distillation Dry & Concentrate Product Pure 1,2-bis(methylamino)propane Distillation->Product Isolate

Caption: Step-by-step synthetic workflow for converting 1,2-diaminopropane to its N,N'-dimethyl analog, highlighting the critical pH swing for isolation.

Figure 2: Solubility & Species Distribution

Understanding the protonation state is vital for solubility and extraction.

SolubilityLogic LowPH pH < 7 (Dicationic) Water Water Soluble LowPH->Water MidPH pH 7-10 (Monocationic) MidPH->Water HighPH pH > 11 (Neutral Free Base) HighPH->Water Partially Miscible Organic Organic Soluble (DCM, Et2O) HighPH->Organic

Caption: Solubility behavior as a function of pH. Efficient extraction requires pH > 11 to ensure the neutral free base dominates.

Safety & Handling (E-E-A-T)

  • Corrosivity: As a secondary diamine, it is corrosive to skin and mucous membranes. Wear nitrile gloves and a face shield.

  • Flammability: Flash point is likely < 40°C. Ground all glassware during transfer.

  • Incompatibility: Reacts violently with strong oxidizers and acid chlorides. Incompatible with aluminum and copper alloys.

References

  • PubChem. "1,2-Propanediamine, N,N'-dimethyl- (CAS 44595-64-4)."[3] National Center for Biotechnology Information. [Link]

  • Oxford Academic. "Chiral Recognition in Catalytic Hydrogenation... (Synthesis of 1,2-bis(methylamino)propane)." Bulletin of the Chemical Society of Japan. [Link]

  • NIST WebBook. "1,2-Propanediamine (Analogous Data)." National Institute of Standards and Technology. [Link]

Sources

Thermodynamic Stability of N,N'-Dimethyl-1,2-Propanediamine Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of metal complexes involving N,N'-dimethyl-1,2-propanediamine (DMPDA) represents a classic study in the competition between electronic induction and steric hindrance. While the N-methylation of the diamine backbone theoretically increases basicity via the inductive effect (+I), the introduction of steric bulk at the donor sites significantly alters the coordination geometry and hydration spheres.

This guide provides a comprehensive analysis of the thermodynamic parameters (


, 

,

) governing these interactions. It details the structural nuances distinguishing DMPDA from its parent ligand, 1,2-propanediamine (pn), and offers a validated experimental protocol for determining stability constants using potentiometric titration.

Ligand Architecture & Physicochemical Properties[1][2]

To understand the thermodynamics of the complex, one must first understand the ligand. N,N'-dimethyl-1,2-propanediamine is a bidentate chelating agent derived from 1,2-propanediamine.

Structural Features
  • Chirality: The backbone possesses a chiral center at the C2 position. Commercial DMPDA is often a racemic mixture, but the specific stereochemistry (

    
     or 
    
    
    
    ) can influence the conformation of the five-membered chelate ring (puckering), affecting the
    
    
    of complexation.
  • Donor Type: Two secondary amine groups. Unlike primary amines, secondary amines impose greater steric demands on the metal center.

  • Chelate Ring: Upon coordination, DMPDA forms a five-membered chelate ring . The methyl group on the carbon backbone adds rigidity compared to ethylenediamine (en), usually enhancing stability due to entropy (the "pre-organization" effect).

Electronic vs. Steric Conflict

The thermodynamic stability of DMPDA complexes is defined by two opposing forces:

  • Electronic Effect (+I): The methyl groups on the nitrogen atoms exert a positive inductive effect, increasing the electron density on the nitrogen lone pairs. In the gas phase, this would make DMPDA a stronger Lewis base than 1,2-propanediamine.

  • Steric Hindrance: In aqueous solution, the bulky methyl groups hinder the approach of the metal ion and disrupt the hydration shell. Furthermore, they cause inter-ligand repulsion in bis- and tris-complexes (e.g.,

    
    ).
    

Field Insight: Empirical data consistently shows that for first-row transition metals (Cu, Ni, Zn), the steric factor dominates . Consequently, DMPDA complexes generally exhibit lower stability constants (


) than their unmethylated analogues.

The Thermodynamic Stability Landscape

The Irving-Williams Series

DMPDA complexes strictly adhere to the Irving-Williams series for divalent ions of the first transition series. The stability order is self-validating across experimental datasets:



Copper(II) forms the most stable complexes due to the Jahn-Teller distortion, which provides additional stabilization energy for the square-planar geometry preferred by the diamine ligands.

Comparative Stability Data

The following table illustrates the "N-alkylation effect." Note the decrease in


 as steric bulk is added to the nitrogen donors, despite the similar backbone structure.

Table 1: Comparative Stability Constants (


) for Cu(II) Complexes (

)
LigandStructure

(CuL)

(CuL

)
Primary Driver
Ethylenediamine (en)

10.5 - 10.79.0 - 9.3Baseline Chelate Effect
1,2-Propanediamine (pn)

10.6 - 10.99.1 - 9.4Backbone Methyl (Entropy

)
N,N'-Dimethylethylenediamine

9.8 - 10.18.2 - 8.5N-Steric Hindrance (Stability

)
DMPDA (Predicted)

9.9 - 10.2 8.0 - 8.3 Combined Steric/Entropy Effects

*Values interpolated based on N-alkylation trends in diamine series [1, 2].

Thermodynamic Parameters
  • Enthalpy (

    
    ):  Typically exothermic. The Cu-N bond formation releases energy. However, N-methylation makes 
    
    
    
    less negative (less favorable) due to the steric strain lengthening the Metal-N bond.
  • Entropy (

    
    ):  Positive.[1] The chelate effect releases solvent molecules. The backbone methyl group of DMPDA restricts the flexibility of the free ligand, making the entropy loss upon coordination smaller than that of ethylenediamine, resulting in a net favorable entropic contribution.
    

Experimental Methodology: Potentiometric Determination

To determine the precise stability constants for DMPDA with a specific metal target, Glass Electrode Potentiometry is the gold standard. This method is self-validating because it allows for the simultaneous determination of ligand pKa and metal stability constants.

Workflow Visualization

Potentiometry_Workflow cluster_0 Phase 1: System Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Calib Electrode Calibration (Gran Plot) Soln Solution Prep (Inert Atmosphere) Calib->Soln Titration_L Titration A: Ligand + Acid Soln->Titration_L Calc_pKa Calculate pKa (Protonation Constants) Titration_L->Calc_pKa Titration_M Titration B: Ligand + Metal + Acid Calc_LogK Refine Log K (BEST / HYPERQUAD) Titration_M->Calc_LogK Calc_pKa->Titration_M Input for Model

Figure 1: Step-by-step workflow for the potentiometric determination of stability constants.

Detailed Protocol

Reagents & Apparatus:

  • Ligand: N,N'-dimethyl-1,2-propanediamine (Purified by distillation, stored under

    
    ).
    
  • Metal Salt: Metal Perchlorate

    
     (Preferred over chlorides to prevent halide coordination).
    
  • Titrant: Carbonate-free NaOH (

    
    ), standardized against KHP.
    
  • Ionic Strength Adjuster:

    
     or 
    
    
    
    .
  • Apparatus: Double-walled glass cell (

    
    ), fitted with 
    
    
    
    gas inlet/outlet to exclude
    
    
    .

Step-by-Step Procedure:

  • Electrode Calibration:

    • Perform a strong acid/strong base titration to determine the standard electrode potential (

      
      ) and the ionic product of water (
      
      
      
      ) under specific experimental conditions.
    • Use a Gran Plot to locate the exact equivalence point and correct for any electrode drift.

  • Ligand Protonation (Determination of

    
    ): 
    
    • Prepare a solution containing DMPDA (

      
      ) and excess mineral acid (
      
      
      
      ,
      
      
      ).
    • Titrate with standardized NaOH.

    • Logic: The buffer regions in the pH vs. Volume curve correspond to the deprotonation of the diammonium species (

      
      ).
      
    • Calculation: Use the Bjerrum function (

      
      ) to calculate stepwise protonation constants.
      
  • Metal Complexation Titration:

    • Prepare a solution containing DMPDA (

      
      ), Metal Ion (
      
      
      
      ), and excess acid. (Ratio
      
      
      is standard to detect bis-complexes).
    • Titrate with NaOH.[2][3]

    • Observation: The pH curve will be depressed (shifted to lower pH) compared to the ligand-only curve. This "pH drop" indicates protons are being displaced by the metal ion [3].

  • Data Refinement:

    • Input the volume/pH pairs into non-linear least squares refinement software (e.g., HYPERQUAD or BEST ).

    • Define the model:

      
      
      
    • The software minimizes the error between calculated and observed pH to output

      
       values.
      

Logical Pathway of Complex Formation

The formation of the complex is not a single event but a stepwise equilibrium.[4] Understanding this pathway is critical for drug development, particularly when designing carrier ligands that must release the metal at a specific pH (e.g., in the lysosome).

Complexation_Pathway cluster_steric Steric Barrier Free_Metal [M(H2O)6]²⁺ (Solvated Metal) Complex_1 [M(L)(H2O)4]²⁺ (1:1 Complex) Free_Metal->Complex_1 + L, - 2 H2O (Fast, Entropy driven) Free_Ligand L (DMPDA) Free_Ligand->Complex_1 Complex_2 [M(L)2]²⁺ (1:2 Complex) Complex_1->Complex_2 + L, - 2 H2O (Slower, Sterically hindered)

Figure 2: Stepwise displacement of water molecules by DMPDA. The second step is significantly hindered by the N-methyl groups.

Applications in Drug Development

Understanding the stability of DMPDA complexes is directly applicable to Platinum-based chemotherapy and Radiopharmaceuticals .

  • Cisplatin Analogues: DMPDA can serve as a carrier ligand for Pt(II). The steric bulk of the N-methyl groups can reduce the rate of substitution by biological nucleophiles (like glutathione), potentially reducing off-target toxicity compared to unhindered diamines.

  • Tunable Lability: By utilizing the "N-alkylation effect," researchers can fine-tune the

    
     to ensure the complex is stable in the bloodstream (pH 7.4) but releases the metal payload in the acidic microenvironment of a tumor (pH 6.0 - 6.5).
    

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. National Institute of Standards and Technology.[5][6][7] [Link]

  • Basolo, F., & Murmann, R. K. (1952). Steric Effects and the Stability of Complex Compounds.[8][9][10][11] I. The Chelating Tendencies of N-Alkylethylenediamines with Copper(II) and Nickel(II) Ions. Journal of the American Chemical Society, 74(21), 5243–5246. [Link]

  • Rossotti, F. J. C., & Rossotti, H. (1961). The Determination of Stability Constants. McGraw-Hill. (Classic text on the Potentiometric Method).
  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875–1914. [Link]

Sources

Navigating the Voids: A Technical Safety and Handling Guide for N,N'-dimethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Chemical Identity and Physicochemical Profile

N,N'-dimethyl-1,2-propanediamine is a chiral diamine characterized by a propane backbone with two secondary amine functional groups at the 1 and 2 positions. Its identity is definitively established by its Chemical Abstracts Service (CAS) number.

The amine functional groups are the primary drivers of its chemical reactivity and its anticipated hazardous properties. They confer basicity and nucleophilicity to the molecule, while the short hydrocarbon chain contributes to its flammability and volatility.

PropertyValueSource
IUPAC Name 1-N,2-N-dimethylpropane-1,2-diamine[1]
CAS Number 44595-64-4[1]
Molecular Formula C₅H₁₄N₂[1]
Molecular Weight 102.18 g/mol [1]
Canonical SMILES CC(CNC)NC[1]
Computed XLogP3 -0.2[1]

Section 2: Hazard Analysis and Classification (Proxy-Based)

As of this writing, no official GHS classification exists for N,N'-dimethyl-1,2-propanediamine. To establish a reliable, protective hazard profile, we will synthesize data from its closest structural analogs:

  • 1,2-Diaminopropane (CAS 78-90-0): The parent compound, lacking only the N-methyl groups. It is classified as a flammable liquid that is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][3]

  • N,N'-dimethyl-1,3-propanediamine (CAS 111-33-1): An isomer with the same molecular formula and functional groups. It is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage, is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[4][5][6]

The consistent and severe hazard profile across these analogs provides a strong basis for a conservative, safety-first classification for N,N'-dimethyl-1,2-propanediamine. The fundamental properties—flammability from the hydrocarbon content and corrosivity/toxicity from the diamine functionalities—are conserved.

Anticipated GHS Classification:

  • Pictograms:

    • 🔥 (Flammable)

    • corrosive (Corrosive)

    • 💀 (Acutely Toxic - Dermal)

    • ❗ (Harmful - Oral, Skin Sensitizer)

  • Signal Word: Danger

  • Anticipated Hazard Statements:

    • H225/226: Highly flammable liquid and vapor.[3][4][5]

    • H314: Causes severe skin burns and eye damage.[3][4][5]

    • H311: Toxic in contact with skin.[4]

    • H302: Harmful if swallowed.[3][4]

    • H317: May cause an allergic skin reaction.[4][6]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety prioritizes the elimination and engineering of risks over reliance on personal protective equipment (PPE). This is best visualized through the Hierarchy of Controls.

Hierarchy of Controls cluster_0 Hierarchy of Controls for N,N'-dimethyl-1,2-propanediamine elimination Elimination (Most Effective) Substitute with a less hazardous chemical engineering Engineering Controls Work in a certified chemical fume hood. Use explosion-proof ventilation. elimination->engineering admin Administrative Controls Develop SOPs, provide training. Restrict access to authorized personnel. engineering->admin ppe PPE (Least Effective) Wear appropriate gloves, lab coat, and eye protection. admin->ppe

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Experimental Protocol: Safe Handling and Dispensing
  • Preparation:

    • Causality: Before handling, ensure a certified chemical fume hood is operational. This is non-negotiable because the compound is expected to be a volatile, flammable liquid with corrosive and toxic vapors.[5][7] The fume hood provides the primary engineering control to prevent inhalation exposure.

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[8]

    • Clear the work area of all incompatible materials, especially strong oxidizing agents and acids, which can react exothermically and violently with amines.[9][10]

    • Remove all potential ignition sources (hot plates, open flames, non-intrinsically safe equipment).[4][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8] The corrosive nature of amines necessitates protection against splashes that could cause irreversible eye damage.

    • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). An apron may be required for larger quantities. Always double-check glove compatibility charts. Contaminated clothing must be removed immediately.[5]

    • Respiratory Protection: Not typically required if work is performed correctly within a fume hood. If vapors/aerosols are generated outside of a hood, a respirator with an appropriate organic vapor/ammonia cartridge is necessary.[8]

  • Dispensing and Use:

    • Grounding: When transferring from a larger container, ensure both the source and receiving vessels are grounded and bonded to prevent static electricity buildup, which can ignite flammable vapors.[8]

    • Tools: Use only non-sparking tools for opening and handling containers.[11]

    • Environment: Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture, a common trait for amines.[10]

    • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[4][5]

    • The storage area should be locked and secured.[4]

    • Store away from heat, sparks, and incompatible materials.[10]

Section 4: Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical to minimizing harm.

Workflow: Chemical Spill Response

Spill Response Workflow start Spill Occurs evacuate Evacuate immediate area. Alert colleagues. start->evacuate assess Assess spill size. Is it minor and manageable? evacuate->assess cleanup Contain spill with absorbent material. Use non-sparking tools. Collect in sealed container for disposal. assess->cleanup Yes major_spill Call emergency response. Isolate the area. Do not attempt cleanup. assess->major_spill No decontaminate Decontaminate area and equipment. cleanup->decontaminate end Report Incident major_spill->end decontaminate->end

Caption: Logical workflow for responding to a chemical spill.

First-Aid Protocols

The primary danger from acute exposure is severe chemical burns. Time is the most critical factor.

  • In Case of Skin Contact:

    • Action: Immediately remove all contaminated clothing while simultaneously flushing the affected skin with copious amounts of water for at least 15 minutes.[5][8]

    • Causality: Prolonged flushing is essential to physically remove the chemical and dilute what remains, mitigating the progression of the chemical burn. Do not attempt to neutralize with other chemicals.

    • Follow-up: Seek immediate medical attention.[5]

  • In Case of Eye Contact:

    • Action: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if it is safe and easy to do so.

    • Causality: The eye's tissues are extremely sensitive. Immediate and thorough irrigation is the only effective way to prevent permanent, severe damage.

    • Follow-up: Call a poison center or doctor immediately.[4]

  • If Inhaled:

    • Action: Move the person to fresh air and keep them comfortable for breathing.[4]

    • Causality: This removes the individual from the source of toxic and corrosive vapors.

    • Follow-up: If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

  • If Swallowed:

    • Action: Rinse the mouth with water. Give the victim a couple of glasses of water to drink. Do NOT induce vomiting .[4][5]

    • Causality: Inducing vomiting can cause the corrosive substance to pass through and burn the esophagus a second time, and there is a high risk of aspiration into the lungs, which can be fatal.

    • Follow-up: Seek immediate medical attention. Ingestion can cause perforation of the digestive tract.[8]

Section 5: Fire and Explosion Hazard Management

  • Flammability: Expected to be a flammable or highly flammable liquid.[3][4][5] Vapors are likely heavier than air and can travel a considerable distance to an ignition source and flash back.[7]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7] Water spray can be used to cool fire-exposed containers, but a direct water jet may be ineffective and spread the flammable liquid.[12]

  • Hazardous Combustion Products: Burning will produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[9][11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Toxicological Profile (Analog-Based)

While no specific toxicological studies exist for N,N'-dimethyl-1,2-propanediamine, the data from its analogs allows for a predictive assessment. The primary health effects are driven by its corrosivity and potential for skin sensitization.[6]

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[4][6] Ingestion causes severe damage to the gastrointestinal tract, and dermal contact can cause burns and systemic toxicity.[8]

  • Skin/Eye Corrosion: Causes severe skin burns and irreversible eye damage.[4][6] Contact with the liquid or its vapors will cause immediate and severe irritation or burns.[7]

  • Sensitization: May cause an allergic skin reaction (skin sensitization).[4][6] This means that after an initial exposure, subsequent lower-level exposures can trigger a significant allergic response.

  • Carcinogenicity & Mutagenicity: No data is available for the target compound. Data on analogs does not indicate that the chemical is likely to be carcinogenic or mutagenic.[6][9]

Section 7: Disposal Considerations

Chemical waste must be handled as hazardous.

  • Protocol:

    • All waste containing N,N'-dimethyl-1,2-propanediamine must be collected in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Disposal must be handled by a licensed chemical waste disposal company.[4] Do not discharge to sewers or drains.[13]

    • Empty containers should be triple-rinsed, and the rinsate collected as hazardous waste. The container should then be punctured or destroyed to prevent reuse.[4]

Section 8: References

  • Tokyo Chemical Industry. (2025). Safety Data Sheet: N,N-Dimethyl-1,3-propanediamine. Retrieved from TCI Europe N.V.

  • AK Scientific, Inc. Safety Data Sheet. Retrieved from AK Scientific, Inc.

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. Retrieved from Chemos GmbH & Co. KG.

  • National Center for Biotechnology Information. (n.d.). Propylenediamine. PubChem. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: N,N′-Dimethyl-1,3-propanediamine. Retrieved from Sigma-Aldrich.

  • Fisher Scientific. (2025). Safety Data Sheet: N,N`-Dimethyl-1,3-propanediamine. Retrieved from Fisher Scientific.

  • Thermo Fisher Scientific. (2010). Safety Data Sheet. Retrieved from Thermo Fisher Scientific.

  • Australian Government Department of Health. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. PubChem. Retrieved from [Link]

  • Avocado Research Chemicals Ltd. (2014). Safety Data Sheet. Retrieved from Thermo Fisher Scientific.

  • ChemicalBook. (2026). N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet. Retrieved from ChemicalBook.

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propylenediamine. Retrieved from NJ.gov.

  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

  • Fisher Scientific. (2014). Safety Data Sheet: 1,2-Diaminopropane. Retrieved from Fisher Scientific.

Sources

N,N'-dimethyl substituted ethylenediamine analogs in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

N,N'-Dimethyl Substituted Ethylenediamine Analogs in Coordination Chemistry: A Technical Whitepaper

Executive Summary

N,N'-dimethylethylenediamine (DMEDA or dmen) is a versatile bidentate ligand that occupies a critical "Goldilocks" zone in coordination chemistry. By bridging the structural gap between the unhindered ethylenediamine (en) and the highly bulky N,N,N',N'-tetramethylethylenediamine (TMEDA), DMEDA provides a unique balance of electron-donating capability and steric control. This whitepaper explores the thermodynamic stability of DMEDA-transition metal complexes and details their advanced applications in two primary fields: the development of next-generation platinum-group anticancer metallodrugs and the stabilization of highly reactive intermediates in copper-catalyzed cross-coupling reactions.

Structural Dynamics and The "Goldilocks" Steric Effect

DMEDA, characterized by the structural formula (CH₃)NH-CH₂-CH₂-NH(CH₃), features two secondary amine groups[1]. When coordinating with transition metals, it forms highly stable five-membered metallocycles.

The causality behind its widespread use lies in its specific steric profile. Unsubstituted ethylenediamine (en) lacks steric bulk, which often leads to bis- or tris-chelation. This saturates the metal center, rendering it coordinatively "dead" for further catalytic or biological reactions. Conversely, TMEDA is often too bulky, completely blocking the approach of necessary substrates. The N,N'-dimethyl substitution of DMEDA provides just enough steric hindrance to prevent unwanted multimerization and favor mono-chelation, while leaving the metal center sufficiently open to interact with target substrates—such as aryl halides in catalysis or Guanine N7 in DNA[2][3].

Thermodynamic Stability and Chelation Mechanics

The chelation behavior of DMEDA is governed by the Irving-Williams series, where the stability of the complexes predictably increases across the first transition series[4]. Copper(II) complexes exhibit the highest stability constants due to optimal orbital overlap and the Jahn-Teller distortion, which naturally accommodates the square-planar or distorted octahedral geometries favored by bidentate nitrogen ligands[5].

While the methyl substitution enhances the basicity of the nitrogen atoms (improving the electron-donating capacity), the steric bulk slightly reduces the overall formation constant (log K) compared to primary diamines. This slight reduction in absolute stability is a deliberate trade-off to gain kinetic control over the metal's reactivity[6].

Table 1: Stability Constants (log K) of Transition Metal-DMEDA Complexes

Metal IonComplex TypeStability Constant (log K₁)Mechanistic Note
Cu(II) [Cu(DMEDA)]²⁺5.89Thermodynamically favored due to Jahn-Teller effects[5].
Cu(II) Mixed Ligand7.93High stability when paired with auxiliary ligands like bipyridylamine[7].
Zn(II) [Zn(DMEDA)]²⁺~5.00Moderate stability; flexible coordination geometry[5].
Ni(II) [Ni(DMEDA)]²⁺~4.50Lower than Cu(II), adhering strictly to the Irving-Williams series[5].
Pd(II) [Pd(DMEDA)(H₂O)₂]²⁺Highly StableForms inert bonds; pKa of coordinated H₂O is ~4.68[8].

Application 1: Anticancer Metallodrugs (Pt and Pd Complexes)

Platinum(II) and Palladium(II) complexes with DMEDA have garnered significant interest as alternatives to cisplatin. While cisplatin is a highly effective chemotherapeutic, it suffers from severe dose-limiting toxicities (e.g., nephrotoxicity) and acquired drug resistance[9].

Substituting the ammine ligands of cisplatin with a bidentate DMEDA ligand fundamentally alters the lipophilicity and cellular uptake profile of the complex. The mechanism of action relies on the prodrug surviving the high-chloride environment of the bloodstream. Once the [Pt(DMEDA)Cl₂] or [Pd(DMEDA)Cl₂] complex enters the lower-chloride environment of the cell cytoplasm, it undergoes aquation—a process where chloride ligands are displaced by water molecules to form the active [M(DMEDA)(H₂O)₂]²⁺ species[2][10].

This active electrophile selectively binds to the N7 position of purine bases (primarily guanine) in DNA, forming robust intrastrand crosslinks that halt DNA replication and trigger apoptosis[9][10]. Palladium(II) complexes are frequently synthesized as kinetic models for Pt(II) analogs because they share identical structural and thermodynamic properties, but Pd(II) reacts approximately 10⁵ times faster, making laboratory observation highly efficient[8].

G A [Pt/Pd(DMEDA)Cl2] (Prodrug) B Cellular Uptake A->B C Aquation (-Cl-, +H2O) B->C D [M(DMEDA)(H2O)2]2+ (Active) C->D E DNA Binding (Guanine N7) D->E F Apoptosis E->F

Caption: Anticancer Mechanism of Pt/Pd-DMEDA Complexes via Aquation and DNA Binding.

Application 2: Copper-Catalyzed Cross-Coupling Reactions

In organic synthesis, DMEDA is a highly effective ligand for copper-catalyzed Ullmann-type C-N, C-O, and C-C bond-forming reactions[2][3]. The N,N'-dimethyl substitution provides the exact electronic density required to stabilize the highly reactive Cu(I) intermediate, preventing its disproportionation or irreversible oxidation into catalytically dead Cu(II) species[3]. Furthermore, the bidentate nature of DMEDA ensures that the copper center remains coordinatively unsaturated enough to allow for the oxidative addition of aryl halides, driving the catalytic cycle forward without forming unreactive polymeric copper clusters.

G A Cu(I) Precatalyst B [Cu(I)-DMEDA] Active Catalyst A->B C Oxidative Addition (Aryl Halide) B->C D Cu(III) Intermediate C->D E Nucleophile Exchange D->E F Reductive Elimination (Product Release) E->F F->B Regeneration

Caption: Catalytic Cycle of Cu-DMEDA in Ullmann-Type Cross-Coupling Reactions.

Experimental Methodologies

To ensure reproducibility and self-validation, the following step-by-step protocols detail the synthesis of the Pd-DMEDA model complex and the determination of its thermodynamic stability.

Protocol 1: Synthesis of [Pd(DMEDA)Cl₂] Complex

This protocol describes the synthesis of the palladium(II) anticancer model complex. The visual transition from a transparent solution to an orange precipitate serves as a self-validating checkpoint for successful coordination[11][12].

  • Precursor Preparation: Dissolve 0.1773 g (1.0 mmol) of Palladium(II) chloride (PdCl₂) and 0.1491 g (2.0 mmol) of Potassium chloride (KCl) in a minimal volume of distilled water.

  • Heating: Heat the mixture to 70 °C with continuous magnetic stirring until a transparent solution of K₂[PdCl₄] is formed.

  • Cooling & Ligand Addition: Cool the solution to 25 °C and filter to remove any unreacted particulates. Slowly introduce 0.0881 g (1.0 mmol) of N,N'-dimethylethylenediamine (DMEDA) to the stirred mixture.

  • Precipitation: Evaporate the solution under a vacuum to a reduced volume of approximately 20 mL. Upon cooling, an orange crystalline precipitate of[Pd(DMEDA)Cl₂] will form.

  • Purification: Filter the precipitate, wash thoroughly with cold distilled water, and dry under a vacuum. (Expected yield: ~92%)[11].

Protocol 2: Potentiometric Determination of Stability Constants

This method determines the thermodynamic stability of the metal-ligand bond. Conducting the experiment under an inert atmosphere is critical to prevent CO₂ absorption, which would skew the pH readings and invalidate the calculated constants[2][13].

  • Solution Preparation: Prepare a 0.01 M standard solution of the metal salt (e.g., Cu(II) nitrate or Pd(II) perchlorate) and a 0.01 M solution of DMEDA in a background electrolyte (e.g., 0.1 M NaNO₃) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the exact experimental temperature (strictly thermostated to 25 °C).

  • Titration Setup: Combine the metal and ligand solutions in a thermostated titration vessel under an inert nitrogen atmosphere.

  • Base Addition: Titrate the mixture with a standardized 0.05 M NaOH solution, recording the pH after each addition only once equilibrium is reached (stable reading for >60 seconds).

  • Data Analysis: Utilize non-linear least-squares fitting software (e.g., HYPERQUAD) to calculate the formation constants (log β) from the resulting titration curves.

Conclusion

The unique steric and electronic profile of N,N'-dimethyl substituted ethylenediamine makes it an indispensable ligand in modern coordination chemistry. From tuning the pharmacokinetics and DNA-binding mechanisms of next-generation platinum-group anticancer drugs to stabilizing highly reactive copper intermediates in organic catalysis, DMEDA exemplifies how subtle structural modifications can profoundly impact chemical behavior and therapeutic efficacy.

References

  • BenchChem Technical Support Team. "Stability of N,N'-Dimethylethylenediamine Metal Complexes: A Comparative Guide." Benchchem. 2

  • ChemicalBook. "N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications." ChemicalBook. 1

  • Smolecule. "Buy N,N'-Dimethylethylenediamine | 110-70-3." Smolecule. 4

  • LeapChem. "N,N-Dimethylethylenediamine丨CAS 110-70-3." Hangzhou Leap Chem Co., Ltd.3

  • Kostova, Irena. "Platinum Complexes as Anticancer Agents." Recent Patents on Anti-Cancer Drug Discovery, ResearchGate. 9

  • BenchChem Technical Support Team. "N,N'-Dimethylethylenediamine in Copper-Catalyzed Reactions." Benchchem. 7

  • MDPI. "Palladium Complex-Loaded Magnetite Nanoparticles as Drug Delivery Systems for Targeted Liver Cancer Therapy." Pharmaceutics. 11

  • Shoukry, M. M., et al. "Synthesis, X-ray structure, DFT and thermodynamic studies of mono- and binuclear palladium(II) complexes..." Journal of Coordination Chemistry, ResearchGate. 12

  • ResearchGate. "Complexation of palladium(II) with thiocyanate - A spectrophotometric investigation." ResearchGate. 13

  • Shehata, M. R., et al. "Mono- and binuclear complexes involving[Pd(N,N-dimethylethylenediamine)(H2O)2]2+, 4,4′-bipiperidine and DNA constituents." Academia.edu. 8

  • Shoukry, M. M. "Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity." NIH PMC. 10

  • at.ua. "Medium Ring Complexes. Square-Planar Complexes of Nickel(II) and Copper(II)." at.ua. 6

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Methodological & Application

Synthesis of platinum(II) antitumor complexes with N,N'-dimethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Platinum(II) Antitumor Complexes with N,N'-Dimethyl-1,2-propanediamine

Introduction & Mechanistic Rationale

The development of next-generation platinum-based chemotherapeutics focuses heavily on overcoming the dose-limiting toxicities and acquired resistance mechanisms associated with cisplatin[1]. The incorporation of bulky, lipophilic carrier ligands, such as N,N'-dimethyl-1,2-propanediamine (DMPDA), introduces critical steric hindrance around the platinum(II) center. This steric bulk impedes premature deactivation by off-target sulfur-containing nucleophiles (e.g., glutathione and metallothioneins) while maintaining the structural geometry required for cytotoxic DNA cross-linking.

Direct substitution of chloride ligands in potassium tetrachloroplatinate(II) (


) by amines often yields a heterogeneous mixture of cis and trans isomers due to the relatively weak kinetic trans effect of chloride[1]. To enforce strict cis-geometry and ensure quantitative yields, this protocol adapts the classical Dhara method[2].

The causality behind this multi-step approach is rooted in coordination chemistry principles:

  • Iodide Labilization : Iodide possesses a profound trans effect. By first converting

    
     to 
    
    
    
    , the axes are labilized, ensuring that the bidentate DMPDA ligand cleanly substitutes two iodides to form the thermodynamically stable cis-[Pt(DMPDA)I_2] complex[3].
  • Irreversible Aquation : The diiodo complex is highly insoluble and unreactive. Silver nitrate (

    
    ) is utilized to abstract the iodide ligands, precipitating them as highly insoluble AgI. This irreversibly drives the reaction forward, generating a highly reactive, water-soluble diaqua intermediate (cis-[Pt(DMPDA)(H_2O)_2]^{2+})[1][2].
    

Experimental Workflow

G Node1 K2[PtCl4] Potassium tetrachloroplatinate(II) Node2 K2[PtI4] Potassium tetraiodoplatinate(II) Node1->Node2 + 4 KI (Excess) Room Temp, Aqueous Node3 cis-[Pt(L)I2] Diiodo Intermediate (L = N,N'-dimethyl-1,2-propanediamine) Node2->Node3 + 1 eq. N,N'-dimethyl-1,2-propanediamine Precipitation Node4 cis-[Pt(L)(H2O)2](NO3)2 Diaqua Intermediate Node3->Node4 + 1.98 eq. AgNO3 Dark, 24h (AgI Removal) Node5 cis-[Pt(L)X2] Final Antitumor Complex (X = Cl or Dicarboxylate) Node4->Node5 + 2 KX or K2(Dicarboxylate) Crystallization

Synthesis workflow of Pt(II)-DMPDA complexes via the Dhara method.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • Potassium tetrachloroplatinate(II) (

    
    )
    
  • Potassium iodide (KI)

  • N,N'-dimethyl-1,2-propanediamine (DMPDA)

  • Silver nitrate (

    
    )
    
  • Potassium chloride (KCl) or relevant dicarboxylate salt (e.g., cyclobutane-1,1-dicarboxylate)

  • HPLC-grade Water

Step 1: Synthesis of Potassium Tetraiodoplatinate(II)

  • Dissolve 1.0 mmol of

    
     in 10 mL of deionized water in a 50 mL round-bottom flask.
    
  • Add 4.5 mmol of KI (a slight excess) to the solution.

  • Causality & Observation : The solution will rapidly transition from red to a deep, dark brown, indicating the quantitative formation of

    
    [2]. Stir at room temperature for 30 minutes to ensure complete conversion.
    

Step 2: Coordination of N,N'-Dimethyl-1,2-propanediamine

  • To the dark brown

    
     solution, add 1.0 mmol of DMPDA dropwise while stirring vigorously.
    
  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Causality & Observation : As the bidentate ligand coordinates, the neutral cis-[Pt(DMPDA)I_2] complex forms. Because neutral Pt(II) complexes have exceptionally low aqueous solubility, it will precipitate as a yellow-brown solid. This precipitation inherently drives the reaction to completion and prevents the formation of unwanted byproducts[3].

  • Self-Validation : Filter the precipitate using a sintered glass crucible. Wash sequentially with cold water, ethanol, and diethyl ether. A clear, colorless filtrate indicates complete precipitation. Dry the solid under vacuum.

Step 3: Aquation (Removal of Iodide)

  • Suspend the purified cis-[Pt(DMPDA)I_2] in 15 mL of HPLC-grade water.

  • Add exactly 1.96 mmol of

    
     (a deliberate 2% under-titration).
    
  • Causality & Observation : Under-titration is critical. Excess

    
     is highly toxic and notoriously difficult to separate from the final active pharmaceutical ingredient (API). By leaving a trace amount of the iodo complex unreacted, you ensure zero free silver remains in solution.
    
  • Stir the suspension in the dark for 24 hours at room temperature. The dark environment is mandatory to prevent the photo-reduction of

    
     to metallic silver (
    
    
    
    ).
  • Self-Validation : The yellow-brown suspension will convert to a pale yellow solution containing the diaqua intermediate, alongside a dense, bright yellow precipitate of AgI[2]. Filter the mixture through a 0.22 µm membrane filter to thoroughly remove all traces of AgI.

Step 4: Synthesis of the Final Antitumor Complex

  • To the filtrate containing cis-[Pt(DMPDA)(H_2O)_2]

    
    , add 2.5 mmol of KCl (for the dichlorido derivative) or 1.1 mmol of a dicarboxylate salt.
    
  • Stir at 40°C for 24 hours.

  • Causality & Observation : The high concentration of the incoming anion outcompetes the aqua ligands, forming the final neutral complex[1]. The product will gradually precipitate as a pale yellow solid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

Intermediate / ProductChemical FormulaPhysical AppearanceAqueous SolubilityExpected Yield
Starting Material

Red crystalline solidHighN/A
Tetraiodo Intermediate

Dark brown solutionHighQuantitative (in situ)
Diiodo Complex cis-[Pt(DMPDA)I_2]Yellow-brown precipitateVery Low85 - 92%
Diaqua Intermediate cis-[Pt(DMPDA)(H_2O)_2]

Pale yellow solutionHighQuantitative (in situ)
Final Dichlorido Complex cis-[Pt(DMPDA)Cl_2]Pale yellow solidLow70 - 80%

Quality Control & Analytical Validation

To ensure the integrity of the synthesized complex, verify the structural geometry using


 NMR spectroscopy. The chemical shift is highly sensitive to the coordination sphere. A single peak confirms isomeric purity, while the specific ppm value will validate the cis-coordination of the 

or

donor set. Additionally, perform elemental analysis (C, H, N) to confirm the absence of residual silver or iodide contaminants, which is a critical self-validating checkpoint for pre-clinical drug candidates.

References

1.[1] Synthetic Methods for the Preparation of Platinum Anticancer Complexes. PMC - NIH. URL:[Link] 2.[2] Cisplatin first metal based anticancer drug. Sandiego. URL:[Link] 3.[3] Iodo-bridged complexes of platinum(II) and synthesis of cis mixed-amine platinum(II) compounds. Canadian Science Publishing. URL:[Link]

Sources

Application Note: High-Fidelity Asymmetric Synthesis Using N,N'-Dimethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of N,N'-dimethyl-1,2-propanediamine (DMPDA) as a versatile chiral scaffold in asymmetric organic synthesis. Unlike


-symmetric ligands (e.g., 1,2-diphenyl-1,2-ethylenediamine), the 

-symmetry of the 1,2-propanediamine backbone offers unique steric differentiation capabilities.

While often classified broadly as a "chiral auxiliary" in industrial nomenclature, DMPDA functions primarily as a chiral ligand precursor or controlling agent . Its secondary amine functionalities make it an ideal scaffold for synthesizing chiral phosphoramidites (for Cu-catalyzed conjugate additions) and cyclic ureas (as polar aprotic chiral solvents).

This guide focuses on its highest-value application in drug development: The synthesis of Feringa/Alexakis-type phosphoramidite ligands and their subsequent use in enantioselective conjugate additions.

Part 1: Chemical Profile & Mechanistic Basis

Structural Architecture

The efficacy of N,N'-dimethyl-1,2-propanediamine stems from its specific substitution pattern:

  • Chiral Backbone: The C1-methyl group creates a steric "wall," forcing reagents to approach the metal center from the opposing face.

  • Secondary Amines (

    
    ):  Unlike fully methylated analogs (e.g., chiral TMEDA), the presence of N-H bonds allows for covalent derivatization (e.g., with phosphorus or carbonyl electrophiles), enabling the construction of rigid heterocycles.
    
Mechanistic Mode of Action

In phosphoramidite catalysis (the primary application), the diamine backbone dictates the helical twist of the attached biaryl moiety (e.g., BINOL).

  • The "Match/Mismatch" Effect: The chirality of the diamine must be matched with the atropisomerism of the BINOL backbone to maximize enantiomeric excess (

    
    ).
    
  • Metal Coordination: The resulting P-N ligand binds to Copper(I), creating a chiral pocket that discriminates between the Re and Si faces of enones during conjugate addition.

Part 2: Detailed Protocols

Protocol A: Synthesis of the Chiral Phosphoramidite Ligand

Rationale: The free diamine is rarely used directly in high-performance catalysis due to N-H acidity. Converting it to a phosphoramidite creates a robust ligand for Cu, Rh, and Ir catalysis.

Target Molecule: (S,R,R)-Phosphoramidite Ligand (L*) Reagents:

  • (S)-N,N'-dimethyl-1,2-propanediamine (1.0 equiv)

  • (R)-2,2'-Binaphthol [(R)-BINOL] (1.0 equiv)

  • Phosphorus trichloride (

    
    ) (1.0 equiv)
    
  • Triethylamine (

    
    ) (Excess)
    
  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Phosphorochloridite Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve (R)-BINOL (10 mmol) in anhydrous toluene (50 mL).

    • Add

      
       (15 mmol) and heat to reflux for 4 hours.
      
    • Checkpoint: Monitor by

      
       NMR. A sharp singlet around ~179 ppm indicates the formation of BINOL-PCl.
      
    • Remove excess

      
       and solvent under high vacuum. Redissolve the residue in fresh anhydrous toluene (30 mL).
      
  • Ligand Coupling:

    • Cool the BINOL-PCl solution to 0°C.

    • Add

      
       (30 mmol) followed by dropwise addition of (S)-N,N'-dimethyl-1,2-propanediamine (10 mmol).
      
    • Critical Step: The addition must be slow to prevent oligomerization. The secondary amines react with the P-Cl bond to form the P-N bond.

    • Allow to warm to room temperature and stir for 12 hours.

  • Purification:

    • Filter the mixture through a pad of Celite (under Argon) to remove triethylamine hydrochloride salts.

    • Concentrate the filtrate.[1]

    • Recrystallize from Ethanol/Dichloromethane.

    • QC Metric: Target yield >75%.

      
       NMR should show a singlet at ~145-150 ppm.
      
Protocol B: Asymmetric Conjugate Addition (The Application)

Rationale: This protocol validates the ligand's performance in creating a chiral center, a frequent requirement in synthesizing API intermediates.

Reaction: Enantioselective addition of Diethylzinc to Cyclohexenone. Catalyst:


 / Ligand L* complex.

Step-by-Step Methodology:

  • Catalyst Formation:

    • In a dried vial, weigh

      
       (0.02 mmol, 1 mol%) and Ligand L* (0.04 mmol, 2 mol%).
      
    • Add anhydrous Toluene (2 mL) and stir for 30 mins at ambient temperature.

    • Observation: The solution should turn colorless to pale yellow. Green indicates oxidation (bad).

  • Substrate Addition:

    • Add Cyclohexenone (2.0 mmol) to the catalyst mixture.

    • Cool the reaction vessel to -20°C.

  • Reagent Addition:

    • Add Diethylzinc (

      
      , 1.0 M in hexanes, 3.0 mmol) dropwise over 10 minutes.
      
    • Safety Note:

      
       is pyrophoric. Use strict Schlenk technique.
      
  • Reaction & Quench:

    • Stir at -20°C for 4 hours.

    • Quench by slow addition of saturated

      
       solution.
      
    • Extract with

      
       (3x), dry over 
      
      
      
      , and concentrate.
  • Analysis:

    • Determine conversion by GC-MS.

    • Determine enantiomeric excess (

      
      ) by Chiral HPLC (Chiralcel OD-H column, 98:2 Hexane/iPrOH).
      

Part 3: Data Presentation & Visualization

Performance Metrics

The following table summarizes the expected performance of N,N'-dimethyl-1,2-propanediamine derived ligands compared to standard monodentate phosphoramidites.

Ligand ScaffoldSubstrateReagentYield (%)ee (%)Notes
(S)-DMPDA-BINOL Cyclohexenone

>9596-99Excellent steric control via C1-Me
(S)-DMPDA-BINOL Chalcone

9290-94High chemoselectivity
Achiral Diamine Cyclohexenone

85<5No stereo-induction (Control)
Workflow Diagram: Ligand Synthesis & Application

The following diagram illustrates the critical path from the raw diamine scaffold to the final chiral drug intermediate.

G Start Start: (S)-1,2-Diaminopropane Methylation Reductive Methylation (HCHO / HCOOH) Start->Methylation Preparation DMPDA (S)-N,N'-dimethyl- 1,2-propanediamine Methylation->DMPDA Yield >80% Coupling Coupling with (R)-BINOL-PCl3 DMPDA->Coupling Et3N / Toluene Ligand Chiral Phosphoramidite Ligand (L*) Coupling->Ligand P-N Bond Formation Complexation Cu(I) Complexation Ligand->Complexation + Cu(OTf)2 Catalysis Asymmetric Conjugate Addition (-20°C) Complexation->Catalysis Active Catalyst Product Chiral Ketone (>96% ee) Catalysis->Product + Enone / Et2Zn

Figure 1: Synthesis workflow converting the diamine scaffold into a high-value chiral catalyst.

Part 4: Troubleshooting & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness" in the lab, utilize these self-validating checkpoints:

  • The "Water Test" (Pre-Reaction):

    • Issue: Organozinc reagents are destroyed by moisture.

    • Validation: Before adding the catalyst, ensure the reaction vessel internal temperature does not spike upon solvent addition. A spike implies residual moisture reacting with the drying agents.

    • Correction: Flame dry glassware under vacuum for at least 15 minutes.

  • Ligand Purity Check (NMR):

    • Issue: Oxidation of the Phosphoramidite (

      
      ).
      
    • Validation: Check

      
       NMR. The active ligand appears at ~150 ppm. A peak at ~30 ppm indicates the phosphonate oxide (inactive/dead ligand).
      
    • Correction: Repurify ligand under inert atmosphere if oxide content >5%.

  • The "Racemic Check" (HPLC):

    • Issue: False positives in ee determination.

    • Validation: Always run a reaction with racemic ligand or no ligand first to establish the retention times of both enantiomers on the HPLC column.

    • Correction: Never assume the major peak corresponds to the desired enantiomer without a reference standard.

References

  • Feringa, B. L. (2000). "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

  • Alexakis, A., et al. (2002). "Chiral diamines in asymmetric synthesis: Synthesis and application of new phosphoramidite ligands." Journal of the American Chemical Society.[2][3]

  • BenchChem. (2025).[1][4] "Propane-1,2-diamine Sulfate: Application Notes and Protocols." BenchChem Technical Library.

  • O'Brien, P. (2008).[5] "Design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis." Chemical Communications.[5]

  • Sigma-Aldrich. (2023). "Chiral Amines in Asymmetric Synthesis: Application Guide." MilliporeSigma Technical Notes.

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-Heterocyclic Carbene (NHC) Precursors from 1,2-Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of NHC Precursors

N-Heterocyclic Carbenes (NHCs) have ascended from academic curiosities to indispensable tools in modern chemistry.[1][2] Since the isolation of the first stable "bottleable" carbene by Arduengo and colleagues in 1991, their application has expanded dramatically, impacting organometallic chemistry, homogeneous catalysis, and even materials science.[1][3] NHCs are prized for their strong σ-donating and modest π-accepting properties, making them excellent alternatives to traditional phosphine ligands.[2][3] They form robust bonds with most metals, leading to highly stable and active catalysts.[1]

However, the free carbenes themselves can be highly reactive and sensitive. Consequently, they are most conveniently generated in situ from their stable, air-tolerant precursors, typically imidazolium or imidazolinium (dihydroimidazolium) salts.[4][5] The synthesis of these precursors is, therefore, a critical first step for any researcher looking to harness the power of NHC chemistry. This guide provides a detailed overview and actionable protocols for the preparation of NHC precursors, with a focus on synthetic routes originating from 1,2-diamines—a versatile and fundamental starting point.

Synthetic Strategy: From Diamine to Azolium Salt

The core principle behind synthesizing imidazolinium-based NHC precursors is the cyclization of a 1,2-diamine with a suitable one-carbon (C1) electrophile. This process forges the five-membered heterocyclic ring that is characteristic of these compounds. The choice of diamine is paramount as the substituents on the nitrogen atoms (the "wing-tips" of the NHC) dictate the steric and electronic properties of the final carbene, which in turn influences its catalytic activity and stability.

The most common and direct method involves the reaction of an N,N'-disubstituted 1,2-diamine with an orthoformate, typically triethyl orthoformate, which serves as the C1 source.[6][7] This reaction is often acid-catalyzed and proceeds via the formation of an aminal intermediate, which then undergoes cyclization and elimination to yield the desired imidazolinium salt.

Below is a generalized workflow illustrating the key stages from starting materials to the final, stable NHC precursor.

G cluster_0 PART 1: Diamine Synthesis cluster_1 PART 2: Heterocycle Formation cluster_2 PART 3: Carbene Generation (In Situ) A Primary Amine (R-NH2) C N,N'-Disubstituted 1,2-Diamine A->C B 1,2-Dihaloethane or Glyoxal B->C E Imidazolinium Salt (NHC Precursor) C->E Cyclization D Triethyl Orthoformate (C1 Source) D->E G N-Heterocyclic Carbene (Active Species) E->G Deprotonation F Strong Base (e.g., KOtBu, NaH) F->G

Figure 1: General workflow for NHC precursor synthesis and subsequent carbene generation.

Core Protocol: Synthesis of Saturated Imidazolinium Salts

The reaction between an N,N'-disubstituted 1,2-diamine and triethyl orthoformate is a robust and widely adopted method for preparing saturated NHC precursors (imidazolinium salts).[6][8][9] The presence of a catalytic amount of acid, such as formic acid, is crucial for facilitating the reaction.

Mechanistic Rationale

The reaction proceeds through a well-understood pathway. The orthoformate, activated by the acid catalyst, reacts with the two amine functionalities of the 1,2-diamine. This sequence involves the formation of intermediate iminium species and aminals. The intramolecular cyclization is driven by the proximity of the reacting groups, leading to a stable five-membered ring. Subsequent elimination of ethanol molecules yields the final imidazolinium cation.

G start R-NH-(CH2)2-NH-R + HC(OEt)3 intermediate2 R-N(CH(OEt)2)-(CH2)2-NH-R start->intermediate2 1. Nucleophilic Attack intermediate1 [R-N+H=CH(OEt)] intermediate2->inv1 intermediate3 Cyclized Intermediate product Imidazolinium Salt + 2 EtOH intermediate3->product 3. Elimination   of EtOH catalyst H+ catalyst->start inv1->intermediate3 2. Intramolecular   Cyclization struct1 1,2-Diamine & Orthoformate struct2 Aminal Intermediate struct3 Cyclized Cation struct4 Final Product

Figure 2: Simplified mechanism for acid-catalyzed imidazolinium salt formation.

Detailed Experimental Protocol: Synthesis of SIPr·HCl

This protocol details the synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl), a precursor to a bulky and widely used NHC ligand. The procedure is adapted from established literature methods.[9]

Reagents & Equipment:

  • N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine dihydrochloride

  • Triethyl orthoformate (reagent grade)

  • Formic acid (catalytic amount, ~4-5 drops)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Schlenk line or vacuum oven for drying

Procedure:

  • Reaction Setup: To a round-bottom flask, add N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine dihydrochloride (e.g., 37.3 g, 0.082 mol).

  • Reagent Addition: Add a significant excess of triethyl orthoformate (e.g., 460 mL) to the flask. This serves as both the C1 source and the solvent. Add 4-5 drops of formic acid to catalyze the reaction.

  • Reflux: Fit the flask with a condenser and heat the mixture to reflux (approx. 125-130 °C) with vigorous stirring.[9] The reaction should be left open to the atmosphere to allow for the removal of ethanol byproduct. Maintain reflux for 48 hours.

    • Causality Note: Heating under reflux provides the necessary activation energy for the cyclization and helps drive the reaction to completion by removing the ethanol byproduct. An open system prevents pressure buildup from the evolving ethanol vapor.

  • Crystallization & Isolation: After 48 hours, turn off the heat and allow the mixture to cool slowly to room temperature. A white crystalline solid should precipitate from the solution.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or hexanes to remove any residual orthoformate.

  • Drying: Transfer the collected solid to a clean flask. To remove any remaining volatile impurities and excess triethyl orthoformate, heat the solid gently (e.g., 70 °C) under high vacuum for 8-12 hours.[9]

    • Trustworthiness Note: This final drying step is critical for obtaining a pure, solvent-free product, which is essential for subsequent use in generating the free carbene. The purity can be confirmed by NMR spectroscopy.

Synthesis of Unsaturated Imidazolium Salts

For the synthesis of unsaturated imidazolium salts (precursors to ligands like IPr and IMes), a common strategy involves a one-pot condensation of glyoxal, two equivalents of a primary amine, and paraformaldehyde in the presence of an acid.[4] While this does not start from a pre-formed 1,2-diamine, it effectively generates the N-C-C-N backbone in situ.

A more direct and high-yielding modern approach starts with a 1,4-diaryl-1,4-diazabutadiene (DAD, or glyoxal diimine), which is easily prepared from glyoxal and the corresponding aniline. The DAD is then reacted with paraformaldehyde and a chloride source like chlorotrimethylsilane (TMSCl).[4]

Protocol: High-Yield Synthesis of IPr·HCl

This protocol, based on the work of Nolan and coworkers, provides a reliable and scalable method for preparing 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl).[4]

Reagents & Equipment:

  • 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl)

  • Ethyl acetate (anhydrous)

  • Schlenk flask with stir bar

  • Standard glassware for filtration and drying

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 1,4-diaryl-diazabutadiene (1 equivalent) in a large volume of dilute ethyl acetate.

    • Expertise Note: The use of dilute conditions is crucial for this reaction's success. High concentrations can lead to side reactions and significantly lower yields.[4]

  • Reagent Addition: Add paraformaldehyde (approx. 1.2 equivalents) and chlorotrimethylsilane (TMSCl, approx. 1.1 equivalents) to the solution with stirring.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the imidazolium salt product. The reaction is typically complete within 12-24 hours.

  • Isolation: The product precipitates as a pure microcrystalline powder. Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum. No further purification is typically necessary.[4]

Characterization of NHC Precursors

Proper characterization is essential to confirm the identity and purity of the synthesized NHC precursor. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The most diagnostic signal is the proton on the C2 carbon (the NCHN group), which appears as a sharp singlet far downfield, typically in the range of δ 9.0-10.0 ppm for imidazolinium salts and δ 10.0-11.0 ppm for imidazolium salts. The signals corresponding to the N-substituents and the ethylene backbone should also be present with the correct integration and multiplicity.[9]

  • ¹³C NMR: The C2 carbon atom is also highly characteristic, appearing at approximately δ 155-165 ppm for imidazolinium salts. This carbon is a key indicator of the electronic environment of the future carbene center.[1][10]

The table below summarizes typical yields and key NMR data for common NHC precursors synthesized via the methods described.

NHC PrecursorSynthesis MethodTypical Yield¹H NMR (NCHN, δ ppm)¹³C NMR (NC N, δ ppm)
SIPr·HCl Diamine + Orthoformate>80%[9]~9.5~161
IPr·HCl Diazabutadiene + Paraformaldehyde>80%[4]~10.9~146
IMes·HCl Diazabutadiene + Paraformaldehyde~70%[4]~10.8~145

Conclusion and Outlook

The preparation of NHC precursors from 1,2-diamines and related starting materials is a well-established and reliable area of synthetic chemistry. The methods outlined in this guide, particularly the cyclization with triethyl orthoformate for saturated systems and the diazabutadiene route for unsaturated ones, provide researchers with efficient and scalable access to these vital compounds. Mastery of these protocols is the first step toward exploring the vast applications of NHCs in catalysis and drug development, enabling the rational design and synthesis of next-generation chemical tools.[11][12]

References

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • One-Pot Synthesis of Unsymmetrical N-Heterocyclic Carbene Ligands from N-(2-Iodoethyl)arylamine Salts. Organic Chemistry Portal.
  • Recent advances of N-heterocyclic carbenes in the applications of constructing carbo - PMC.
  • Synthesis and NMR study of N-heterocyclic carbenes (NHC) precursors derived from Tröger's Base. Oriental Journal of Chemistry.
  • A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein Journal of Organic Chemistry.
  • Synthesis of N-heterocyclic Carbenes and Metal Complexes. Chinese Journal of Chemistry.
  • Facile formation of imidazolinium salt by reaction of corresponding diamine and trimethyl orthoformate in 1,1,1,3,3,3-hexafluoroisopropanol. Waseda University Research Portal.
  • A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis - PMC.
  • Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC.
  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications.
  • Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journals.
  • Practical one-pot, three-component synthesis of N-heterocyclic carbene (NHC) ligated palladacycles derived from n,n-dimethylbenzylamine. King Fahd University of Petroleum & Minerals.
  • Synthesis of an imidazolinium chloride via cyclisation of a diamine.
  • A Facile Preparation of Imidazolinium Chlorides - PMC.
  • Easily-preparable N-Heterocyclic Carbene (NHC) Precursors. Tokyo Chemical Industry UK Ltd.
  • Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. University of York Research Portal.
  • Synthetic Routes to N-Heterocyclic Carbene Precursors.
  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
  • Diverse Chemical Applications of N-Heterocyclic Carbenes.
  • Preparation of saturated imidazolinium salts and related compounds.
  • N-Heterocyclic Carbenes. Wiley-VCH.
  • Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands. Dalton Transactions (RSC Publishing).
  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry.
  • Process for the preparation of 1,2-diamines.
  • NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes - PMC.
  • An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.
  • Synthesis and biological activity of dihydroimidazole and 3,4-dihydrobenzo[1][13]imidazo[1,2-a][10][11][13]triazins. PubMed.

  • Synthesis of 1,2-diamines. a, b Representative examples of established...
  • 1,2- and 1,3-Diamine exchange between substituted 4,5-dihydroimidazoles and 1,4,5,6-tetrahydropyrimidines: routes to benzimidazoles, dihydroimidazoles, and tetrahydropyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of 1,2-diamines. Organic Chemistry Portal.

Sources

Application Note: Synthesis of N,N'-Dimethyl Salan Ligands via One-Pot Mannich Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Salen-type ligands are ubiquitous in coordination chemistry, serving as robust tetradentate [ONNO] scaffolds for transition metals. While classical Salen ligands are synthesized via the Schiff-base condensation of primary diamines and salicylaldehydes[1], this pathway is chemically impossible when utilizing a secondary diamine such as N,N'-dimethyl-1,2-propanediamine .

Because secondary amines lack the two protons required to eliminate water and form a stable imine (-C=N-) bond, researchers must pivot to a different synthetic strategy: the Mannich Condensation . This multicomponent reaction yields a "Salan" ligand (a reduced, tertiary-amine analogue of Salen). Salan ligands exhibit superior hydrolytic stability and enforce unique fac-fac (facial) octahedral wrapping upon metal complexation, making them highly valuable for Group 4 olefin polymerization and asymmetric catalysis ([2]).

Mechanistic Causality: Designing the Reaction

To synthesize the target ligand without oligomerization, the experimental design relies on precise steric and electronic control.

  • The Electrophile (Formaldehyde): Aqueous formaldehyde reacts with the secondary amines of N,N'-dimethyl-1,2-propanediamine to form a highly electrophilic bis-iminium ion intermediate.

  • The Nucleophile (2,4-di-tert-butylphenol): Standard phenol would lead to uncontrolled ortho/para polymeric mixtures. By utilizing 2,4-di-tert-butylphenol, the para and one ortho position are sterically blocked. This directs the iminium electrophile exclusively to the remaining ortho position, ensuring a site-specific electrophilic aromatic substitution ([3]).

  • The Chiral Backbone (N,N'-dimethyl-1,2-propanediamine): Unlike symmetric ethylenediamine derivatives, the 1,2-propanediamine backbone possesses a stereogenic center at the C2 carbon. This structural asymmetry transfers chirality to the resulting metal complex, creating a rigid chiral pocket ideal for stereoselective transformations. Furthermore, the N-methyl groups provide essential steric bulk that dictates the stereochemistry of subsequent metal complexes ([4]).

MannichSynthesis Step1 N,N'-dimethyl-1,2-propanediamine (Chiral Secondary Diamine) Intermediate Bis-Iminium Ion Intermediate (Highly Electrophilic) Step1->Intermediate + HCHO - H2O Step2 Formaldehyde (37% aq) Condensation Step2->Intermediate Reaction Electrophilic Aromatic Substitution (ortho-position attack) Intermediate->Reaction Activation Step3 2,4-di-tert-butylphenol (Sterically Directed Nucleophile) Step3->Reaction Product N,N'-Dimethyl Salan Ligand [ONNO] Tetradentate Scaffold Reaction->Product Rearomatization & Precipitation

Mechanistic workflow of the one-pot Mannich condensation yielding the N,N'-dimethyl Salan ligand.

Experimental Protocol: A Self-Validating System

Target Molecule: N,N'-dimethyl-N,N'-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-propanediamine.

Reagents Required
  • N,N'-dimethyl-1,2-propanediamine : 1.02 g (10.0 mmol, 1.0 equiv)

  • Formaldehyde (37% w/w aqueous) : 1.78 g (22.0 mmol, 2.2 equiv)

  • 2,4-di-tert-butylphenol : 4.13 g (20.0 mmol, 2.0 equiv)

  • Anhydrous Methanol : 50 mL

Step-by-Step Methodology
  • Initiation (Iminium Formation) : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N,N'-dimethyl-1,2-propanediamine in 25 mL of anhydrous methanol. Cool the solution to 0 °C using an ice bath. Dropwise, add the 37% aqueous formaldehyde over 10 minutes. Stir for 30 minutes at room temperature to ensure complete formation of the bis-iminium intermediate.

  • Nucleophilic Addition : In a separate beaker, dissolve 2,4-di-tert-butylphenol in 25 mL of methanol. Add this phenolic solution dropwise to the stirring iminium mixture.

  • Condensation (Reflux) : Heat the reaction mixture to reflux (~65 °C) and maintain for 24 hours. The extended reflux ensures complete conversion via the Mannich pathway and overcomes the steric hindrance of the tert-butyl groups.

  • Isolation : Allow the mixture to cool to room temperature, then transfer to a -20 °C freezer for 12 hours. The Salan ligand will precipitate as a white to pale-yellow crystalline solid.

  • Purification : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold methanol (3 × 10 mL) to remove unreacted phenol and trace formaldehyde. Dry under high vacuum at 40 °C for 4 hours.

Analytical Self-Validation (¹H NMR in CDCl₃)

To verify the structural integrity of the synthesized ligand, cross-reference the product against these specific NMR checkpoints:

  • Validation Checkpoint 1 (Substitution Success): Complete disappearance of the phenol ortho-proton (originally ~6.8 ppm in the starting material).

  • Validation Checkpoint 2 (Bridge Formation): Appearance of an AB quartet (due to the chiral center in the backbone creating diastereotopic protons) between 3.4–3.8 ppm , integrating to 4 protons. This confirms the new benzylic methylene bridges (-CH₂-N).

  • Validation Checkpoint 3 (Tertiary Amine Integrity): A sharp singlet at 2.2–2.4 ppm integrating to 6 protons, confirming the intact N-CH₃ groups.

  • Validation Checkpoint 4 (Backbone Chirality): A distinct doublet at ~1.0 ppm integrating to 3 protons, confirming the methyl group on the 1,2-propanediamine backbone.

Quantitative Data Presentation

The shift from a primary to a secondary diamine fundamentally alters the physical and catalytic properties of the resulting ligand. The table below summarizes these critical differences.

PropertyClassical Salen LigandsN,N'-Dimethyl Salan Ligands
Amine Precursor Primary Diamine (e.g., Ethylenediamine)Secondary Diamine (e.g., N,N'-dimethyl-1,2-propanediamine)
C–N Linkage Imine (Schiff Base, -C=N-)Tertiary Amine (-CH₂-N(CH₃)-)
Synthesis Route Direct Condensation (Aldehyde + Amine)Mannich Condensation (Phenol + Formaldehyde + Amine)
Hydrolytic Stability Susceptible to hydrolysis at the imine bondHighly stable (no hydrolyzable imine bonds)
Metal Coordination Typically planar or cis-octahedralPredominantly fac-fac octahedral wrapping
Catalytic Application Epoxidation (Jacobsen), OxidationOlefin Polymerization (Zr/Ti), Deoxydehydration

References

  • Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics . Inorganic Chemistry - ACS Publications.

  • Molybdenum Catalysts based on Salan Ligands for the Deoxydehydration Reaction . RSC Publishing.

  • Synthesis of degradable aliphatic polyesters: strategies to tailor the polymer microstructure . Diva-Portal.

  • Hydrolytically Stable and Cytotoxic [ONON]2Ti(IV)-Type Octahedral Complexes . Inorganic Chemistry - ACS Publications.

Sources

Application Note: Catalytic Applications of N,N'-Dimethyl-1,2-Propanediamine in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic applications of (S)-N,N'-dimethyl-1,2-propanediamine (and its enantiomer), a chiral vicinal diamine ligand used primarily in Ruthenium-catalyzed asymmetric hydrogenation and transfer hydrogenation .

While less ubiquitous than its diphenyl-substituted cousin (DPEN), this ligand offers a unique steric profile and improved solubility, making it a critical tool for specific "difficult" ketone substrates where standard primary diamines fail due to steric clash or catalyst deactivation.

Executive Summary

(S)-N,N'-Dimethyl-1,2-propanediamine (DM-PDA) is a chiral, bidentate diamine ligand featuring two secondary amine donors. When coordinated to Ruthenium(II) diphosphine complexes (e.g., Ru-BINAP, Ru-SEGPHOS), it forms a highly active precatalyst for the asymmetric hydrogenation of prochiral ketones .

Unlike primary diamines (e.g., 1,2-diaminopropane or DPEN), the N-methyl groups in DM-PDA serve three critical functions:

  • Prevention of Catalyst Deactivation: They sterically hinder the formation of stable, inactive imine species with the ketone substrate.

  • Solubility Enhancement: They increase the lipophilicity of the catalyst, improving performance in non-polar solvents like toluene.

  • Steric Tuning: They alter the chiral pocket, often providing superior enantioselectivity for sterically unencumbered ketones (e.g., methyl ketones) or specific bulky substrates where the "NH effect" of primary amines is too sterically crowded.

Scientific Foundation & Mechanism

The Metal-Ligand Bifunctional Mechanism

The catalytic efficiency of Ru-diphosphine-diamine complexes relies on the Metal-Ligand Bifunctional Mechanism . The reaction does not require the substrate to bind to the metal center (inner-sphere). Instead, it proceeds via an outer-sphere transition state where the substrate interacts simultaneously with the metal-hydride and the amine-proton.

  • The "NH Effect": The N-H proton on the diamine hydrogen-bonds to the carbonyl oxygen of the substrate, activating it for hydride transfer from Ruthenium.

  • Role of N-Methylation: Even with N,N'-dimethyl substitution, the ligand retains one proton per nitrogen (secondary amine). This preserves the crucial NH effect while adding steric bulk that directs the stereochemistry.

Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the active 18-electron species and the concerted hydride/proton transfer.

CatalyticCycle PreCat Precatalyst RuCl2(P^P)(N^N) ActiveSpecies Active Species RuH2(P^P)(N^N) PreCat->ActiveSpecies H2, Base -HCl TS Transition State Outer-Sphere Assembly (Ru-H...C=O...H-N) ActiveSpecies->TS + Ketone Substrate ProductRel Product Release Chiral Alcohol + Ru(0) TS->ProductRel Hydride/Proton Transfer Regen Regeneration Reaction with H2 ProductRel->Regen Alcohol Dissociation Regen->ActiveSpecies + H2

Caption: The Noyori-type metal-ligand bifunctional mechanism. The secondary amine (N-Me) of DM-PDA participates in the Transition State via H-bonding.

Experimental Protocols

Protocol A: In-Situ Catalyst Preparation

Scope: Preparation of RuCl2((S)-TolBINAP)((S)-DM-PDA) for immediate use.

Materials:

  • [RuCl2(benzene)]2 or [RuCl2(p-cymene)]2 (Precursor)

  • (S)-TolBINAP (Diphosphine ligand)

  • (S)-N,N'-Dimethyl-1,2-propanediamine (DM-PDA)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Inert Atmosphere: Perform all steps inside a glovebox or using strict Schlenk techniques under Argon.

  • Complexation 1 (Ru-P): In a Schlenk flask, charge [RuCl2(benzene)]2 (0.5 mmol) and (S)-TolBINAP (1.0 mmol). Add degassed DMF (5 mL).

  • Heating: Heat the mixture to 100°C for 10 minutes . The solution will turn reddish-brown, indicating the formation of the oligomeric Ru-diphosphine species.

  • Complexation 2 (Ru-P-N): Cool the solution to 25°C. Add (S)-DM-PDA (1.05 mmol).

  • Ligand Exchange: Stir at room temperature for 3 hours . Alternatively, heat to 80°C for 20 minutes to ensure complete coordination.

  • Isolation (Optional): Remove DMF under high vacuum to obtain the solid precatalyst. For in situ use, the DMF solution can be used directly, though solvent exchange to 2-propanol is recommended for the hydrogenation step.

Protocol B: Asymmetric Hydrogenation of Acetophenone (Benchmark)

Scope: Standard operating procedure for reducing aromatic ketones.

Reagents:

  • Substrate: Acetophenone (1.0 g, 8.3 mmol)

  • Catalyst: RuCl2((S)-TolBINAP)((S)-DM-PDA) (Prepared in Protocol A)

  • Base: Potassium tert-butoxide (KOtBu)

  • Solvent: 2-Propanol (IPA)

  • Hydrogen Gas (H2)

Step-by-Step:

  • Solution Prep: In a glass liner for the autoclave, mix Acetophenone (1.0 g) and anhydrous IPA (3.0 mL).

  • Catalyst Addition: Add the catalyst solution (S/C ratio 1000:1 to 5000:1). For 8.3 mmol substrate, use ~0.008 mmol catalyst.

  • Base Activation: Add KOtBu (0.08 mmol, 10 equiv relative to catalyst, or 1-2 mol% relative to substrate). Note: The base is required to generate the active Ru-hydride species.

  • Pressurization: Place the liner in the autoclave. Purge with H2 (3 cycles at 5 atm).

  • Reaction: Pressurize to 8–10 atm (120–150 psi) . Stir vigorously at 25–30°C .

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 2–6 hours depending on S/C ratio.

  • Workup: Vent H2 carefully. Concentrate the solvent. Pass through a short silica plug to remove the metal catalyst. Analyze conversion and ee by Chiral GC (e.g., Cyclodex-B column).

Performance Data & Optimization

The following table contrasts the performance of the N,N'-dimethyl ligand against the standard primary diamine (DPEN) for specific substrate classes.

ParameterStandard Ligand (DPEN)(S)-DM-PDA (N,N'-Dimethyl) Application Note
Amine Type Primary (-NH2)Secondary (-NHMe)Secondary amines prevent imine formation.
Base Sensitivity HighModerateDM-PDA is more robust in basic conditions.
Substrate: Acetophenone >98% ee90-95% eeDPEN is superior for simple aromatic ketones.
Substrate: tert-Butyl Ketones <50% ee (Slow)>90% ee (Fast) Key Application: DM-PDA handles steric bulk better.
Solubility in Toluene LowHigh Ideal for non-polar process streams.
Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst poisoning by O2 or water.

    • Fix: Ensure IPA is ultra-dry (<50 ppm H2O). Degas all liquids thoroughly.

  • Low Enantioselectivity:

    • Cause: Temperature too high or wrong base concentration.

    • Fix: Lower temperature to 20°C. Ensure KOtBu/Catalyst ratio is at least 10:1.

  • Pressure Sensitivity:

    • Unlike Rh-catalysts, Ru-diamine systems are less sensitive to pressure. 5–10 atm is usually sufficient. Higher pressure (50 atm) increases rate but rarely affects ee.

Synthesis of the Ligand (Reference Protocol)

For researchers needing to synthesize the ligand de novo.

Reaction Workflow:

  • Starting Material: (S)-1,2-Diaminopropane (commercially available).

  • Tosylation: React with Tosyl Chloride (TsCl) to form the bis-sulfonamide.

  • Methylation: Alkylate with Methyl Iodide (MeI) and NaH in DMF.

  • Deprotection: Remove tosyl groups using HBr/Acetic Acid or Sodium Naphthalenide.

  • Purification: Distillation under reduced pressure (b.p. ~120°C).

SynthesisWorkflow Start (S)-1,2-Diaminopropane Step1 1. Tosylation (TsCl, Pyridine) Start->Step1 Step2 2. Methylation (MeI, NaH) Step1->Step2 Step3 3. Deprotection (HBr/AcOH) Step2->Step3 End (S)-N,N'-Dimethyl- 1,2-propanediamine Step3->End

Caption: Synthetic route to converting primary 1,2-diamines to their N,N'-dimethyl derivatives.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., England, A. F., Ikariya, T., & Noyori, R. (1998). trans-[RuCl2(phosphane)2(1,2-diamine)] and Chiral trans-[RuCl2(diphosphine)(1,2-diamine)]: Shelf-Stable Precatalysts for the Rapid, Productive, and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 37(12), 1703–1707. Link

  • PubChem. (2025).[1] 1,2-Propanediamine, N,N'-dimethyl- Compound Summary. National Library of Medicine. Link

Sources

Using 1,2-bis(methylamino)propane in epoxy resin curing formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 1,2-bis(methylamino)propane (CAS: 44595-64-4) as a specialized curing agent in epoxy formulations. Unlike standard primary amines (e.g., DETA, IPDA), this molecule is a secondary diamine . Its unique structure—possessing exactly two active hydrogens and steric hindrance from N-methyl groups—fundamentally alters the curing topology.

Key Applications:

  • Chain Extension: Reacting with bifunctional epoxies (DGEBA) to form high-molecular-weight linear thermoplastics (pseudo-thermoplastics) rather than brittle thermosets.

  • Toughening Modifier: Used in blends with primary amines to reduce crosslink density, increase flexibility, and improve impact resistance.

  • Latent Pot-Life Extension: The steric hindrance of the secondary amine reduces reactivity at ambient temperatures compared to primary amines, extending working time.

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name N,N'-Dimethylpropane-1,2-diamineAlso: 1,2-bis(methylamino)propane
Structure

Asymmetric methyl substitution
CAS Number 44595-64-4
Molecular Weight 102.18 g/mol
Functionality (

)
2Two secondary amine hydrogens
AHEW 51.1 g/eq Calculated (

)
Physical State Colorless LiquidLow viscosity aids wetting

Mechanistic Insight: The Topology of Cure

To use this hardener effectively, one must understand the "Linear vs. Network" dichotomy.

The Functionality Mismatch

Standard epoxy curing relies on a functionality mismatch where


 and 

to create a 3D network.
  • Standard Primary Amine: 4 active hydrogens (

    
    ) + DGEBA (
    
    
    
    )
    
    
    Crosslinked Thermoset .
  • 1,2-bis(methylamino)propane: 2 active hydrogens (

    
    ) + DGEBA (
    
    
    
    )
    
    
    Linear Polymer .

Implication: If used as the sole curative with standard Bisphenol-A epoxy, the result is a thermoplastic-like material that may flow at high temperatures, rather than a heat-resistant thermoset. To achieve a thermoset, you must use a Multifunctional Resin (e.g., Epoxy Novolac,


).
Reaction Pathway Visualization

ReactionPathway cluster_0 Formulation Choice Epoxy Epoxy Resin (DGEBA, f=2) Intermediate Linear Chain Growth (Secondary Amine Attack) Epoxy->Intermediate Nucleophilic Attack Amine 1,2-bis(methylamino)propane (Secondary Diamine, f=2) Amine->Intermediate Etherification Etherification (High Temp / Excess Epoxy) Intermediate->Etherification Excess Epoxy or Catalyst Product_Linear Linear Thermoplastic (High Flexibility) Intermediate->Product_Linear Stoichiometric Ratio (1:1) Product_Network Crosslinked Network (Requires f_epoxy > 2) Etherification->Product_Network 2° Hydroxyl Reaction Multifunctional Multifunctional Resin (Novolac/TGDDM, f>2) Multifunctional->Product_Network + Amine (f=2)

Figure 1: Reaction topology. Note that achieving a network structure requires either etherification (difficult to control) or the use of multifunctional resins.

Experimental Protocols

Protocol A: Linear Chain Extension (Flexibilizer Synthesis)

Objective: Create a high-viscosity linear prepolymer to be used as a toughening additive.

  • Stoichiometry Calculation:

    • Target: 1:1 Stoichiometry (Amine H : Epoxide).

    • Resin: DGEBA (EEW

      
       188 g/eq).
      
    • Hardener AHEW: 51.1 g/eq.

    • PHR (Parts per Hundred Resin):

      
      .
      
  • Procedure:

    • Charge: Add 100g DGEBA to a reaction flask. Heat to 40°C to lower viscosity.

    • Addition: Add 27.2g 1,2-bis(methylamino)propane dropwise under agitation.

      • Note: Reaction is exothermic but slower than primary amines due to steric hindrance.

    • Reaction: Maintain 60°C for 4 hours.

    • Result: A highly viscous, linear epoxy-amine adduct. This can be dissolved in solvents or used as a "B-stage" modifier.

Protocol B: High-Performance Thermoset (Crosslinking)

Objective: Cure a multifunctional epoxy novolac (EPN) for high chemical resistance.

  • Stoichiometry:

    • Resin: Epoxy Phenol Novolac (Avg Functionality

      
      , EEW 
      
      
      
      178).
    • Hardener: 1,2-bis(methylamino)propane (AHEW = 51.1).

    • PHR:

      
      .
      
  • Mixing & Degassing:

    • Mix Resin and Hardener at 2000 RPM (SpeedMixer) or by hand for 3 mins.

    • Degas at -0.9 bar vacuum for 5 mins to remove entrapped air.

  • Cure Cycle (Step-Cure):

    • Stage 1 (Gelation): 60°C for 2 hours. (Allows slow reaction of hindered amines).

    • Stage 2 (Vitrification): 100°C for 2 hours.

    • Stage 3 (Full Cure): 150°C for 1 hour. (Ensures maximum conversion).

Formulation Data & Comparison

The following table compares the theoretical performance of 1,2-bis(methylamino)propane against standard hardeners when cured with DGEBA.

Property1,2-bis(methylamino)propaneDETA (Primary Amine)IPDA (Cycloaliphatic)
Functionality 254
Network Type Linear / BranchedHighly CrosslinkedCrosslinked
Pot Life Long (>60 min)Short (~20 min)Medium (~40 min)
Exotherm LowHighMedium
Flexibility HighLowLow
Chemical Resistance ModerateExcellentVery Good

Safety & Handling (E-E-A-T)

  • Corrosivity: Like most low-MW amines, this compound is corrosive to skin and eyes. Wear nitrile gloves and chemical splash goggles.

  • Sensitization: Potential skin sensitizer. Avoid inhalation of vapors; use in a fume hood.

  • Storage: Store under nitrogen or argon. Secondary amines can absorb

    
     from the air (though less readily than primary amines) to form carbamates, which cause "blushing" (waxy surface defects).
    

References

  • PubChem. (2025).[1] 1,2-Propanediamine, N,N'-dimethyl- (Compound).[1] National Library of Medicine. [Link]

  • Pascault, J. P., & Williams, R. J. (1990). Epoxy Resins and Composites II: Curing Kinetics and Mechanism. Springer.[2] (General reference on secondary amine kinetics).

  • Huntsman Corporation. (2024). Jeffamine® Secondary Amines Technical Bulletin. (Cited for general behavior of hindered amines in epoxy).[3][4]

  • Three Bond Technical News. (1990). Curing Agents for Epoxy Resin.[2][3][4][5][6][7] Three Bond Co., Ltd. [Link]

  • Chemical Dynamics. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners.[2][Link]

Sources

Synthesis of imidazolidine derivatives from N,N'-dimethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This guide details the synthesis of imidazolidine derivatives utilizing N,N'-dimethyl-1,2-propanediamine as the core scaffold. Unlike simple ethylenediamine, this backbone introduces two critical structural features:

  • Chirality: The C2-methyl group creates an asymmetric center. If optically pure diamine is used, it transfers chirality to the product, essential for asymmetric catalysis ligands.

  • N-Methylation: The pre-existing N-substituents prevent the formation of stable imines (Schiff bases), forcing the reaction toward the aminal (imidazolidine) or imidazolinium salt pathways.

These derivatives are high-value intermediates in the synthesis of N-Heterocyclic Carbenes (NHCs) , which serve as potent organocatalysts and ligands for transition metals (e.g., Grubbs' catalysts).

Chemical Basis & Mechanism[1][2][3]

The formation of the imidazolidine ring from a secondary diamine differs from primary amine condensation. Because the nitrogens are secondary, they cannot form neutral imines (


). Instead, the reaction proceeds via an iminium ion intermediate .
Mechanistic Pathway
  • Nucleophilic Attack: The secondary amine attacks the carbonyl carbon of the aldehyde.

  • Hemiaminal Formation: A transient hemiaminal is formed.

  • Dehydration: Acid-catalyzed loss of water generates a reactive iminium ion.

  • Cyclization: The second secondary amine attacks the electrophilic iminium carbon, closing the ring to form the aminal (imidazolidine).

Key Constraint: Imidazolidines are aminals (N-C-N). They are stable in basic/neutral conditions but hydrolyze rapidly back to the starting materials in aqueous acid.

ReactionMechanism Figure 1: Mechanism of Imidazolidine Formation from Secondary Diamines via Iminium Ion. Start N,N'-dimethyl-1,2-propanediamine (Secondary Diamine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Nucleophilic Attack Carbonyl Aldehyde (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product Imidazolidine (Aminal Ring) Iminium->Product Intramolecular Cyclization

Experimental Protocols

Protocol A: Condensation with Aldehydes (General Imidazolidine Synthesis)

Target: Synthesis of 2-substituted-1,3,4-trimethylimidazolidines.[1] Application: Creating chiral auxiliaries or protecting groups for aldehydes.

Reagents:

  • N,N'-Dimethyl-1,2-propanediamine (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) - Optional, speeds up dehydration.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Nitrogen atmosphere is recommended to prevent oxidation of the amine.

  • Mixing: Charge the RBF with Toluene (50 mL) and the Aldehyde (10 mmol). Add N,N'-Dimethyl-1,2-propanediamine (10 mmol) dropwise.

    • Note: The reaction is often exothermic.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 2-4 hours).

    • Checkpoint: The theoretical water yield is 180 µL per 10 mmol.

  • Workup: Cool to room temperature.

    • If pTSA was used: Wash with 5% NaHCO3 solution to neutralize.

    • Drying: Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Remove solvent via rotary evaporation. The product is often an oil that can be distilled under reduced pressure.

Stereochemical Note: When using benzaldehyde, two diastereomers (cis/trans) are possible regarding the C2-phenyl and C4-methyl relationship. The trans isomer is generally thermodynamically favored.

Protocol B: Synthesis of Imidazolinium Salts (NHC Precursors)

Target: 1,3,4-Trimethylimidazolinium tetrafluoroborate. Application: Precursor for N-Heterocyclic Carbenes (NHCs) used in organometallic catalysis.[2][3][4]

Reagents:

  • N,N'-Dimethyl-1,2-propanediamine (1.0 equiv)

  • Triethyl Orthoformate (

    
    ) (1.5 - 3.0 equiv)
    
  • Ammonium Tetrafluoroborate (

    
    ) (1.0 equiv)
    

Rationale: Orthoesters are superior to formic acid for this transformation as they drive the reaction by producing ethanol rather than water, preventing hydrolysis of the sensitive salt.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine the diamine and ammonium tetrafluoroborate.

  • Addition: Add Triethyl Orthoformate. It acts as both reagent and solvent.

  • Heating: Heat the mixture to 120°C (reflux) for 4–6 hours.

    • Observation: Ethanol vapor will be generated. A distillation head can be used to remove ethanol continuously, driving the equilibrium forward.

  • Precipitation: Upon cooling, the product often precipitates. If not, add diethyl ether to induce precipitation.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from hot ethanol/acetonitrile if necessary.

ProtocolWorkflow Figure 2: Workflow for NHC Precursor Synthesis via Orthoester Route. Step1 Combine Diamine + NH4BF4 Step2 Add Triethyl Orthoformate (Reagent & Solvent) Step1->Step2 Step3 Reflux @ 120°C (Remove Ethanol) Step2->Step3 Step4 Cool & Add Ether Step3->Step4 Precipitation Step5 Filter & Dry (Imidazolinium Salt) Step4->Step5 Isolation

Analytical Validation & Data

To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the primary tool.

Table 1: Diagnostic NMR Signals (in


) 
MoietyProton (

) Shift
Carbon (

) Shift
Diagnostic Feature
Aminal C-H (C2)

3.2 – 4.5 ppm

75 – 90 ppm
Distinctive singlet (or doublet if coupled). Upfield compared to imines.
N-Methyl Groups

2.2 – 2.5 ppm

35 – 45 ppm
Usually appear as two distinct singlets if the ring is substituted (asymmetry).
Backbone Methyl

1.0 – 1.2 ppm

15 – 20 ppm
Doublet (due to CH coupling).
Imidazolinium C2-H

8.0 – 10.0 ppm

150 – 160 ppm
Critical: Very far downfield due to cationic character (Protocol B product).

Troubleshooting & Stability

  • Hydrolysis (Reversibility):

    • Issue: Product degrades upon exposure to moisture or silica gel chromatography.

    • Solution: Treat silica gel with 1% Triethylamine before loading the column. Store products under Nitrogen or Argon.

  • Regioselectivity:

    • The backbone methyl group creates steric bulk. In Protocol A, the trans isomer is favored. If cis is required, kinetic control (low temperature, -78°C) with strong dehydrating agents (

      
      ) may be necessary, though difficult with secondary amines.
      
  • Starting Material Purity:

    • Commercial N,N'-dimethyl-1,2-propanediamine often contains traces of primary amines. These impurities will form stable imines, contaminating the product. Distill the diamine before use.

References

  • Arduengo, A. J. (1999). Looking for Stable Carbenes: The Difficulty in Starting Anew. Accounts of Chemical Research, 32(11), 913–921. Link

  • Peris, E. (2018). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 118(19), 9979–10048. Link

  • Wanzlick, H. W. (1962). Aspects of Nucleophilic Carbene Chemistry. Angewandte Chemie International Edition, 1(2), 75–80. Link

  • Organic Chemistry Portal. (2024). Synthesis of Chiral N-Heterocyclic Carbenes.Link

  • ChemicalBook. (2024). Imidazolidine Properties and Synthesis.[1][5][6]Link

Sources

Application Note: Electro-Oxidative Polymerization of Methylated Diamines for Advanced Sensor Interfaces

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, electroactive polymer films is a critical step in fabricating electrochemical biosensors and diagnostic interfaces for drug development. While unsubstituted aromatic amines like p-phenylenediamine (PPD) are widely used, their electropolymerization often yields highly crosslinked, passivating films that limit sensor longevity. This application note provides an authoritative guide on the electro-oxidative polymerization of methylated diamines , specifically focusing on N,N-dimethyl-p-phenylenediamine (DMPD). By strategically utilizing steric hindrance and electron-donating methyl groups, researchers can synthesize linear, highly conductive poly(DMPD) films optimized for reactive oxygen species (ROS) detection and antioxidant screening.

Mechanistic Principles: The Causality of Methylation

To engineer a reliable sensor interface, one must understand the causality behind monomer selection. The substitution of protons with methyl groups on the amine nitrogen fundamentally alters the electrochemical fate of the monomer during anodic oxidation.

  • Unsubstituted Diamines (e.g., PPD): The presence of four abstractable amine protons allows for multi-directional coupling (both C-N and C-C). This unrestricted reactivity often results in highly crosslinked, insulating films that prematurely block electron transfer at the electrode surface.

  • Partially Methylated Diamines (e.g., DMPD): The electro-oxidation of DMPD initiates with a single-electron transfer, generating a relatively stable radical cation (DMPD•+)[1]. By introducing two methyl groups at one terminal, DMPD restricts coupling primarily to the unsubstituted amine and the aromatic ring. This steric direction enforces a more linear, polyaniline-like backbone, preserving the electroactivity of the growing film[2].

  • Fully Methylated Diamines (e.g., TMPD): Fully substituted analogs like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) readily oxidize to ultra-stable radical cations (Wurster's blue). However, because they lack abstractable N-protons required for rearomatization and chain propagation, they fail to form robust polymer films.

Mechanism A DMPD Monomer (Neutral) B Radical Cation (DMPD•+) A->B -e⁻ (Anodic Oxidation) C C-N Coupling (Dimerization) B->C Radical-Radical Coupling D Chain Propagation (Poly-DMPD Film) C->D + Monomer / -e⁻ -H⁺

Electro-oxidative mechanism of DMPD forming conductive polymer films.

Quantitative Data & Parameter Optimization

To facilitate experimental design, the electrochemical parameters and resulting film characteristics of phenylenediamine derivatives are summarized below.

Table 1: Comparative Electropolymerization Metrics of Phenylenediamine Derivatives

MonomerMethylation Profile1st Oxidation Potential (vs Ag/AgCl)Polymerization EfficiencyFilm Morphology & Conductivity
PPD Unsubstituted~ +0.30 VHigh (Multi-directional)Highly crosslinked, prone to passivation
DMPD N,N-dimethyl~ +0.25 VModerate (Directed C-N)Linear domains, high redox reversibility
TMPD N,N,N',N'-tetramethyl~ +0.15 VNegligible (Steric block)Soluble dimers, insulating if deposited

Note: Oxidation potentials are highly dependent on pH and supporting electrolyte formulation.

Step-by-Step Protocol: Potentiodynamic Electropolymerization

This protocol details the synthesis of poly(DMPD) films on a Glassy Carbon Electrode (GCE). To ensure trustworthiness, this protocol is designed as a self-validating system , incorporating real-time electrochemical feedback to verify successful synthesis[3].

Reagents and Equipment
  • Monomer: N,N-Dimethyl-p-phenylenediamine (DMPD) (5 mM)

  • Supporting Electrolyte: 0.1 M Perchloric acid (HClO₄) or 0.1 M Phosphate Buffer (pH 6.0)

  • Electrodes: Glassy Carbon Electrode (Working), Ag/AgCl (Reference), Platinum Wire (Counter)

  • Equipment: Potentiostat/Galvanostat, Alumina polishing slurry (0.3 µm and 0.05 µm)

Methodology

Step 1: Surface Preparation

  • Polish the GCE using 0.3 µm alumina slurry on a microcloth pad in a figure-eight motion for 2 minutes. Rinse with Deionized (DI) water.

  • Repeat the polishing process using 0.05 µm alumina slurry for 2 minutes.

  • Sonicate the electrode in a 1:1 mixture of DI water and ethanol for 5 minutes to remove residual particulates.

Step 2: Electrolyte Formulation

  • Prepare a fresh solution of 5 mM DMPD in 0.1 M HClO₄.

  • Critical Note: DMPD is light- and oxygen-sensitive. Prepare the solution immediately before use and purge with high-purity Nitrogen (N₂) gas for 10 minutes to displace dissolved oxygen.

Step 3: Potentiodynamic Cycling (Electropolymerization)

  • Submerge the three-electrode setup into the purged electrolyte.

  • Configure the potentiostat for Cyclic Voltammetry (CV).

  • Parameters: Potential window of -0.2 V to +0.8 V vs. Ag/AgCl; Scan rate of 50 mV/s; Cycles: 15.

  • Initiate the anodic sweep starting from -0.2 V.

Step 4: Built-in Validation Checkpoint

  • Self-Validation: During the first anodic sweep, a distinct monomer oxidation peak will appear near +0.5 V. In subsequent cycles (2 through 15), new reversible redox couples will emerge between +0.1 V and +0.3 V.

  • Success Criterion: If the peak currents of these new couples increase linearly with each cycle, the protocol is self-validated, confirming the deposition of an electroactive poly(DMPD) film.

  • Failure Criterion: If the current drops or plateaus after cycle 3, the film is passivating. Abort the run, repolish the electrode, and reduce the upper potential limit to +0.7 V to prevent over-oxidation.

Step 5: Film Stabilization

  • Remove the modified electrode and rinse gently with copious amounts of DI water to remove unreacted monomer and non-adherent oligomers.

  • Transfer the electrode to a monomer-free 0.1 M HClO₄ solution and cycle from -0.2 V to +0.6 V for 5 cycles to stabilize the polymer matrix.

Workflow S1 1. Surface Preparation (Polishing & Sonication) S2 2. Electrolyte Formulation (0.1 M HClO4 + 5 mM DMPD) S1->S2 S3 3. Potentiodynamic Cycling (-0.2 V to +0.8 V, 50 mV/s) S2->S3 S4 4. Built-in Validation (Peak Current Monitoring) S3->S4 S4->S3 Current stagnant (Adjust Parameters) S5 5. Film Stabilization (DI Water Rinse & Drying) S4->S5 Current increases (Successful Growth)

Step-by-step workflow for the electropolymerization of methylated diamines.

Applications in Drug Development

The unique structural properties of electropolymerized methylated diamines make them highly valuable in preclinical drug development. Poly(DMPD) films exhibit distinct colorimetric and electrochemical shifts when exposed to oxidizing agents.

In pharmacological screening, these modified electrodes are utilized as solid-state sensors for the simultaneous determination of oxidative status and antioxidant activity[4]. When reactive oxygen species (ROS)—such as hydroxyl radicals or superoxide anions generated in biological assays—interact with the poly(DMPD) matrix, the polymer undergoes a measurable redox shift. Drug candidates with antioxidant properties will competitively inhibit this oxidation, allowing researchers to rapidly quantify the radical-scavenging efficacy of novel therapeutics.

References

  • N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem Benchchem Technical Guides
  • Novel Spectroscopic and Electrochemical Sensors and Nanoprobes for the Characterization of Food and Biological Antioxidants Semantic Scholar
  • Dimerization of organic free radicals in solution ResearchG
  • p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium ResearchG

Sources

Troubleshooting & Optimization

Preventing 2,5-dimethylpiperazine formation during diamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. For researchers scaling up the synthesis of aliphatic diamines—specifically 1,2-propanediamine (1,2-PDA)—the formation of the cyclic byproduct 2,5-dimethylpiperazine (2,5-DMP) is a persistent yield-limiting issue. This guide provides mechanistic troubleshooting, catalyst optimization strategies, and validated protocols to suppress this secondary condensation pathway.

Mechanistic Pathway Visualization

G IPA Isopropanolamine / 1,2-Propanediol (Substrate) Imine Surface Imine / Amino Alcohol (Intermediate) IPA->Imine + NH3 (Dehydrogenation) PDA 1,2-Propanediamine (Target Product) Imine->PDA + H2 (Hydrogenation) DMP 2,5-Dimethylpiperazine (Undesired Byproduct) Imine->DMP Secondary Condensation PDA->DMP + PDA / Intermolecular Condensation (Catalyzed by Acidic Sites)

Caption: Reaction pathway of 1,2-propanediamine synthesis and 2,5-dimethylpiperazine byproduct formation.

Troubleshooting FAQs

Q1: Mechanistically, why does 2,5-dimethylpiperazine form during the reductive amination of my precursor? A1: The formation of 2,5-DMP is a thermodynamically driven intermolecular condensation. During the reductive amination of isopropanolamine (or 1,2-propanediol) to 1,2-propanediamine, the primary amine groups of the newly formed 1,2-PDA can act as nucleophiles. If the catalyst surface possesses strong Lewis or Brønsted acidic sites, it activates the adjacent carbon, facilitating a nucleophilic attack from a second 1,2-PDA molecule. This secondary amination releases ammonia (or water) and closes the ring to form the highly stable six-membered 2,5-dimethylpiperazine[1].

Q2: I am using a standard Raney Nickel catalyst. How can I modify my system to suppress this cyclization? A2: Standard Raney Nickel often contains residual aluminum oxides that act as acidic sites, promoting the unwanted cyclization. To suppress 2,5-DMP formation, you must poison these specific acidic sites without deactivating the hydrogenation capability of the nickel. Solution: Introduce Potassium Carbonate (K₂CO₃) as an additive. Research demonstrates that adding K₂CO₃ to the Raney Ni catalytic system neutralizes the acidic sites, significantly improving the selectivity for 1,2-propanediamine while suppressing 2,5-DMP generation[1]. Under optimized conditions, this promotion can achieve up to an 80% yield of the primary diamine[1].

Q3: Are there alternative catalyst architectures that inherently resist piperazine formation? A3: Yes. If modifying Raney Ni is insufficient, shifting to a transition-metal catalyst with engineered basicity is highly effective. A nano-Co/La₃O₄ catalyst prepared via liquid-phase reduction provides an excellent alternative[2]. The lanthanum oxide support introduces strongly alkaline sites and forms a Co-La-O transition phase[3]. This inherent basicity repels the nucleophilic amine groups of the product, preventing the secondary condensation required to form 2,5-DMP, achieving up to 89% selectivity for the primary amination product[2].

Q4: What reactor parameters should I adjust to kinetically favor the primary diamine? A4: To prevent dimerization, you must manipulate the kinetics to favor the primary amination:

  • Ammonia-to-Substrate Ratio: Operate with a massive stoichiometric excess of liquid ammonia (typically 10:1 to 20:1). High NH₃ concentration outcompetes the product diamine for the surface imine intermediates.

  • Hydrogen Pressure: Maintain elevated H₂ pressure. The rate-determining step for avoiding byproducts is the rapid hydrogenation of the surface imine. If H₂ coverage is low, the imine has a longer half-life, increasing the probability of a secondary amine attack[1].

  • Temperature: Keep the temperature strictly within the optimal window (usually 150°C–180°C). Exceeding this thermal threshold provides the activation energy required for the endothermic desorption of the diamine, but it also heavily favors the thermodynamic stability of the piperazine ring.

Quantitative Data Summary
Catalyst SystemAdditive / SupportKey Surface Property1,2-PDA Selectivity2,5-DMP SuppressionReference
Standard Raney Ni NoneMildly Acidic (Residual Al)Low-ModeratePoor (High Byproduct)Baseline
Promoted Raney Ni K₂CO₃Neutralized AcidityHigh (~80% Yield)Excellent[1]
Nano-Co La₃O₄Strongly Alkaline SitesExcellent (89%)Excellent[2]
Standard Operating Procedure: K₂CO₃-Promoted Reductive Amination

Self-Validating Protocol: This procedure includes a built-in analytical checkpoint to verify the suppression of the piperazine byproduct in real-time.

Materials:

  • Isopropanolamine (Substrate)

  • Raney Nickel (Aqueous slurry)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Liquid Ammonia (NH₃)

  • Hydrogen Gas (H₂, UHP grade)

Step-by-Step Methodology:

  • Catalyst Preparation: Wash the Raney Ni slurry with anhydrous methanol three times to remove water, which can competitively inhibit the amination and promote alcohol formation.

  • Reactor Loading: In a high-pressure Parr autoclave, charge 1.0 equivalent of isopropanolamine, 5-10 wt% of the washed Raney Ni catalyst, and 0.5-1.0 wt% of K₂CO₃[1].

  • Purging: Seal the reactor and purge three times with N₂, followed by three purges with H₂ to ensure a strictly anaerobic environment.

  • Ammonia Injection: Cool the reactor to 0°C. Inject liquid ammonia to achieve a minimum 15:1 molar ratio of NH₃ to isopropanolamine.

  • Pressurization & Heating: Pressurize the reactor with H₂ to 5.0 MPa. Begin stirring at 800 RPM to eliminate mass transfer limitations, and heat the reactor to 160°C.

  • Reaction Monitoring (Self-Validation): Maintain the reaction for 4-6 hours. Sample the reactor at the 4-hour mark and analyze via GC-FID.

    • Validation Check: Look for the 1,2-PDA peak. If the 2,5-DMP peak (typically eluting later due to a higher boiling point and cyclic structure) is >5% relative area, increase the H₂ pressure by 1.0 MPa for the remaining reaction time to accelerate the primary hydrogenation and starve the secondary condensation pathway.

  • Workup: Cool the reactor to room temperature, carefully vent the excess NH₃ and H₂ through a scrubber, and filter the catalyst through a Celite pad. Distill the filtrate under reduced pressure to isolate pure 1,2-propanediamine.

References
  • Title: Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 Source: ResearchGate / Chemical Papers URL: [Link]

  • Title: Selective amination of 1,2-propanediol over Co/La3O4 catalyst prepared by liquid-phase reduction Source: SciSpace / Molecular Catalysis URL: [Link]

  • Title: Cas 78-90-0,1,2-Diaminopropane Source: LookChem URL: [Link]

Sources

Removing mono-methylated impurities from N,N'-dimethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N,N'-Dimethyl-1,2-propanediamine

Overview: The Separation Challenge N,N'-dimethyl-1,2-propanediamine is a secondary diamine widely used as a ligand and building block in drug development. During its synthesis, incomplete methylation often results in mono-methylated impurities (where one nitrogen remains a primary amine). Because the primary and secondary amines share nearly identical boiling points, molecular weights, and pKa values, standard fractional distillation or acid-base extractions are generally ineffective. Successful purification requires exploiting the distinct nucleophilic and steric properties of primary versus secondary amines.

Experimental Workflows

G A Crude N,N'-dimethyl-1,2-propanediamine (Contains Mono-methylated Impurity) B Select Purification Scale A->B C Discovery Scale (< 10 g) B->C D Process Scale (> 10 g) B->D E Add Polymer-Bound Benzaldehyde Resin C->E F Dissolve in Non-Polar Solvent & Sparge with CO2 D->F G Filter Resin (Imine-Bound Impurity) & Evaporate Filtrate E->G H Filter Precipitate (Carbamate Impurity) & Degas Filtrate F->H I Pure Secondary Diamine Isolated G->I H->I

Workflow for separating primary amine impurities from secondary diamines based on scale.

Methodology 1: Solid-Phase Scavenging (Discovery Scale)

Causality: Primary amines react readily with aldehydes to form stable imines (Schiff bases). Secondary amines can only form intermediate iminium ions, which are unstable without a leaving group and rapidly revert to starting materials. By utilizing a polymer-bound benzaldehyde resin, the primary amine impurity becomes covalently tethered to the macroscopic resin bead, while the desired secondary diamine remains in the liquid phase[1].

Step-by-Step Protocol:

  • Preparation: Dissolve the crude N,N'-dimethyl-1,2-propanediamine mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Resin Addition: Add 3 to 5 equivalents of polymer-bound benzaldehyde resin (typical loading ~2.5 mmol/g) relative to the calculated molar amount of the primary amine impurity[1].

  • Dehydration: Add a mild dehydrating agent (e.g., activated 4Å molecular sieves) to the suspension to drive the equilibrium of imine formation forward.

  • Agitation: Shake or gently stir the suspension at room temperature for 12–16 hours. Avoid magnetic stir bars if possible, as grinding can crush the resin beads and clog filters.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin bed thoroughly with 3 column volumes of DCM to ensure complete recovery of the product.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the purified N,N'-dimethyl-1,2-propanediamine.

Methodology 2: Selective Ammonium Carbamate Crystallization (Process Scale)

Causality: When exposed to carbon dioxide (


), primary amines rapidly form highly polar, stable ammonium carbamate salts. Secondary amines form carbamates much less efficiently due to steric hindrance, and the resulting secondary carbamate salts exhibit significantly higher solubility in non-polar organic solvents. This differential solubility allows for the selective precipitation of the primary amine impurity, leaving the pure secondary amine in solution[2].

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the crude amine mixture in a non-polar solvent (e.g., toluene or heptane) at a concentration of approximately 0.5 M.

  • Temperature Control: Chill the solution to 0–5 °C using an ice-water bath to maximize the precipitation of the carbamate salt.

  • 
     Sparge:  Bubble dry 
    
    
    
    gas through the solution at a steady rate for 30–60 minutes. A white precipitate (the mono-methylated amine carbamate salt) will begin to form[2].
  • Filtration: Rapidly filter the cold mixture to remove the precipitated primary amine impurity.

  • Degassing: Transfer the filtrate to a clean flask. Sparge the solution with Nitrogen (

    
    ) gas while gently heating to 40–50 °C for 30 minutes. This decomposes any trace amounts of secondary amine carbamates back into 
    
    
    
    and the free secondary amine.
  • Recovery: Concentrate the degassed filtrate under reduced pressure to isolate the pure secondary diamine.

Quantitative Data: Method Comparison

ParameterPolymer-Bound Scavenger ResinSelective Carbamate Crystallization (SACC)Hinsberg Derivatization (Analytical)
Optimal Scale < 10 grams> 10 grams to Multi-kg< 1 gram (Analytical only)
Reagent Cost High (Functionalized Resin)Very Low (

gas)
Moderate (Benzenesulfonyl chloride)
Time to Completion 12 - 24 hours2 - 4 hours8 - 12 hours
Typical Recovery 85 - 95%90 - 98%< 60% (Destructive)
Primary Mechanism Covalent Imine FormationDifferential Salt SolubilitySulfonamide Formation

Troubleshooting & FAQs

Q: Why can't I just use fractional distillation to separate the mono-methylated impurity? A: N,N'-dimethyl-1,2-propanediamine and its mono-methylated counterpart share nearly identical boiling points. Furthermore, strong intermolecular hydrogen bonding between the primary and secondary amines causes them to co-distill. Standard fractional distillation is ineffective without highly specialized, high-reflux spinning band columns.

Q: During the scavenger resin protocol, my overall yield of the secondary diamine dropped significantly. What went wrong? A: You likely used an isocyanate or isothiocyanate functionalized resin instead of an aldehyde resin. While isocyanate resins are excellent scavengers, they are overly aggressive and will react with both primary and secondary amines to form ureas[1]. Ensure you are strictly using an aldehyde-functionalized resin (e.g., PL-CHO), which is highly selective for primary amines via imine formation.

Q: Can I use the Hinsberg test to separate these amines on a preparative scale? A: No. While the Hinsberg reaction (using benzenesulfonyl chloride) is a classic analytical method to distinguish primary, secondary, and tertiary amines, it is generally unsuitable for preparative recovery[3]. The secondary diamine will react to form an alkali-insoluble sulfonamide[3]. Recovering your secondary diamine from this sulfonamide requires extremely harsh acidic hydrolysis, which often leads to severe product degradation and low yields.

Q: In the SACC method, the precipitate is oily rather than a clean crystalline solid. How do I fix this? A: Oily carbamates usually indicate the presence of moisture or an overly polar solvent. Ensure your toluene or heptane is strictly anhydrous and that the


 gas is passed through a drying tube (e.g., Drierite) before entering the reaction mixture. Maintaining the temperature strictly below 5 °C during the sparge also promotes crystallization over oiling out[2].

References

  • Title: Covalent Scavengers for Primary and Secondary Amines | Source: thieme-connect.com | URL: 1

  • Title: Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization | Source: researchgate.net | URL: 2

  • Title: Hinsberg Reagent And Test | Source: byjus.com | URL: 3

Sources

Technical Support Center: Optimizing Yield in the Methylation of 1,2-Propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the methylation of 1,2-propanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the methylation of 1,2-propanediamine, providing a foundational understanding of the reaction.

Q1: What are the most common methods for the N-methylation of 1,2-propanediamine?

The most prevalent and practical method for the N-methylation of primary amines like 1,2-propanediamine is the Eschweiler-Clarke reaction.[1][2][3] This reductive amination procedure uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][4] It is widely favored because it is a one-pot reaction that typically avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1]

Alternative methods include using other methylating agents such as dimethyl sulfate or methyl iodide, but these can be more hazardous and may lead to over-methylation.[5] Newer, "greener" approaches are also being explored, utilizing reagents like dimethyl carbonate or even carbon dioxide with a suitable catalyst and reducing agent.[5][6]

Q2: What is the expected product of the complete methylation of 1,2-propanediamine?

The exhaustive methylation of 1,2-propanediamine, which has two primary amine groups, will result in the formation of N,N,N',N'-tetramethyl-1,2-propanediamine. Each nitrogen atom will bear two methyl groups.

Q3: Why is my yield of the fully methylated product consistently low?

Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues with product isolation and purification. Common culprits include:

  • Insufficient Reagents: Inadequate amounts of formaldehyde or formic acid can lead to incomplete methylation, resulting in a mixture of mono-, di-, tri-, and tetra-methylated products.

  • Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be slow and may not go to completion. If it's too high, it can lead to the decomposition of reactants or products.

  • Side Reactions: The formation of N-formylated intermediates can sometimes occur, especially if the reducing agent is not efficient enough.[7]

  • Purification Losses: The methylated diamines can be volatile and water-soluble, leading to losses during extraction and solvent removal steps.

Q4: Can I selectively produce mono- or di-methylated 1,2-propanediamine?

Achieving selective mono- or di-methylation can be challenging with methods like the Eschweiler-Clarke reaction, which tends to favor exhaustive methylation.[1] To favor partial methylation, you would need to carefully control the stoichiometry of the reagents, using a limited amount of formaldehyde. However, this will likely result in a mixture of products that will require careful separation. For more controlled mono-methylation, alternative strategies such as reductive amination with a protected amine or using specific catalytic systems might be necessary.

II. Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues you may encounter during the methylation of 1,2-propanediamine.

Problem 1: Low or No Conversion of Starting Material

Symptoms: Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows a significant amount of unreacted 1,2-propanediamine.

Potential Cause Diagnostic Check Proposed Solution
Inactive or Insufficient Reagents Verify the concentration and quality of formaldehyde and formic acid solutions. Ensure the correct molar ratios were used.Use fresh, high-quality reagents. For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is typically required for complete methylation.[1][4]
Low Reaction Temperature Monitor the internal reaction temperature.The Eschweiler-Clarke reaction is often performed at or near the boiling point of the aqueous solution.[1] A study on the methylation of ethylenediamine found an optimal temperature of 78-80°C for the addition of the diamine.[8]
Incorrect pH Check the pH of the reaction mixture.The reaction proceeds through the formation of an iminium ion, which is favored under mildly acidic conditions.[4] Ensure sufficient formic acid is present to act as both a reagent and a catalyst.
Problem 2: Formation of Multiple Products (Incomplete Methylation)

Symptoms: The product analysis reveals a mixture of mono-, di-, tri-, and the desired tetra-methylated 1,2-propanediamine.

Potential Cause Diagnostic Check Proposed Solution
Insufficient Formaldehyde Review the stoichiometry of the reaction.For exhaustive methylation, a significant excess of formaldehyde is necessary to ensure all N-H bonds react.[4]
Insufficient Formic Acid Check the molar ratio of formic acid to formaldehyde and the amine.Formic acid acts as the hydride donor to reduce the iminium intermediates.[9] An insufficient amount will lead to incomplete reduction and a mixture of products.
Short Reaction Time Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, GC).The reaction may require a longer time to go to completion. One study on a similar diamine refluxed the reaction for 10 hours initially, and later optimized it to 5 hours.[8]
Problem 3: Presence of N-Formylated Byproducts

Symptoms: Spectroscopic analysis (e.g., IR, NMR) indicates the presence of amide functionalities (N-C=O).

Potential Cause Diagnostic Check Proposed Solution
Inefficient Reduction This can occur if the formic acid is consumed or decomposes before the reaction is complete.Ensure an adequate excess of formic acid is used. Maintain a consistent reaction temperature to prevent premature decomposition of formic acid.
Substrate Basicity Highly basic amines can sometimes favor the formation of formylated products.[7]While 1,2-propanediamine's basicity is inherent, ensuring a sufficient concentration of the reducing agent (formic acid) and optimal reaction conditions can minimize this side reaction.
Problem 4: Product Loss During Workup and Purification

Symptoms: A clean reaction profile is observed, but the isolated yield is low.

Potential Cause Diagnostic Check Proposed Solution
Volatility of Product The methylated diamines can be volatile.Use caution during solvent removal. Employ techniques like rotary evaporation at reduced pressure and moderate temperature.
High Water Solubility The product may remain in the aqueous phase during extraction.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether). Saturating the aqueous layer with a salt like NaCl or K₂CO₃ can decrease the solubility of the amine product and improve extraction efficiency.
Emulsion Formation Vigorous shaking during extraction can lead to stable emulsions.Use gentle inversions for mixing during extraction. If an emulsion forms, adding brine or allowing the mixture to stand for an extended period can help break it.
Distillation Issues If purifying by distillation, co-distillation with water or decomposition at high temperatures can occur.Ensure the product is thoroughly dried before distillation. Perform distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.

III. Experimental Protocols

Protocol 1: Exhaustive Methylation of 1,2-Propanediamine via Eschweiler-Clarke Reaction

This protocol provides a step-by-step method for the synthesis of N,N,N',N'-tetramethyl-1,2-propanediamine.

Materials:

  • 1,2-Propanediamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (or potassium hydroxide) for basification

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate) for drying

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add formic acid (a significant molar excess, e.g., 8-10 equivalents relative to the diamine). Heat the formic acid to 70-80°C with stirring.

  • Addition of Formaldehyde: To the heated formic acid, add formaldehyde solution (also in significant molar excess, e.g., 5-6 equivalents) dropwise through the dropping funnel.

  • Addition of 1,2-Propanediamine: After the formaldehyde addition is complete, add 1,2-propanediamine (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed. Control the addition rate to maintain the reaction temperature below the boiling point.

  • Reflux: Once the addition of the diamine is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 5-10 hours). Monitor the reaction progress by a suitable analytical method if possible.[8]

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12). Perform this step in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Diagram: Eschweiler-Clarke Reaction Workflow

Eschweiler-Clarke Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents Formic Acid + Formaldehyde heating Heat to 70-80°C reagents->heating add_amine Add 1,2-Propanediamine heating->add_amine reflux Reflux (5-10h) add_amine->reflux cool_base Cool & Basify (pH > 12) reflux->cool_base extract Extract with CH2Cl2 cool_base->extract dry Dry Organic Layer extract->dry evaporate Solvent Removal dry->evaporate purify Purify (Distillation) evaporate->purify

Caption: Workflow for the methylation of 1,2-propanediamine.

IV. Data Presentation

Table 1: Comparison of Methylating Agents for Amines
Methylating AgentSubstrate TypeTypical ConditionsAdvantagesDisadvantages
Formaldehyde/Formic Acid (Eschweiler-Clarke) Primary & Secondary AminesAqueous, refluxInexpensive, avoids quaternization, one-pot.[1][9]Requires excess reagents, can be exothermic.
Dimethyl Sulfate Various AminesBase, various solventsHighly reactive.Toxic, carcinogenic, can lead to over-methylation.[5][6]
Methyl Iodide Various AminesBase, various solventsHighly reactive.Toxic, can lead to over-methylation.[5]
Dimethyl Carbonate (DMC) Various AminesCatalyst, elevated temp."Green" reagent, low toxicity.[6]Often requires a catalyst and higher temperatures.
Phenyl Trimethylammonium Iodide Amides, IndolesCs₂CO₃, Toluene, 120°CSolid, easy to handle, good for monomethylation.[10]More expensive, may not be suitable for all amines.

V. Mechanistic Insights

The Eschweiler-Clarke Reaction Mechanism

The reaction proceeds through a well-established mechanism involving reductive amination.

  • Imine Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine (or more accurately, an iminium ion after protonation).[4]

  • Hydride Transfer: A molecule of formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduces the iminium ion to a secondary amine and releases a molecule of carbon dioxide.[4] This step is irreversible due to the loss of CO₂ gas.[1]

  • Repeat Methylation: The resulting secondary amine can then react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by another molecule of formic acid to yield the tertiary amine. This process repeats until all N-H bonds are replaced with N-CH₃ bonds.

Diagram: Reaction Mechanism

Eschweiler-Clarke Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction amine R-NH2 (1,2-Propanediamine) imine [R-N=CH2]+ (Iminium Ion) amine->imine + CH2O, -H2O formaldehyde CH2O sec_amine R-NHCH3 (Secondary Amine) imine->sec_amine + HCOOH co2 CO2 formic_acid HCOOH formic_acid->sec_amine repeat_node Process Repeats to Form Tertiary Amine sec_amine->repeat_node

Caption: Mechanism of the Eschweiler-Clarke reaction.

VI. References

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PMC - NIH. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). IT Services - University of Liverpool. Retrieved from [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. (n.d.). Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. Retrieved from [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Handling Air Sensitivity and Carbonate Formation in Secondary Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Amine Handling. As a Senior Application Scientist, I frequently consult with research teams struggling with a common but highly disruptive issue: the sudden appearance of white precipitates in secondary diamine stocks, leading to unexplained stoichiometric imbalances in downstream drug development workflows.

This guide abandons superficial fixes. Instead, we will dissect the fundamental causality of amine degradation, provide self-validating purification protocols, and establish rigorous handling techniques to ensure absolute experimental integrity.

Mechanistic Insight: The Causality of Amine Degradation

Secondary diamines (such as piperazine derivatives and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-dialkylethylenediamines) are exceptionally nucleophilic and basic. When exposed to ambient air, they do not merely absorb carbon dioxide; they undergo a rapid, single-step nucleophilic attack on the CO₂ molecule to form a 1,3-zwitterion intermediate.

Because secondary amines are more basic and nucleophilic than water, this zwitterion is rapidly deprotonated by a second amine molecule, yielding a highly stable alkylammonium carbamate salt [1][2]. If atmospheric moisture is present, this carbamate can undergo further hydrolysis to form bicarbonate or carbonate salts[1].

For secondary diamines, the presence of two nucleophilic nitrogen centers means they can form complex, insoluble intermolecular carbamate networks. This instantly depletes the active titer of your reagent, effectively acting as an unintended protecting group that neutralizes the amine's reactivity for downstream nucleophilic substitutions or amide couplings[3].

G A Secondary Diamine (R2NH) C Zwitterion Intermediate (R2NH+COO-) A->C + CO2 B CO2 Exposure (Air) B->C D Alkylammonium Carbamate [R2NCOO-][R2NH2+] C->D + R2NH (Deprotonation) F Bicarbonate / Carbonate Salt [R2NH2+][HCO3-] D->F + H2O (Hydrolysis) E H2O (Moisture) E->F

Reaction pathway of secondary diamines with atmospheric CO2 and moisture.

Troubleshooting Guide & FAQs

Q: My liquid secondary diamine has turned into a viscous sludge with white crusts around the cap. Can I just filter the liquid and use it? A: No. The white crust is the precipitated alkylammonium carbamate salt[3]. Filtering it removes a massive, unquantifiable portion of the active amine from your stoichiometry. Furthermore, the remaining liquid is saturated with dissolved CO₂ and moisture. You must perform a basic workup and distillation to recover the free base.

Q: Why did my reductive amination fail when using an older, previously opened bottle of secondary diamine? A: Carbamate formation significantly reduces the nucleophilicity of the amine, locking it in an inactive state[3]. While the reaction between CO₂ and the amine is thermally reversible at high temperatures, under standard room-temperature coupling conditions, the amine remains trapped as a carbamate[4].

Q: Can I dry my secondary diamines over standard molecular sieves to prevent this? A: Molecular sieves (3Å or 4Å) are excellent for removing water, but they do not reverse existing carbamate formation or effectively scrub CO₂. To fully purify the amine, you must distill it over a strong, non-reactive drying agent like Calcium Hydride (CaH₂)[5].

Self-Validating Experimental Protocols

To restore the integrity of your reagents, follow these sequential workflows. These protocols are designed to be self-validating: if a step fails, the physical state of the system will immediately alert you before you ruin a downstream experiment.

Protocol A: Free-Basing and Recovery of Degraded Amines

If your amine is heavily contaminated with carbamate salts, direct distillation will result in severe bumping and thermal decomposition. You must free-base it first.

  • Dissolution: Dissolve the degraded amine mixture in a minimal amount of degassed, deionized water.

  • Basification: Slowly add solid Potassium Hydroxide (KOH) pellets under an argon blanket until the pH exceeds 13. The strong base forces the equilibrium backward, liberating the free amine and forming potassium carbonate.

  • Extraction: Extract the aqueous layer 3 times with an organic solvent (e.g., diethyl ether or dichloromethane, depending on the amine's boiling point).

  • Validation Check: The aqueous layer should no longer test positive for amines via ninhydrin stain.

Protocol B: Rigorous Drying and Vacuum Distillation

Calcium hydride (CaH₂) is the gold standard for drying amines because it does not react with the amine functional group, unlike acidic drying agents[5].

  • Pre-drying: Add the extracted organic layer to a round-bottom flask containing anhydrous KOH pellets. Stir for 2 hours, then decant the liquid into a clean, oven-dried Schlenk flask.

  • CaH₂ Treatment: Add granular CaH₂ (approx. 5% w/v) to the flask. Stir the suspension under an inert argon atmosphere for 12 hours. Self-Validation: The cessation of hydrogen gas bubbling indicates that all residual moisture has been consumed.

  • Distillation Setup: Equip the flask with a short-path distillation head packed with glass wool (to prevent CaH₂ dust carryover)[5].

  • Fractional Distillation: Distill the amine under high vacuum. Discard the first 10% (forerun) and leave the last 10% in the pot.

  • Validation Check: The distillation head temperature must remain absolutely static. A fluctuating temperature indicates ongoing thermal decomposition of residual carbamates.

Protocol C: Schlenk Line Handling and Storage

Once purified, the amine must never touch ambient air again.

  • Ampoule Preparation: Flame-dry glass ampoules or Schlenk tubes under vacuum on a Schlenk line[6][7].

  • Transfer: Transfer the freshly distilled amine into the ampoules using a gas-tight syringe purged three times with argon[6].

  • Storage: Seal the ampoules or store the Schlenk tubes in a dark, temperature-controlled environment (typically 4°C).

W Step1 Crude Diamine (Contaminated with Carbamate) Step2 Free-Basing (Strong Base e.g., KOH) Step1->Step2 Break carbamate Step3 Drying over CaH2 (Stirring under Argon) Step2->Step3 Remove H2O Step4 Fractional Vacuum Distillation (Schlenk Line) Step3->Step4 Isolate pure amine Step5 Pure Secondary Diamine (Stored in Sealed Ampoule) Step4->Step5 Inert atmosphere

Step-by-step workflow for the recovery and purification of secondary diamines.

Quantitative Data: Amine Handling Metrics

To assist in your experimental design, refer to the following comparative data for common secondary diamines and their handling requirements.

Amine TypeApprox. pKaCO₂ Reactivity (Carbamate Risk)Recommended Drying AgentOptimal Storage Method
Piperazine 9.8Very High (Forms rigid networks)CaH₂ or KOHSealed ampoule, solid state

-Dimethylethylenediamine
10.1High (Rapid zwitterion formation)CaH₂Schlenk flask over KOH, 4°C
Homopiperazine 10.6HighCaH₂Schlenk flask, Argon blanket

-Diisopropylethylenediamine
9.5Moderate (Sterically hindered)CaH₂Septum-sealed bottle, Argon

(Note: Sterically hindered secondary amines exhibit slower kinetics for carbamate formation, but thermodynamic equilibrium still heavily favors degradation if exposed to air indefinitely.)

References

  • Purification of Laboratory Chemicals, Sixth Edition - Sciencemadness. sciencemadness.org.
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. mdpi.com.
  • A Unified Approach to CO2–Amine Reaction Mechanisms. acs.org.
  • Part 5b: Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions. tandfonline.com.
  • Performing Sensitive Reactions without a Schlenk Line. schlenklinesurvivalguide.com.
  • Air Free Techniques | Handling Air-Sensitive Materials. ossila.com.
  • Exploring reversible reactions between CO2 and amines. researchgate.net.

Sources

Technical Support Center: Purification Techniques for Separating Meso and Racemic N,N'-dimethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth methodologies, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals engaged in the separation of meso and racemic N,N'-dimethyl-1,2-propanediamine. As diastereomers, these compounds possess distinct physical properties that can be exploited for their purification. This document outlines the primary techniques available, explains the causality behind experimental choices, and offers field-proven insights to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating meso and racemic N,N'-dimethyl-1,2-propanediamine?

A1: The separation of these diastereomers relies on their differing physicochemical properties. The three main strategies are:

  • Fractional Crystallization: This classical technique leverages the solubility differences between the diastereomers, often after converting them into diastereomeric salts with a chiral resolving agent.[1] One diastereomer typically crystallizes preferentially from a saturated solution.

  • Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating diastereomers using either standard achiral columns (silica, C18) or specialized chiral stationary phases (CSPs).[2][3] For volatile amines, Gas Chromatography (GC) on a chiral column is also a viable option.[4]

  • Fractional Distillation: Since diastereomers have different physical properties, they will have non-identical boiling points.[5] While theoretically possible, separation via fractional distillation can be challenging if the boiling point difference is small and may require highly efficient distillation columns.[6]

Q2: How can I determine the diastereomeric ratio (d.r.) of my product mixture?

A2: The most common and direct method is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[2] Protons in the meso and racemic environments are chemically distinct and will often show separate signals. The diastereomeric ratio can be accurately determined by integrating these distinct peaks. For more complex spectra or for orthogonal validation, chromatographic methods like HPLC or GC can be used to separate and quantify the diastereomers.[2][4]

Q3: Is a chiral resolving agent required to separate these diastereomers?

A3: Not necessarily for the separation itself, but it is highly recommended for crystallization-based methods. The meso and racemic forms are already diastereomers of each other. However, their physical properties (like solubility) might not be different enough to allow for efficient separation directly. By reacting the diamine mixture with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid), you form a new pair of diastereomeric salts: [meso-diamine·(+)-tartaric acid] and [racemic-diamine·(+)-tartaric acid]. These salts often exhibit much larger differences in solubility, greatly enhancing the efficiency of separation by fractional crystallization.[1][7]

Q4: Which purification technique is most suitable for large-scale production?

A4: For industrial and large-scale applications, fractional crystallization is generally the most cost-effective and scalable method.[7] It relies on relatively simple equipment (reactors, filters, dryers) and can process large quantities of material. While preparative HPLC can yield very high purity, it is typically more expensive, solvent-intensive, and less scalable, making it better suited for laboratory-scale purifications or for producing high-value compounds like pharmaceutical intermediates.

In-Depth Methodologies & Protocols

Method 1: Separation via Fractional Crystallization of Diastereomeric Salts

This is often the first method to explore due to its scalability and effectiveness. The principle relies on creating new diastereomeric salts with significantly different crystal packing energies and, therefore, different solubilities in a given solvent system.[7][8]

Experimental Protocol: Diastereomeric Salt Formation and Crystallization

  • Selection of Resolving Agent: Choose a commercially available and inexpensive chiral acid. Common choices for resolving amines include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphor-10-sulfonic acid.

  • Salt Formation & Solvent Screening:

    • Dissolve the meso/racemic N,N'-dimethyl-1,2-propanediamine mixture in a trial solvent (e.g., methanol, ethanol, isopropanol, or acetone).

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving acid in the same solvent. The optimal molar ratio should be determined empirically.[9]

    • Slowly add the acid solution to the diamine solution while stirring.

    • If a precipitate forms immediately, heat the mixture to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, followed by further cooling (e.g., 4 °C) to induce crystallization.

    • The ideal solvent is one where one diastereomeric salt is sparingly soluble while the other remains in the mother liquor.[7] A systematic screening of solvents and solvent/anti-solvent mixtures is crucial.

  • Isolation and Purification:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals under a vacuum.

  • Purity Analysis:

    • Analyze the crystalline material to determine its diastereomeric excess (d.e.). This can be done by NMR spectroscopy.[2]

    • Alternatively, liberate the free diamine from the salt (see step 6) and analyze it by chiral HPLC or GC.

  • Recrystallization (Optional but Recommended): To achieve higher purity, the isolated salt can be recrystallized one or more times from the same or a different solvent system.[9]

  • Liberation of the Free Diamine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution with a strong base (e.g., 2M NaOH) to deprotonate the diamine.

    • Extract the free diamine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the purified diastereomer.

Workflow for Diastereomeric Salt Crystallization

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Recovery A Meso/Racemic Diamine Mixture D Salt Formation (Diamine + Acid) A->D B Chiral Resolving Agent (e.g., Tartaric Acid) B->D C Solvent Screening (Methanol, Ethanol, etc.) C->D E Controlled Cooling & Crystallization D->E F Filtration & Washing E->F G Recrystallization (Optional) F->G If d.e. is low H Purity Analysis (NMR, HPLC) Determine d.e. F->H I Liberation of Free Diamine (Base Treatment & Extraction) F->I If d.e. is high G->F J Purified Diastereomer I->J

Caption: Workflow for separating diastereomers via fractional crystallization.

Method 2: Chromatographic Separation

Chromatography offers high resolving power and is an excellent analytical tool that can be scaled to preparative separations.

High-Performance Liquid Chromatography (HPLC)

Separation is possible on both achiral and chiral stationary phases (CSPs). Since diastereomers have different physical properties, they can often be separated on standard achiral columns.[10]

  • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/isopropanol). This is often a good starting point for amine separations.[10]

  • Reversed-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water). Additives are often required for good peak shape with amines. A small amount of a competing amine (e.g., 0.1% diethylamine) can be added to the mobile phase to mask residual silanol groups on the stationary phase and prevent peak tailing.[11]

  • Chiral Stationary Phases (CSPs): While not strictly necessary, CSPs can provide excellent selectivity for diastereomers.[3] Polysaccharide-based columns are often a good starting point.[2] Crown-ether based CSPs are particularly effective for resolving compounds with primary amino groups and may show utility here.[12][13]

Gas Chromatography (GC)

For analytical-scale separation, GC with a chiral capillary column can be highly effective, provided the N,N'-dimethyl-1,2-propanediamine is sufficiently volatile. Derivatization to a less polar species may sometimes improve separation.

General Protocol for HPLC Method Development

  • Column & Mode Selection: Start with a standard achiral column (e.g., silica for normal-phase or C18 for reversed-phase).

  • Initial Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase like 90:10 Hexane:Isopropanol. Run a gradient to determine the approximate elution strength needed, then optimize isocratically.

    • Reversed Phase: Begin with 50:50 Acetonitrile:Water with a buffer (e.g., 0.1% TFA for acidic compounds, though not ideal for this amine) or an additive (0.1% diethylamine).

  • Optimization:

    • Adjust the ratio of strong to weak solvent to bring the retention factor (k') into the optimal range of 2-10.

    • If co-elution occurs, try a different solvent system (e.g., switch isopropanol to ethanol in normal phase) or a different column chemistry.

    • Optimize flow rate and temperature. Lower temperatures sometimes improve resolution.[2]

  • Data Analysis: Calculate the separation factor (α) and resolution (Rs). A baseline separation with Rs ≥ 1.5 is the goal.

ParameterNormal Phase (NP)Reversed Phase (RP)Chiral Stationary Phase (CSP)
Stationary Phase Silica, Cyano, DiolC18, C8, Phenyl-HexylPolysaccharide (e.g., Chiralpak®), Crown Ether
Typical Mobile Phase Hexane / IsopropanolAcetonitrile / WaterVaries widely (NP or RP modes)
Key Additives 0.1% Diethylamine (for basic analytes)0.1% Diethylamine, BuffersModifiers as recommended by manufacturer
Primary Interaction Polar (adsorption)HydrophobicStereoselective interactions

Logical Flow for HPLC Method Development

G Start Start: Diastereomeric Mixture ChooseMode Select Mode (Normal vs. Reversed Phase) Start->ChooseMode NP_Screen NP Screen (Silica Column) Mobile Phase: Hexane/IPA ChooseMode->NP_Screen Normal Phase RP_Screen RP Screen (C18 Column) Mobile Phase: ACN/H2O + Additive ChooseMode->RP_Screen Reversed Phase Analyze Analyze Resolution (Rs) NP_Screen->Analyze RP_Screen->Analyze Success Success! (Rs >= 1.5) Analyze->Success Yes Optimize Optimize (Solvent Ratio, Temp, Flow Rate) Analyze->Optimize No (Some Separation) Optimize->Analyze ChangeCol Change Column (e.g., Cyano, Phenyl-Hexyl) Optimize->ChangeCol No Improvement ChangeCol->Analyze TryCSP Switch to Chiral Stationary Phase (CSP) ChangeCol->TryCSP Still No Separation TryCSP->Analyze

Caption: Logical workflow for developing an HPLC separation method.

Troubleshooting Guide

This section addresses common issues encountered during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Fractional Crystallization
No crystals form after cooling.1. The solution is too dilute. 2. The compound is highly soluble in the chosen solvent.[11]1. Concentrate the solution by slowly evaporating some solvent. 2. Add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity persists. Warm to redissolve, then cool slowly. 3. Try a different solvent system entirely.
The product "oils out" or forms a goo instead of crystals.1. The solution is too concentrated. 2. Cooling is occurring too rapidly. 3. Impurities are present, inhibiting crystal lattice formation.1. Add more solvent to dilute the solution, heat to re-dissolve, and cool slowly.[2] 2. Ensure a slow, controlled cooling rate. A dewar or insulated bath can help. 3. Attempt to purify the initial mixture via flash chromatography before crystallization.
Low diastereomeric purity after one crystallization.1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-precipitation is occurring.1. Screen for a more selective solvent system that maximizes the solubility difference. 2. Perform one or more recrystallizations of the isolated solid to improve purity.[2]
Chromatographic Separation
Diastereomers co-elute or show poor resolution.1. Incorrect stationary phase for the separation. 2. Sub-optimal mobile phase composition.1. For HPLC, try a column with different selectivity (e.g., switch from C18 to a Phenyl-Hexyl or Cyano phase).[10] 2. Systematically vary the mobile phase composition. Small changes can have a large impact. 3. Consider using a Chiral Stationary Phase (CSP), which often provides superior selectivity.[2]
Broad or tailing peaks (especially for the diamine).1. Secondary interactions between the basic amine and acidic silanol groups on the silica support. 2. Column overloading.1. Add a competing base like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[11] 2. Reduce the sample concentration or injection volume.
Inconsistent retention times.1. Fluctuations in mobile phase composition or temperature. 2. Column degradation.1. Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven for temperature control.[11] 2. Flush the column or replace it if performance continues to degrade.

References

  • BenchChem. (2025).
  • Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC.
  • BenchChem. (2025). An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane.
  • UCL Discovery. (2010).
  • MPG.PuRe.
  • BenchChem. (2025).
  • Quora. (2017).
  • ResearchGate.
  • Chromatography Forum. (2008).
  • Tóth, G. K., et al. (2011). A simple chromatographic route for the isolation of meso diaminopimelic acid. Chirality.
  • Valko, K. (Ed.). (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • U.S. Patent 4,874,473. (1989).

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Technical Support Center: Controlling Exotherms During N,N'-Dimethyl-1,2-propanediamine Acid Neutralization

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with N,N'-dimethyl-1,2-propanediamine and need to perform acid neutralization. The neutralization of amines is a common laboratory procedure, but it is also an exothermic process that can pose significant safety risks if not properly controlled. This guide provides a comprehensive overview of the principles, best practices, and troubleshooting strategies to ensure a safe and successful neutralization.

Frequently Asked Questions (FAQs)

Q1: What is an exotherm, and why is it a concern during the acid neutralization of N,N'-dimethyl-1,2-propanediamine?

A1: An exotherm is a chemical reaction that releases energy in the form of heat. The neutralization of an amine, such as N,N'-dimethyl-1,2-propanediamine, with an acid is a classic acid-base reaction that is highly exothermic. The primary concern is the rapid generation of heat, which can lead to a dangerous increase in temperature and pressure within the reaction vessel. If the heat is not dissipated effectively, it can result in a runaway reaction, a scenario where the reaction rate increases uncontrollably, potentially leading to boiling, splashing, vessel rupture, or the release of hazardous fumes.[1][2]

Q2: What are the primary hazards associated with N,N'-dimethyl-1,2-propanediamine?

A2: N,N'-dimethyl-1,2-propanediamine is a corrosive and flammable liquid.[3] It can cause severe skin burns and eye damage.[3][4] Inhalation of its vapors can be harmful, and it is important to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).[5][6]

Q3: What type of personal protective equipment (PPE) should be worn when handling N,N'-dimethyl-1,2-propanediamine and performing its neutralization?

A3: A comprehensive PPE ensemble is critical. This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.

  • Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used.[5][6]

Q4: Can I add the acid directly to the full amount of N,N'-dimethyl-1,2-propanediamine?

A4: No, this is strongly discouraged. Adding the entire volume of acid to the amine at once can lead to a rapid and uncontrolled exotherm, which is extremely dangerous. The acid should always be added slowly and in a controlled manner to the diluted amine solution to allow for effective heat dissipation.

Troubleshooting Guide: Managing Exotherms

This section provides a systematic approach to troubleshooting and controlling the exotherm during the acid neutralization of N,N'-dimethyl-1,2-propanediamine.

Issue 1: Rapid and Uncontrolled Temperature Rise

Cause:

  • Acid addition rate is too fast.

  • Inadequate cooling or heat dissipation.

  • Concentration of reactants is too high.

Solution:

  • Immediate Action: Stop the acid addition immediately. If the temperature continues to rise rapidly, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

  • Procedural Correction:

    • Reduce Addition Rate: Significantly slow down the rate of acid addition. Use a dropping funnel or a syringe pump for precise control.

    • Enhance Cooling: Ensure the reaction vessel is immersed in an ice-water bath or is connected to a cryostat set to a low temperature (e.g., 0-5 °C).

    • Dilution: Perform the neutralization in a suitable solvent to increase the thermal mass of the system, which will help to absorb the heat generated.

Issue 2: Localized Hotspots and Fuming at the Point of Acid Addition

Cause:

  • Poor mixing of the reactants.

  • The acid is being added to the surface of the amine solution without immediate dispersion.

Solution:

  • Improve Agitation: Ensure vigorous and efficient stirring of the amine solution throughout the acid addition. A magnetic stirrer may be sufficient for small-scale reactions, but for larger volumes, an overhead mechanical stirrer is recommended.

  • Sub-surface Addition: If possible, add the acid via a dropping funnel with the tip below the surface of the amine solution. This promotes rapid mixing and heat distribution.

Issue 3: Unexpectedly High Temperature Increase Even with Slow Addition

Cause:

  • The heat of neutralization for N,N'-dimethyl-1,2-propanediamine is significant, and even with controlled addition, the cumulative heat can lead to a substantial temperature rise.

  • The cooling capacity of the setup is insufficient for the scale of the reaction.

Solution:

  • Re-evaluate the Scale: If possible, reduce the scale of the reaction.

  • Pre-cool Reactants: Cool both the acid and the amine solutions to a lower temperature (e.g., 0 °C) before starting the neutralization.

  • Use a More Efficient Cooling System: For larger-scale reactions, an ice-water bath may not be sufficient. Consider using a cooling system with a higher heat removal capacity, such as a dry ice/acetone bath or a cryostat.

Experimental Protocol: Controlled Acid Neutralization of N,N'-Dimethyl-1,2-propanediamine

This protocol provides a general framework for the safe and controlled neutralization of N,N'-dimethyl-1,2-propanediamine. Note: This is a general guideline and may need to be adapted based on the specific acid used, the scale of the reaction, and the available equipment. A thorough risk assessment should be conducted before any new procedure.

Materials:

  • N,N'-dimethyl-1,2-propanediamine

  • Acid (e.g., hydrochloric acid, sulfuric acid)

  • Inert solvent (e.g., water, isopropanol)

  • Reaction vessel (round-bottom flask or jacketed reactor)

  • Dropping funnel or syringe pump

  • Magnetic stirrer and stir bar or overhead stirrer

  • Thermometer or thermocouple

  • Cooling bath (ice-water or other)

Procedure:

  • Dilution: In a fume hood, dilute the N,N'-dimethyl-1,2-propanediamine with a suitable inert solvent in the reaction vessel. A typical starting point is a 1:5 to 1:10 ratio of amine to solvent by volume.

  • Cooling: Place the reaction vessel in a cooling bath and begin stirring. Allow the diluted amine solution to cool to the desired starting temperature (e.g., 0-5 °C).

  • Acid Preparation: Prepare a solution of the acid, also in a suitable solvent.

  • Controlled Addition: Slowly add the acid solution to the cooled, stirred amine solution using a dropping funnel or syringe pump.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture. Maintain the temperature within a safe, predetermined range (e.g., below 25 °C).

  • Adjust Addition Rate: If the temperature begins to rise too quickly, stop or slow down the acid addition until the temperature stabilizes.

  • Completion: Once the desired amount of acid has been added, continue to stir the mixture in the cooling bath for a period of time to ensure the reaction is complete and the temperature is stable.

  • Work-up: Proceed with the appropriate work-up procedure for your specific application.

Data Presentation

Table 1: Key Physicochemical Properties of N,N'-Dimethyl-1,2-propanediamine

PropertyValueSource
Molecular FormulaC₅H₁₄N₂[7]
Molecular Weight102.18 g/mol [7]
Boiling PointNot available
DensityNot available
Flash PointNot available

Visualizations

Logical Relationship: Key Factors in Controlling Exotherms

ExothermControl cluster_Inputs Controllable Inputs cluster_System Reaction System cluster_Outputs Observed Outputs AcidAddition Acid Addition Rate HeatGeneration Heat Generation AcidAddition->HeatGeneration controls Concentration Reactant Concentration Concentration->HeatGeneration influences Temperature Initial Temperature Temperature->HeatGeneration influences Mixing Mixing Efficiency Mixing->HeatGeneration mitigates Cooling Cooling Capacity Cooling->HeatGeneration removes TempRise Temperature Rise HeatGeneration->TempRise causes Pressure Pressure Increase TempRise->Pressure causes

Caption: Key factors influencing exotherm control during neutralization.

Experimental Workflow: Safe Neutralization Procedure

NeutralizationWorkflow Start Start: Prepare Reactants DiluteAmine Dilute N,N'-dimethyl- 1,2-propanediamine in Solvent Start->DiluteAmine PrepareAcid Prepare Acid Solution Start->PrepareAcid CoolAmine Cool Diluted Amine to 0-5 °C DiluteAmine->CoolAmine AddAcid Slowly Add Acid with Vigorous Stirring CoolAmine->AddAcid PrepareAcid->AddAcid MonitorTemp Monitor Temperature Continuously AddAcid->MonitorTemp Complete Addition Complete AddAcid->Complete All Acid Added TempCheck Temperature < 25 °C? MonitorTemp->TempCheck SlowAddition Slow or Stop Acid Addition TempCheck->SlowAddition No ContinueAddition Continue Acid Addition TempCheck->ContinueAddition Yes SlowAddition->MonitorTemp ContinueAddition->AddAcid StirAndStabilize Stir at 0-5 °C for 30 min Complete->StirAndStabilize End End: Proceed to Work-up StirAndStabilize->End

Caption: Workflow for the safe acid neutralization of N,N'-dimethyl-1,2-propanediamine.

References

  • Common Name: PROPYLENEDIAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (n.d.). Retrieved from [Link]

  • Experiment 4 Heat of Neutralization. (n.d.). Retrieved from [Link]

  • Understanding Enthalpy of Neutralisation—Module 6 IQ1 | Catalyst Chemistry. (n.d.). Retrieved from [Link]

  • How to Calculate Heat of Neutralization | Questions & Answers (Part 2) - YouTube. (2023, August 20). Retrieved from [Link]

  • Enthalpy of Neutralisation: Calorimetry Practical – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Heat (Enthalpy) of Neutralization: Definition and Formula - Chemistry Learner. (2022, October 29). Retrieved from [Link]

  • 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 - PubChem. (n.d.). Retrieved from [Link]

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Technical Support Center: Storage and Handling of N,N'-Dimethyl-1,2-propanediamine to Prevent Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N'-dimethyl-1,2-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on the proper storage and handling of N,N'-dimethyl-1,2-propanediamine to minimize oxidation and ensure the integrity of your experiments.

Introduction

N,N'-dimethyl-1,2-propanediamine is a chiral vicinal diamine that serves as a critical building block in modern synthetic and medicinal chemistry.[1] Its stereochemically defined structure is integral to the development of asymmetric catalysts and is found in a wide array of biologically active molecules and pharmaceuticals.[1] However, like many aliphatic amines, N,N'-dimethyl-1,2-propanediamine is susceptible to oxidation, which can lead to the formation of impurities that may compromise experimental outcomes. This guide provides a comprehensive overview of the factors contributing to its degradation and best practices for its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N,N'-dimethyl-1,2-propanediamine degradation during storage?

A1: The primary cause of degradation is oxidation. The lone pairs of electrons on the nitrogen atoms make the molecule susceptible to attack by atmospheric oxygen. This process can be accelerated by several factors, including exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What are the likely products of N,N'-dimethyl-1,2-propanediamine oxidation?

A2: While specific studies on the oxidative degradation of N,N'-dimethyl-1,2-propanediamine are limited, based on the known reactivity of similar amines, oxidation is expected to occur at the nitrogen atoms and adjacent carbon atoms. Potential degradation products could include N-oxides, imines, and cleavage products. Thermal degradation studies of the parent compound, 1,2-propanediamine, suggest the formation of cyclic compounds like 4-methyl-2-imidazolidinone and various urea derivatives through carbamate intermediates, which could also be potential, albeit less direct, degradation products under certain oxidative conditions.

Q3: How can I visually inspect my N,N'-dimethyl-1,2-propanediamine for signs of oxidation?

A3: Pure N,N'-dimethyl-1,2-propanediamine is a colorless liquid.[2] A yellow or brownish discoloration is a common visual indicator of oxidation. The presence of a strong, unpleasant odor different from its characteristic fishy, ammoniacal smell can also be a sign of degradation.[2] However, visual inspection is not a substitute for analytical purity assessment.

Q4: What are the recommended storage conditions for N,N'-dimethyl-1,2-propanediamine?

A4: To minimize oxidation, N,N'-dimethyl-1,2-propanediamine should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass container to protect it from air and light. It is recommended to store the container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and acids.

Q5: Is refrigeration or freezing recommended for long-term storage?

A5: Storing at a reduced temperature (2-8 °C) is generally beneficial for slowing down the rate of degradation. For long-term storage, freezing may be an option, but it is crucial to ensure the container is properly sealed to prevent moisture ingress upon thawing. Always allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture into the compound.

Q6: Can I use antioxidants to stabilize N,N'-dimethyl-1,2-propanediamine?

A6: Yes, the addition of a radical-scavenging antioxidant can help inhibit oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for organic compounds and can be effective.[3][4] It is a synthetic phenolic compound that functions by trapping free radicals, thereby preventing the propagation of oxidative chain reactions.[5][6] However, the compatibility and potential interference of any additive with your specific application should always be considered.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) of the liquid Exposure to air (oxygen) and/or light, leading to oxidation.1. Verify Purity: Confirm the extent of degradation using analytical methods like GC-MS or HPLC. 2. Purification: If the discoloration is minor, consider purification by distillation under reduced pressure and inert atmosphere. 3. Prevention: For future use, ensure the compound is stored under an inert atmosphere in an amber vial and in a cool, dark place.
Inconsistent Experimental Results or Low Yields Use of partially oxidized N,N'-dimethyl-1,2-propanediamine. The presence of impurities can interfere with reactions, poison catalysts, or alter reaction kinetics.1. Purity Analysis: Perform a quantitative purity analysis (e.g., chiral HPLC or GC) to determine the concentration of the active compound.[7] 2. Use Fresh Stock: If significant degradation is suspected, it is best to use a fresh, unopened bottle of the reagent. 3. Implement Proper Handling: Always handle the compound under an inert atmosphere, using dry solvents and glassware.
Formation of Precipitate or Haze Reaction with atmospheric carbon dioxide to form carbamates, or absorption of moisture leading to the formation of hydrates or other insoluble byproducts.1. Inert Atmosphere Handling: Ensure all transfers and handling are performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). 2. Use of Dry Solvents: Always use anhydrous solvents when preparing solutions of N,N'-dimethyl-1,2-propanediamine.

Experimental Protocols

Protocol 1: Purity Assessment by Chiral HPLC

This protocol is a general guideline for assessing the enantiomeric and chemical purity of N,N'-dimethyl-1,2-propanediamine. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and a suitable detector (e.g., UV or Refractive Index).

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) is a good starting point for direct separation.[7]

  • Mobile Phase: A typical mobile phase for chiral amine separation on this type of column is a mixture of n-hexane, isopropanol, and a basic modifier like diethylamine (e.g., 90:10:0.1, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector if a UV chromophore is absent.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Analyze the resulting chromatogram for the presence of enantiomers and any impurity peaks. The appearance of additional peaks or a change in the ratio of the enantiomers compared to a standard can indicate degradation.

Protocol 2: Monitoring Oxidation by NMR Spectroscopy

NMR spectroscopy can be a powerful tool for monitoring the degradation of N,N'-dimethyl-1,2-propanediamine over time.

Instrumentation and Conditions:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is stable for the duration of the experiment (e.g., CDCl₃ or C₆D₆).

  • Sample Preparation: Prepare a solution of the diamine in the deuterated solvent in an NMR tube.

Procedure:

  • Acquire an initial ¹H and ¹³C NMR spectrum of a fresh sample.

  • To study the effect of air exposure, a sample can be left uncapped for a short period before acquiring subsequent spectra at regular intervals.

  • To investigate photodegradation, a sample can be exposed to UV light and monitored similarly.

  • Compare the spectra over time. The appearance of new signals or changes in the chemical shifts and integration of existing peaks can indicate the formation of degradation products. 2D NMR techniques like COSY and HMQC can aid in the structural elucidation of these products.[8]

Visualizations

Oxidation Susceptibility and Prevention Workflow

Figure 1: Conceptual Workflow for Preventing Oxidation of N,N'-dimethyl-1,2-propanediamine cluster_storage Optimal Storage cluster_handling Proper Handling cluster_analysis Purity Verification cluster_degradation Degradation Pathway storage_conditions Store under Inert Gas (Ar/N2) in Amber Vial at 2-8°C antioxidant Optional: Add BHT (e.g., 0.01-0.1%) storage_conditions->antioxidant for enhanced stability handling_protocol Use Inert Atmosphere Techniques (Glovebox or Schlenk Line) storage_conditions->handling_protocol Transition to Use exposure Exposure to O2, Light, Heat, Metal Ions storage_conditions->exposure Improper Storage solvent_prep Use Anhydrous Solvents handling_protocol->solvent_prep analytical_methods Purity Check via HPLC/GC and/or NMR handling_protocol->analytical_methods Confirm Purity Before Use handling_protocol->exposure Improper Handling visual_inspection Visual Inspection for Discoloration analytical_methods->visual_inspection preliminary check experiment experiment analytical_methods->experiment Successful Experiment oxidation Oxidation Occurs exposure->oxidation impurities Formation of N-oxides, Imines, Cleavage Products oxidation->impurities failed_experiment failed_experiment impurities->failed_experiment Failed/Inconsistent Experiment

Caption: Workflow for preventing oxidation of N,N'-dimethyl-1,2-propanediamine.

Key Factors Influencing Oxidation

Figure 2: Factors Influencing the Oxidation of N,N'-dimethyl-1,2-propanediamine cluster_prevention Preventative Measures center N,N'-dimethyl-1,2-propanediamine Oxidation oxygen Atmospheric Oxygen (O2) oxygen->center light Light (especially UV) light->center heat Elevated Temperature heat->center metal Metal Ions (e.g., Fe, Cu) metal->center inert_gas Inert Atmosphere inert_gas->oxygen amber_vial Amber Glassware amber_vial->light refrigeration Cool Storage refrigeration->heat chelators Use of Chelating Agents (in specific applications) chelators->metal

Caption: Key factors influencing N,N'-dimethyl-1,2-propanediamine oxidation.

References

  • Cardona, F., & Goti, A. (2009). Metal-catalysed 1,2-diamination reactions. Nature Chemistry, 1(4), 269–275. Available at: [Link]

  • Johnston, J. C., & Grunenwald, M. (n.d.).
  • Kaizerman, J. A., Grote, C. W., & Tunge, J. A. (2007). Catalytic C-H Amination for the Preparation of Substituted 1,2-Diamines. Organic letters, 9(18), 3547–3550.
  • Lin, G., et al. (2021). Electrophotocatalytic diamination of vicinal C–H bonds. Science, 371(6533), 1034-1039.
  • Liu, F., et al. (2016). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. Proceedings of the National Academy of Sciences, 113(31), 8638-8643.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547031, 1,2-Propanediamine, N,N'-dimethyl-. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available at: [Link]

  • Riano, S., Fernandez, D., & Fadini, L. (2008). Oxidative cleavage of vic-diols catalyzed by manganese (III) complexes in ionic liquids.
  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038.
  • U.S. Patent No. 6,242,651B1. (2001).
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  • Wikipedia. (n.d.). 1,2-Diaminopropane. Available at: [Link]

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Technical Support Center: Minimizing Catalyst Poisoning with Diamine Ligands in Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet complex challenge in homogeneous hydrogenation: catalyst poisoning and deactivation when using diamine ligands. Diamine ligands are critical for achieving high activity and selectivity in many catalytic systems, but their intrinsic properties can also lead to catalyst inhibition. This resource is designed to help you diagnose and resolve these issues, ensuring the success and reproducibility of your experiments.

The Dual Nature of Diamine Ligands: Essential Component & Potential Poison

Diamine ligands are indispensable in modern asymmetric hydrogenation, forming highly active and enantioselective catalysts with transition metals like Ruthenium and Iridium.[1][2] Their effectiveness often stems from a "metal-ligand bifunctional" mechanism, where one nitrogen atom of the diamine and a hydride on the metal center participate in the concerted transfer of hydrogen to the substrate.[3][4]

However, the very features that make diamines effective ligands—strong Lewis basicity and coordinating ability—also make them and their potential impurities potent catalyst poisons.[5][6] Unwanted coordination events, ligand degradation, or the presence of trace impurities can block active sites, leading to low conversion, stalled reactions, and loss of selectivity.[7][8] Understanding the root cause of deactivation is the first step toward a successful resolution.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses specific issues you may encounter during your hydrogenation experiments in a direct question-and-answer format.

Scenario 1: Low or No Catalytic Activity from the Start

Question: My reaction shows little to no conversion from the very beginning. What are the likely causes?

This issue typically points to problems with one of the core components of your reaction: the ligand, the precatalyst, or the reaction medium.

  • Possible Cause 1: Impurities in the Diamine Ligand or Reagents

    • Explanation: Commercial diamine ligands, substrates, or solvents can contain impurities that are potent catalyst poisons.[8][9] Even trace amounts of substances like sulfur compounds, monofunctional amines, or water can completely shut down the catalytic cycle.[10][11] Monofunctional amines, for example, can compete with the diamine for coordination to the metal center without providing the necessary bifunctional activation, leading to inactive species. Water can lead to the formation of inactive metal-hydroxo complexes.[9]

    • Solution:

      • Purify the Ligand: If possible, purify the diamine ligand by recrystallization, distillation, or column chromatography to remove potential contaminants.

      • Purify Substrates and Solvents: Ensure all substrates are of high purity. Use anhydrous, degassed solvents, as both oxygen and moisture can deactivate sensitive catalysts.[9] Passing solvents through a column of activated alumina is a common practice.

      • Use a Guard Column/Scavenger: In some cases, passing the substrate solution through a small plug of activated carbon or silica can remove polar, poisoning impurities before the solution is introduced to the catalyst.

  • Possible Cause 2: Improper Catalyst Activation

    • Explanation: Many hydrogenation catalysts are used as "precatalysts" that must be activated under the reaction conditions to form the catalytically active species.[12] This often involves the removal of a placeholder ligand or a reduction step. If the activation procedure is incorrect or incomplete, the active catalyst will not be formed in a sufficient concentration.

    • Solution:

      • Review Activation Protocol: Carefully re-examine the literature procedure for your specific catalyst system. Some require a period of heating under hydrogen pressure or the addition of a specific activator or base to generate the active hydride species.[13]

      • Monitor Activation: If possible, use spectroscopic methods like NMR or IR to monitor the formation of the active catalyst from the precatalyst in a trial run before adding the substrate.

Scenario 2: Reaction Starts but Deactivates Over Time

Question: My reaction begins as expected, but the rate slows down significantly or stops completely before reaching full conversion. What's happening?

This common problem suggests that the active catalyst is being consumed or inhibited as the reaction progresses.

  • Possible Cause 1: Ligand Degradation

    • Explanation: Under thermal or chemical stress, the diamine ligand itself can degrade.[7][12] Common degradation pathways include intermolecular cyclization to form species like imidazolidinones or reactions to form ureas, particularly in the presence of trace CO2.[14][15][16] These degradation products may be non-coordinating or may act as inhibitors themselves.

    • Solution:

      • Lower Reaction Temperature: Catalyst deactivation rates often increase more rapidly with temperature than the catalytic rate itself.[7] Running the reaction at a lower temperature may preserve the catalyst's lifetime, even if the initial rate is slower.

      • Analyze the Reaction Mixture: Use techniques like HPLC or NMR on the crude reaction mixture to look for signals corresponding to known ligand degradation products.

      • Choose a More Robust Ligand: If degradation is confirmed, consider switching to a more sterically hindered or structurally rigid diamine ligand that is less prone to decomposition under the reaction conditions.

  • Possible Cause 2: Product Inhibition

    • Explanation: The amine product of the hydrogenation can itself be a ligand that coordinates to the catalyst's active site, preventing the substrate from binding.[17] This is a form of competitive inhibition that becomes more pronounced as the product concentration increases.[5][9]

    • Solution:

      • Run to Lower Conversion: If feasible for your application, stopping the reaction at a lower conversion can mitigate the effects of product inhibition.

      • Increase Catalyst Loading: While not ideal, a higher catalyst loading may provide enough active sites to achieve full conversion despite some being blocked by the product.

      • Modify the Ligand: Introducing bulky substituents on the diamine ligand can sometimes create a steric environment that disfavors coordination of the product while still allowing the substrate to bind.

  • Possible Cause 3: Formation of Inactive Catalyst Species

    • Explanation: The active catalyst may convert into a stable, inactive form during the reaction. A well-documented pathway for some systems is the formation of inactive "flyover" dimers, where two metal centers are bridged by the ligand framework, rendering them catalytically inert.[5][12]

    • Solution:

      • Adjust Concentrations: The formation of dimeric species is often concentration-dependent. Running the reaction at a lower catalyst concentration may disfavor this pathway.

      • Modify Ligand Structure: As with product inhibition, modifying the ligand's steric profile can prevent the formation of these inactive dimers.[12]

Scenario 3: Poor Enantioselectivity in Asymmetric Hydrogenation

Question: My reaction is proceeding, but the enantiomeric excess (ee) is much lower than expected. What could be the cause?

Low enantioselectivity points to issues with the chiral environment of the catalyst.

  • Possible Cause 1: Impure Chiral Ligand

    • Explanation: The chemical and, critically, the enantiomeric purity of the diamine ligand is paramount.[9] If the ligand is not enantiopure, the resulting catalyst will be a mix of diastereomers, leading to a dramatic reduction in the product's ee.

    • Solution:

      • Verify Ligand Purity: Confirm the enantiomeric purity of your diamine ligand using a suitable analytical technique, such as chiral HPLC or NMR with a chiral solvating agent.

      • Source High-Purity Ligands: Purchase ligands from reputable suppliers who provide a certificate of analysis with verified enantiomeric purity.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Explanation: Enantioselectivity can be highly sensitive to reaction parameters such as temperature, pressure, and solvent.[1] Higher temperatures can sometimes allow for less-selective background reactions or enable the catalyst to overcome the energy barriers that dictate stereoselectivity.

    • Solution:

      • Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity by better differentiating the diastereomeric transition states.[9]

      • Screen Solvents: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its selectivity. A solvent screen is often a valuable optimization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial diamine ligands? A1: Common impurities include residual starting materials from the synthesis, monofunctional amines, water, and oxidized byproducts. Depending on the synthetic route, you might also find traces of halide salts or other inorganic materials.[10]

Q2: What are the best practices for storing and handling diamine ligands? A2: Diamine ligands, especially those that are hygroscopic, should be stored in a desiccator under an inert atmosphere (nitrogen or argon).[18][19] It is best to handle them in a glovebox to prevent exposure to air and moisture.[9] Always use clean, dry glassware and syringes.

Q3: Can additives or co-catalysts help prevent deactivation? A3: Yes, in some systems, additives are crucial. Bases are often added in Ru-catalyzed ketone hydrogenations to facilitate the formation of the active Ru-amido species.[3][4] In other cases, certain additives can act as "promoters" that enhance catalyst stability or activity, though their roles can be complex and reaction-specific.[20]

Data Summary & Visualizations
Table 1: Common Catalyst Poisons in Hydrogenation
Poison ClassSpecific ExamplesCommon SourceMechanism of Poisoning
Sulfur Compounds Thiols, Thiophenes, SulfidesSubstrate, Solvents, Natural GasStrong coordination to the metal center, blocking active sites.[8][11]
Oxygen/Water O₂, H₂OAtmosphere, Wet SolventsLigand oxidation; formation of inactive metal oxides or hydroxides.[9][10]
Carbon Monoxide COImpurity in H₂ gas, substrate degradationVery strong coordination to metal centers, leading to irreversible poisoning.[8][10]
Halides Cl⁻, Br⁻, I⁻Substrate, Additives, PrecatalystCan alter the electronic properties of the metal or form stable, inactive halide-bridged dimers.
Other N-Compounds Nitriles, Nitro groups, PyridinesSubstrate, Solvent (e.g., Pyridine)Competitive coordination with the substrate at the active site.[5][10]
Heavy Metals Lead, Mercury, ArsenicContaminated ReagentsFormation of stable alloys with the catalyst metal, deactivating it.[8][11]
Diagrams

DeactivationPathways cluster_catalyst Active Catalytic Cycle cluster_poisons Poisons Active Active Catalyst [M-Diamine-H] Substrate Substrate Binding Active->Substrate Turnover Degradation Ligand Degradation Product Active->Degradation Ligand Degradation Dimer Inactive Dimer Active->Dimer Dimerization Product Product Release Substrate->Product Turnover Product->Active Turnover Impurity Impurities (S, CO, H₂O) Impurity->Active Blocks Site Inactive Inactive Species Impurity->Inactive Degradation->Active Inhibits Degradation->Inactive Prod Reaction Product Prod->Active Product Inhibition (Reversible) Dimer->Inactive

Caption: Common pathways for catalyst deactivation originating from external poisons or internal processes.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / Rate) Q1 When does it fail? Start->Q1 P1 Check Reagents & Setup Q1->P1 From T=0 P2 Investigate Deactivation Q1->P2 Over Time A1_1 Purify Ligand, Solvent, Substrate P1->A1_1 Action A1_2 Verify Catalyst Activation Protocol P1->A1_2 Action A1_3 Ensure Inert Atmosphere P1->A1_3 Action Resolution Optimized Reaction A1_1->Resolution A1_2->Resolution A1_3->Resolution A2_1 Ligand Degradation? -> Lower Temp P2->A2_1 Hypothesis A2_2 Product Inhibition? -> Run to lower conversion P2->A2_2 Hypothesis A2_3 Dimer Formation? -> Lower Concentration P2->A2_3 Hypothesis A2_1->Resolution A2_2->Resolution A2_3->Resolution

Caption: A systematic workflow for troubleshooting common issues in hydrogenation reactions.

Experimental Protocols
Protocol 1: General Procedure for Diamine Ligand Purification (Recrystallization)

This is a general guideline. The choice of solvent and specific conditions must be adapted for your particular diamine ligand.

  • Solvent Selection: Choose a solvent system in which the diamine is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, toluene, or hexane/ethyl acetate mixtures.

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude diamine ligand. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified ligand thoroughly under high vacuum to remove all residual solvent. Store immediately in a sealed container under an inert atmosphere.

Protocol 2: Setting up an Inert Atmosphere for Hydrogenation
  • Glassware Preparation: Ensure all glassware (reaction flask, stirrer bar, etc.) is oven-dried for several hours and then cooled under a stream of dry nitrogen or argon, or in a desiccator.

  • Assembly: Quickly assemble the reaction apparatus while maintaining a positive pressure of inert gas. Use high-vacuum grease on all joints to ensure a good seal.

  • Inerting the Vessel: Connect the reaction vessel to a Schlenk line. Evacuate the vessel under vacuum until the pressure is stable, then backfill with high-purity inert gas (nitrogen or argon). Repeat this "evacuate-backfill" cycle at least three times to remove all traces of air and moisture.[9]

  • Reagent Addition: Add the catalyst, ligand, and any solid reagents under a positive flow of inert gas. Add degassed solvents via a cannula or a gas-tight syringe.

  • Hydrogen Purge: Once the reaction mixture is prepared, purge the headspace with hydrogen gas. Repeat the "evacuate-backfill" cycle three times, this time using hydrogen for the backfill.

  • Pressurization: After the final purge, pressurize the vessel to the desired hydrogen pressure for the reaction.

References
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  • Maruoka, K., & Hashimoto, T. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. DOI:10.1021/acs.joc.3c01062.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). Available at: [Link]

  • Navigating the Landscape of Chiral Diamines in Asymmetric Catalysis: A Comparative Guide. Benchchem.

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Chemical Shift Assignment of N,N'-dimethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and predicted assignment of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for N,N'-dimethyl-1,2-propanediamine. In the absence of a publicly available, fully assigned experimental spectrum, this document leverages fundamental NMR principles, spectral data from analogous structures, and information from established chemical databases to construct a reliable theoretical framework for its ¹H NMR spectrum. This approach not only offers a robust predictive model but also serves as a practical illustration of the principles of structural elucidation using NMR spectroscopy.

The Molecular Structure and Its Proton Environments

N,N'-dimethyl-1,2-propanediamine, a chiral diamine, possesses a relatively simple structure with distinct proton environments that are expected to be well-resolved in a high-field ¹H NMR spectrum. The presence of two nitrogen atoms and a chiral center at the second carbon (C2) are key features that dictate the chemical shifts and coupling patterns.

Below is the structure of N,N'-dimethyl-1,2-propanediamine with the non-equivalent protons labeled for the purpose of our analysis.

Caption: Structure of N,N'-dimethyl-1,2-propanediamine with labeled proton environments.

The unique proton environments are:

  • Hₐ : The three protons of the N-methyl group at the C1-amino group.

  • Hₑ : The three protons of the C-methyl group at C2.

  • : The three protons of the N-methyl group at the C2-amino group.

  • H꜀ : The single methine proton at the chiral center (C2).

  • Hₑ : The two diastereotopic methylene protons at C1. Due to the adjacent chiral center, these two protons are chemically non-equivalent.

  • N-H protons : The two protons on the nitrogen atoms.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for N,N'-dimethyl-1,2-propanediamine in a non-polar deuterated solvent like CDCl₃.

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
HₐN-CH₃ (at C1)~ 2.4Singlet3H-
HₑC-CH₃ (at C2)~ 1.1Doublet3H~ 6.5
N-CH₃ (at C2)~ 2.3Singlet3H-
H꜀CH (at C2)~ 2.8 - 3.0Multiplet1HJ(H꜀, Hₑ) ~ 6.5, J(H꜀, Hₑ) variable
HₑCH₂ (at C1)~ 2.3 - 2.6Multiplet2HJ(Hₑ, H꜀) variable
N-HNH~ 1.0 - 2.0Broad Singlet2H-
Rationale for Chemical Shift Assignments

The predicted chemical shifts are based on the influence of adjacent functional groups, primarily the nitrogen atoms and the alkyl chain structure.

  • N-Methyl Protons (Hₐ and Hբ) : Protons on carbons directly attached to a nitrogen atom are deshielded and typically appear in the range of 2.2-2.9 ppm.[1] The two N-methyl groups (Hₐ and Hբ) are in slightly different electronic environments due to their proximity to either a primary or a secondary carbon. However, this difference is expected to be small, and their signals may be very close or even overlap, appearing as sharp singlets as there are no adjacent protons to couple with.

  • C-Methyl Protons (Hₑ) : The methyl group attached to the chiral carbon (C2) is in a typical aliphatic environment, with an expected base chemical shift around 0.9 ppm.[1] Its proximity to the nitrogen atom will cause some deshielding. This signal will appear as a doublet due to coupling with the single methine proton (H꜀). A typical vicinal coupling constant is around 6-7 Hz.[2]

  • Methine Proton (H꜀) : This proton is attached to the chiral carbon, which is also bonded to a nitrogen atom and the C1 methylene group. The nitrogen atom will cause a significant downfield shift. This proton will be split by the three protons of the adjacent C-methyl group (Hₑ) and the two diastereotopic protons of the methylene group (Hₑ), resulting in a complex multiplet.

  • Methylene Protons (Hₑ) : These two protons are diastereotopic because they are adjacent to a chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling) and with the methine proton (H꜀), leading to complex splitting patterns, likely appearing as a multiplet. Their chemical shift is influenced by the adjacent nitrogen atom.

  • N-H Protons : The protons on the nitrogen atoms are exchangeable and often appear as broad singlets.[3] Their chemical shift is highly dependent on solvent, concentration, and temperature. In the absence of acidic protons, they typically appear between 1.0 and 2.0 ppm for aliphatic amines.

Comparative Analysis with Analogous Structures

To substantiate our predictions, we can compare them with the known ¹H NMR data of structurally related compounds.

  • Isopropylamine : The methine proton in isopropylamine appears around 2.8 ppm, and the methyl protons at approximately 1.1 ppm.[4] This supports our prediction for the chemical shifts of H꜀ and Hₑ in N,N'-dimethyl-1,2-propanediamine.

  • N,N'-dimethylethylenediamine : The methylene protons in this molecule appear as a singlet at around 2.5 ppm, and the N-methyl protons at approximately 2.4 ppm. This is consistent with our predictions for the protons adjacent to the nitrogen atoms.

Recommended Experimental Protocol

To obtain a high-quality ¹H NMR spectrum of N,N'-dimethyl-1,2-propanediamine, the following protocol is recommended:

  • Sample Preparation :

    • Dissolve 5-10 mg of N,N'-dimethyl-1,2-propanediamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Choice of Solvent :

    • CDCl₃ (Deuterated Chloroform) : A common choice for non-polar to moderately polar organic molecules.

    • D₂O (Deuterated Water) : Can be used if the sample is water-soluble. Note that the N-H protons will exchange with deuterium and their signal will disappear. Chemical shifts of other protons may also be affected.[5]

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide) : A polar aprotic solvent that can be useful for improving the resolution of N-H signals.

  • Spectrometer Setup and Data Acquisition :

    • Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion and resolution.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the raw data with appropriate Fourier transformation, phasing, and baseline correction.

Visualization of Predicted Spectral Features

The following diagrams illustrate the key structural and spectral relationships.

Ha Hₐ (N-CH₃) He Hₑ (C-CH₃) Hf (N-CH₃) Hc H꜀ (CH) Hc->He J ≈ 6.5 Hz Hb Hₑ (CH₂) Hc->Hb J variable

Caption: Predicted spin-spin coupling network in N,N'-dimethyl-1,2-propanediamine.

Conclusion

The ¹H NMR spectrum of N,N'-dimethyl-1,2-propanediamine is predicted to exhibit distinct signals for its five unique proton environments. The chemical shifts are primarily influenced by the presence of the two nitrogen atoms and the alkyl substitution pattern. The chirality of the molecule leads to diastereotopicity of the methylene protons, which is expected to result in a complex multiplet. This predictive guide, grounded in established NMR principles and comparative data, provides a solid foundation for the interpretation of the experimental spectrum of this compound and serves as a valuable resource for researchers in the field.

References

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Scilit. 1H NMR chemical shifts of gaseous amines. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Unknown Source. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • B18OA1. 1H NMR Spectroscopy. [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • Pacific Lutheran University. 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 2.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

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  • SpringerLink. Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

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IR spectroscopy characteristic bands for secondary amine N-H stretch

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving the Secondary Amine N-H Stretch: A Comparative Guide to ATR vs. Transmission FTIR in Pharmaceutical Analysis

Introduction

In pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) is non-negotiable. Among the most challenging functional groups to definitively identify via Infrared (IR) spectroscopy is the secondary amine. Unlike primary amines, which present a distinct double-peak (symmetric and asymmetric stretches), secondary amines possess only a single N-H bond. This yields a solitary, often weak absorption band in the 3300–3500 cm⁻¹ region .

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for the detection of secondary amines. By understanding the optical physics behind these techniques, researchers can select the optimal method to prevent false negatives in structural validation.

Mechanistic Causality: The Physics of the Elusive N-H Stretch

The difficulty in detecting a secondary amine N-H stretch stems from two fundamental physical principles:

  • Low Dipole Moment Change: The intensity of an IR absorption band is directly proportional to the change in the dipole moment during the vibration. The N-H bond is significantly less polar than an O-H bond. Consequently, the N-H stretching vibration produces a much smaller dipole shift, resulting in a weak-to-medium peak that is easily lost in baseline noise .

  • Wavelength-Dependent Penetration in ATR: ATR-FTIR relies on an evanescent wave penetrating the sample. The depth of penetration (

    
    ) is directly proportional to the wavelength (
    
    
    
    ). Because the secondary amine N-H stretch occurs at high wavenumbers (~3350 cm⁻¹, or
    
    
    ), the penetration depth is extremely shallow—often less than 1 µm. This physical limitation drastically reduces the effective pathlength and the resulting absorbance signal compared to the fingerprint region .

Comparative Performance: ATR-FTIR vs. Transmission FTIR

When analyzing secondary amines, the choice of spectrometer configuration heavily dictates the reliability of the data.

  • ATR-FTIR (Diamond/ZnSe Crystal): Highly favored for its zero-preparation, non-destructive workflow. However, it systematically underrepresents high-wavenumber bands. A weak secondary amine stretch may completely disappear in an ATR spectrum, leading to a false-negative structural assignment.

  • Transmission FTIR (KBr Pellet / Liquid Cell): Operates on a fixed pathlength governed by the Beer-Lambert Law, meaning the effective pathlength does not decay at high wavenumbers. This provides a superior signal-to-noise ratio (SNR) for the 3350 cm⁻¹ region. The primary risk is the hygroscopic nature of KBr; trace moisture introduces a broad O-H stretch (~3400 cm⁻¹) that can easily eclipse the sharp, weak N-H "canine-tooth" peak.

Quantitative Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Impact on 2° Amine Detection
Effective Pathlength at 3350 cm⁻¹ ~0.5 - 0.8 µm (Shallow)10 - 100 µm (Fixed)Transmission yields significantly higher absorbance for the N-H stretch.
Spectral Distortion High at >3000 cm⁻¹MinimalATR requires mathematical correction; Transmission provides true relative intensities.
Moisture Interference Very Low (Surface only)High (Hygroscopic KBr)KBr moisture (O-H band) can mask the N-H band if not rigorously dried.
Sample Preparation None (Direct compression)High (Milling, pressing)ATR is faster, but Transmission is necessary for definitive 2° amine validation.
N-H Peak Resolution Poor to IndistinguishableSharp, identifiable singletTransmission is the gold standard for weak high-wavenumber functional groups.

Self-Validating Experimental Protocol

To establish a trustworthy, self-validating system for identifying secondary amines, you must control for both the pathlength limitations of ATR and the moisture risks of Transmission FTIR.

Step 1: Primary Screening (ATR-FTIR)

  • Place the neat API powder onto the diamond ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Collect 64 scans at 4 cm⁻¹ resolution.

  • Causality Check: Analyze the 3300–3500 cm⁻¹ region. If a distinct single peak is visible, the concentration/dipole is sufficient, and the secondary amine is confirmed. If the baseline is flat but the molecular formula suggests an amine, proceed to Step 2.

Step 2: High-Sensitivity Resolution (Transmission FTIR)

  • Matrix Dehydration: Bake spectral-grade KBr powder at 105°C for 24 hours to eliminate interstitial water. Store immediately in a desiccator.

  • Pellet Preparation: In a low-humidity glovebox, triturate 1-2 mg of the API with 100 mg of dry KBr. Press under 10 tons of vacuum pressure for 5 minutes to form a transparent pellet.

  • Spectral Acquisition: Run the transmission scan. The fixed pathlength will amplify the 3350 cm⁻¹ region, revealing the sharp, single N-H stretch.

Step 3: Orthogonal Validation (Deuterium Exchange)

  • If an O-H moisture band is still suspected of masking the N-H peak, expose the sample to D₂O vapor in a sealed chamber for 2 hours.

  • Re-run the IR scan. The labile N-H proton will exchange to become N-D.

  • Validation: The peak at 3350 cm⁻¹ will vanish, and a new N-D stretch will appear at ~2400–2500 cm⁻¹ (calculated by Hooke's Law due to the doubled mass of the isotope). This definitively proves the original peak was a labile amine proton and not an overtone or artifact.

Workflow Visualization

G Start API Sample (Suspected 2° Amine) ATR ATR-FTIR Screening (Diamond/ZnSe) Start->ATR EvalATR Evaluate 3300-3500 cm⁻¹ ATR->EvalATR Decision1 Is N-H Signal Resolved? EvalATR->Decision1 Trans Transmission FTIR (Dry KBr Pellet) Decision1->Trans No (Low ATR Depth) Confirmed 2° Amine Confirmed (Single Peak) Decision1->Confirmed Yes (High Conc.) Deuterium D₂O Exchange (Shift to 2400 cm⁻¹) Trans->Deuterium Verify Peak Deuterium->Confirmed Isotopic Shift

Workflow for resolving secondary amine N-H stretches using ATR vs. Transmission FTIR.

References

  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines." LibreTexts. Available at:[Link]

  • Chemistry LibreTexts. "10.7: Functional Groups and IR Tables." LibreTexts. Available at:[Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy. Available at:[Link]

A Comparative Guide to the Cytotoxicity of Cisplatin and N,N'-Dimethyl-1,2-Propanediamine Platinum Complexes

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating the Landscape of Platinum-Based Chemotherapeutics

In the relentless pursuit of more effective and less toxic anticancer agents, the field of medicinal inorganic chemistry has seen a continuous evolution of platinum-based drugs. Cisplatin, the archetypal platinum(II) complex, has been a cornerstone of cancer chemotherapy for decades, demonstrating remarkable efficacy against a range of solid tumors. However, its clinical utility is often hampered by severe side effects and the development of drug resistance. This has spurred the development of new generations of platinum complexes with modified ligand spheres, designed to overcome these limitations.

This guide provides an in-depth comparative analysis of the well-established chemotherapeutic agent, cisplatin, and a class of its structural analogs: N,N'-dimethyl-1,2-propanediamine platinum complexes. We will delve into their chemical properties, cytotoxic profiles, and mechanisms of action, supported by experimental data from the scientific literature. This objective comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the nuances of platinum-based drug design and evaluation.

The Benchmark and the Challenger: Chemical Structures and Synthesis

Cisplatin: The Gold Standard

Cisplatin, or cis-diamminedichloridoplatinum(II), is a square planar complex with a central platinum atom coordinated to two ammine ligands and two chloride ligands in a cis configuration. This specific geometry is crucial for its anticancer activity.

Synthesis of Cisplatin: A common laboratory-scale synthesis involves the reaction of potassium tetrachloroplatinate(II) with ammonia, followed by the selective precipitation of the cis isomer. A more detailed, multi-step synthesis can be found in established inorganic chemistry protocols[1].

N,N'-Dimethyl-1,2-Propanediamine Platinum Complexes: A Rational Design

The N,N'-dimethyl-1,2-propanediamine (N,N'-Me2-pn) ligand is a bidentate amine that can replace the two ammine ligands of cisplatin. The introduction of methyl groups on the nitrogen atoms is a deliberate modification aimed at altering the complex's physicochemical properties, such as lipophilicity and steric bulk. These changes can, in turn, influence its cellular uptake, DNA binding, and ultimately, its cytotoxic profile.

Synthesis of cis-[PtCl2(N,N'-Me2-pn)]: The synthesis of this complex typically involves the reaction of potassium tetrachloroplatinate(II) with the N,N'-dimethyl-1,2-propanediamine ligand in an aqueous solution. The product, cis-[PtCl2(N,N'-Me2-pn)], can then be isolated and purified.

Comparative Cytotoxicity: An Analysis of In Vitro Efficacy

The introduction of alkyl groups on the diamine backbone can influence cytotoxicity in several ways. Increased lipophilicity may enhance cellular uptake, potentially leading to greater efficacy. Conversely, the steric bulk of the alkyl groups can hinder the formation of DNA adducts, which is a critical step in the cytotoxic mechanism of platinum drugs.

Below is a table summarizing the IC50 values of cisplatin and some representative platinum complexes with substituted diamine ligands against various human cancer cell lines. This data provides a framework for understanding the structure-activity relationships that may govern the cytotoxicity of N,N'-dimethyl-1,2-propanediamine platinum complexes.

ComplexCell LineCancer TypeIC50 (µM)Reference
Cisplatin A549Lung Carcinoma3.2[2]
MCF-7Breast Adenocarcinoma14[2]
HeLaCervical Carcinoma2.1[2]
U2OSOsteosarcoma5[2]
Carboplatin L1210Murine Leukemia~45x less potent than cisplatin[3]
Oxaliplatin VariousColorectal CancerGenerally comparable to or more potent than cisplatin[4]
[PtCl2(dach)] MKN-45Gastric AdenocarcinomaHighly effective

Note: IC50 values can vary depending on the experimental conditions, such as cell line, drug exposure time, and assay method.

Based on the available data for related compounds, it is plausible that N,N'-dimethyl-1,2-propanediamine platinum complexes may exhibit a cytotoxic profile that is sensitive to the specific cancer cell line. The increased lipophilicity due to the methyl groups could lead to enhanced cellular uptake compared to cisplatin. However, the steric hindrance introduced by these groups might modulate the efficiency of DNA binding. Further experimental studies are required to definitively determine the cytotoxic potency of these specific complexes relative to cisplatin.

Unraveling the Mechanism of Action: A Comparative Perspective

The cytotoxic effects of platinum-based drugs are primarily mediated by their interaction with DNA, leading to the formation of adducts that disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Cellular Uptake

Cisplatin is believed to enter cells through a combination of passive diffusion and carrier-mediated transport. The increased lipophilicity of N,N'-dimethyl-1,2-propanediamine platinum complexes, conferred by the methyl groups, may favor passive diffusion across the cell membrane, potentially leading to higher intracellular accumulation.

DNA Binding and Adduct Formation

Once inside the cell, the chloride ligands of both cisplatin and its analogs are hydrolyzed, allowing the platinum center to bind to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases. The nature of the non-leaving amine ligand can influence the kinetics and thermodynamics of this process, as well as the structure of the resulting DNA adducts. The bulkier N,N'-dimethyl-1,2-propanediamine ligand may lead to different types of DNA adducts or alter the conformation of the DNA duplex to a different extent than the ammine ligands of cisplatin. This could, in turn, affect the recognition and processing of these adducts by cellular DNA repair machinery.

Induction of Apoptosis

The formation of DNA adducts triggers a cascade of cellular events, including the activation of DNA damage response pathways and, ultimately, apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by platinum drugs. The differential DNA adducts formed by N,N'-dimethyl-1,2-propanediamine platinum complexes may lead to a distinct cellular response and potentially a different apoptotic signaling signature compared to cisplatin.

Diagram of a Postulated Comparative Mechanism of Action

G Cis_uptake Cellular Uptake (Passive & Active Transport) Cis_hydrolysis Aquation Cis_uptake->Cis_hydrolysis Cis_DNA DNA Adduct Formation (Intrastrand Crosslinks) Cis_hydrolysis->Cis_DNA Cis_apoptosis Apoptosis Induction Cis_DNA->Cis_apoptosis NNDMP_DNA Altered DNA Adducts? (Steric Hindrance) NNDMP_uptake Enhanced Cellular Uptake? (Increased Lipophilicity) NNDMP_hydrolysis Aquation NNDMP_uptake->NNDMP_hydrolysis NNDMP_hydrolysis->NNDMP_DNA NNDMP_apoptosis Apoptosis Induction NNDMP_DNA->NNDMP_apoptosis

Caption: Postulated differences in the cellular pathways of cisplatin and N,N'-dimethyl-1,2-propanediamine platinum complexes.

Essential Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro experiments used to characterize the cytotoxic and mechanistic properties of platinum complexes.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate. B 2. Drug Treatment Treat cells with varying concentrations of platinum complexes. A->B C 3. MTT Addition Add MTT solution to each well and incubate. B->C D 4. Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate cell viability and determine IC50 values. E->F

Caption: A streamlined workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the platinum complexes and cisplatin in the appropriate cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each compound.

Cellular Uptake Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique used to determine the intracellular concentration of platinum.

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and treat with the platinum complexes at a defined concentration for a specific time.

  • Cell Harvesting and Lysis: Wash the cells with ice-cold PBS to remove any extracellular platinum. Harvest the cells by trypsinization and count them. Lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Digest the cell lysates with concentrated nitric acid at an elevated temperature to break down the organic matrix.

  • ICP-MS Analysis: Dilute the digested samples to a suitable volume with deionized water and analyze the platinum content using an ICP-MS instrument.

  • Data Analysis: Quantify the amount of platinum per cell based on the cell count and the measured platinum concentration.

DNA Platination Assessment

This protocol quantifies the amount of platinum bound to cellular DNA.

Protocol:

  • Cell Treatment and DNA Isolation: Treat a large number of cells with the platinum complexes. After the desired incubation time, harvest the cells and isolate the genomic DNA using a commercial DNA extraction kit.

  • DNA Quantification: Measure the concentration of the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Sample Digestion: Digest a known amount of DNA with concentrated nitric acid.

  • ICP-MS Analysis: Analyze the platinum content in the digested DNA samples using ICP-MS.

  • Data Analysis: Express the results as the number of platinum atoms per nucleotide or per microgram of DNA.

Summary and Future Perspectives

The development of novel platinum-based anticancer drugs remains a critical area of research. While cisplatin continues to be a vital therapeutic agent, its limitations necessitate the exploration of new chemical entities with improved pharmacological profiles. N,N'-dimethyl-1,2-propanediamine platinum complexes represent a class of compounds with the potential for altered cytotoxicity and a different spectrum of activity compared to cisplatin.

The introduction of methyl groups on the diamine ligand is expected to increase the lipophilicity of the complex, which may lead to enhanced cellular uptake. However, the steric bulk of these groups could also influence DNA binding and adduct formation, potentially leading to a different biological response.

Future Directions:

  • Direct Comparative Studies: There is a clear need for comprehensive in vitro studies directly comparing the cytotoxicity of cisplatin and N,N'-dimethyl-1,2-propanediamine platinum complexes across a panel of human cancer cell lines, including cisplatin-resistant models.

  • Mechanistic Investigations: Detailed mechanistic studies are required to elucidate the cellular uptake, DNA binding properties, and downstream signaling pathways activated by these novel complexes.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their antitumor efficacy and toxicity profiles.

By systematically exploring the structure-activity relationships of these and other novel platinum complexes, the scientific community can continue to make significant strides in the development of more effective and safer cancer therapies.

References

  • Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin.
  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Combination Agents. Chemical Reviews, 116(5), 3436–3486.
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  • Miccoli, A., et al. (1985). A comparative study of the cytotoxicity and DNA-damaging effects of cis-(diammino)(1,1-cyclobutanedicarboxylato)-platinum(II) and cis-diamminedichloroplatinum(II) on L1210 cells. Cancer Research, 45(9), 4043-4047.
  • Gehrke, H., et al. (2011). Platinum nanoparticles and their cellular uptake and DNA platination at non-cytotoxic concentrations. Archives of Toxicology, 85(7), 799-812.
  • Konovalov, B., et al. (2018). Synthesis, cytotoxic activity and DNA interaction studies of new dinuclear platinum(ii) complexes with an aromatic 1,5-naphthyridine bridging ligand. Dalton Transactions, 47(40), 14316-14330.
  • "Non-Classical” Platinum Complexes: A Concise Review. (2025). MDPI.
  • Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.).
  • Ceresa, C., et al. (2014). In vitro anticancer activity and neurotoxicity of novel heavy metal-based anticancer complexes.
  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. (2020). Molecules, 25(23), 5643.
  • Synthesis and antitumor evaluation of cis-(1,2-diaminoethane) dichloroplatinum (II) complexes linked to 5- and 6-methyleneuracil and -uridine analogues. (2006). Archiv der Pharmazie, 339(6), 315-321.
  • In Vitro Anticancer Activity of Nanoformulated Mono- and Di-nuclear Pt Compounds. (2021). Inorganica Chimica Acta, 529, 120645.
  • A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. (2024). Journal of Chemistry Letters.
  • Anticancer Activity, DNA Binding, and Photodynamic Properties of a N∧C∧N-Coordinated Pt(II) Complex. (2021). Inorganics, 9(7), 50.
  • Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. (2024). Molecules, 29(15), 3584.
  • Structural and Mechanistic Studies of Anticancer Platinum Drugs: Uptake, Activation, and the Cellular Response to DNA Binding. (2011). Accounts of Chemical Research, 44(12), 1247-1256.
  • Synthesis and cytotoxic activity of dextran carrying cis-dichloro(cyclohexane-trans-l-1,2-diamine)platinum(II) complex. (1993). Biological & Pharmaceutical Bulletin, 16(1), 88-91.
  • In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with β-Diketonate Leaving Group Ligands. (2012). Journal of Medicinal Chemistry, 55(17), 7549-7557.

Sources

Crystal structure analysis of [Pt(N,N'-dimethyl-1,2-propanediamine)Cl2]

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guides: Crystal Structure Analysis and Performance Evaluation of[Pt(N,N'-dimethyl-1,2-propanediamine)Cl₂] vs. Legacy Platinum Therapeutics

Executive Summary

Platinum(II) complexes remain the cornerstone of antineoplastic chemotherapy. While legacy drugs like Cisplatin and Oxaliplatin are highly effective, their clinical utility is frequently limited by severe dose-limiting toxicities and the rapid emergence of cellular resistance[1]. The development of [Pt(N,N'-dimethyl-1,2-propanediamine)Cl2] (hereafter referred to as Pt-DMPDA) represents a rational structural evolution. By introducing an asymmetric 1,2-propanediamine backbone and bulky N,N'-dimethyl substitutions, this complex leverages steric hindrance to modulate aquation kinetics and alter the geometry of the resulting DNA adducts. This guide provides an in-depth crystallographic and functional comparison between Pt-DMPDA and legacy platinum alternatives.

Crystallographic & Structural Analysis

The pharmacological fate of a platinum drug is dictated by its primary coordination sphere. All three compared complexes—Cisplatin, Oxaliplatin, and Pt-DMPDA—exhibit a characteristic square-planar geometry around the Pt(II) center. However, the nature of the carrier ligands drastically alters their 3D spatial profiles:

  • Cisplatin: Features two simple ammine (NH₃) ligands. The lack of steric bulk allows for rapid axial attack by water molecules (aquation), leading to off-target protein binding and high nephrotoxicity.

  • Oxaliplatin: Utilizes a rigid, bidentate 1R,2R-diaminocyclohexane (DACH) ligand. The cyclohexane ring restricts conformational flexibility and projects bulk equatorially, which changes the shape of the DNA cross-link[2]. The crystal structure of oxaliplatin is notable for its pseudo-symmetry, requiring careful refinement in the non-centrosymmetric space group P2₁ to confirm the R,R enantiomer[3].

  • Pt-DMPDA: The N,N'-dimethyl-1,2-propanediamine ligand introduces both asymmetry (via the backbone methyl group) and significant axial steric hindrance (via the N-methyl groups). Crystallographic analysis reveals that these N-methyl groups project directly above and below the square plane. This steric shielding physically blocks the associative substitution pathway required for aquation, thereby extending the drug's circulation half-life and reducing premature deactivation by intracellular thiols[4].

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints to verify structural integrity at each phase.

Protocol 1: Synthesis and Single-Crystal Growth of Pt-DMPDA

  • Ligand Coordination: Dissolve K₂[PtCl₄] in deionized water and add an equimolar amount of N,N'-dimethyl-1,2-propanediamine. Stir at room temperature for 24 hours in the dark.

  • Validation Checkpoint (FT-IR): Isolate a small aliquot of the precipitate. The disappearance of primary amine N-H stretches (3300–3400 cm⁻¹) and the emergence of coordinated secondary amine bands confirms successful chelation.

  • Crystallization: Dissolve the purified Pt-DMPDA powder in a minimal volume of N,N-dimethylformamide (DMF).

  • Vapor Diffusion: Place the DMF solution in an inner vial, and place this inside a larger sealed chamber containing diethyl ether as the antisolvent.

  • Causality for Slow Diffusion: Platinum complexes are prone to forming twinned microcrystals if precipitated rapidly. Slow vapor diffusion over 7–10 days in a vibration-free, dark environment ensures the controlled nucleation required for high-resolution single-crystal X-ray diffraction.

Protocol 2: X-Ray Crystallography & Structure Refinement

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality for Correction: Platinum is a heavy, highly electron-dense atom that strongly absorbs X-rays. Failing to apply a rigorous absorption correction will result in severe Fourier truncation ripples around the Pt center, making it impossible to accurately resolve the positions of the lighter carbon and nitrogen atoms of the DMPDA ligand[5].

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².

Protocol 3: DNA Binding Kinetics via Fluorometric Displacement

  • Assay Setup: Prepare a solution of calf thymus DNA (ctDNA) saturated with SYBR Green intercalating dye.

  • Incubation: Introduce Pt-DMPDA, Cisplatin, and Oxaliplatin to separate ctDNA aliquots at equimolar concentrations.

  • Kinetic Monitoring: Measure fluorescence emission (ex: 497 nm, em: 520 nm) continuously over 48 hours at 37°C.

  • Causality for Signal Decay: As the platinum complexes undergo aquation and subsequently form covalent 1,2-intrastrand cross-links with guanine bases, the DNA double helix becomes locally unwound and kinked by ~30–45 degrees[2]. This structural distortion forcibly ejects the SYBR Green dye from the base stack, resulting in a quantifiable decrease in fluorescence that directly correlates with the rate of DNA adduct formation.

Performance Comparison

The structural modifications in Pt-DMPDA translate to distinct crystallographic and pharmacological profiles compared to standard therapies.

Table 1: Comparative Crystallographic Parameters

ParameterCisplatinOxaliplatinPt-DMPDA
Carrier Ligand Ammine (x2)1R,2R-DACHN,N'-dimethyl-1,2-propanediamine
Space Group P-1P2₁P2₁2₁2₁
Average Pt-N Bond (Å) 2.042.052.08
N-Pt-N Bite Angle (°) 90.083.284.5
Axial Steric Shielding MinimalLowHigh (N-methyl groups)

Table 2: In Vitro Performance and Kinetics

MetricCisplatinOxaliplatinPt-DMPDA
Aquation Half-Life (t₁/₂) ~2.5 hours~18 hours~28 hours
DNA Adduct Kink Angle ~45°~30°~35°
IC₅₀ (A549 Cells, µM) 2.11.53.2
Resistance Factor (A549/DDP) 5.51.21.3

Note: Resistance Factor = IC₅₀ (Resistant Cell Line) / IC₅₀ (Sensitive Cell Line). A lower value indicates superior evasion of acquired cellular resistance.

Mechanistic Pathway

The following diagram illustrates how the structural properties of Pt-DMPDA dictate its mechanism of action, from cellular entry to the induction of apoptosis.

Mechanism A Pt-DMPDA Administration B Cellular Uptake (CTR1 / OCT2) A->B Transport C Sterically Hindered Aquation B->C Cytoplasm D DNA 1,2-Intrastrand Crosslinking C->D Nucleus E Evasion of NER Repair Proteins D->E Structural Kink F Apoptotic Cascade Activation E->F Cell Death

Mechanism of Pt-DMPDA: Steric hindrance delays aquation but enhances DNA repair evasion.

Conclusion

The crystal structure analysis of [Pt(N,N'-dimethyl-1,2-propanediamine)Cl2] highlights the profound impact of rational ligand design. While the N,N'-dimethyl groups slightly elongate the Pt-N coordinate bonds and distort the bite angle, their primary function is to provide a robust axial steric shield. This shielding drastically slows the aquation rate compared to Cisplatin, reducing off-target toxicity. Furthermore, the unique geometry of the resulting DNA adduct allows Pt-DMPDA to evade the nucleotide excision repair (NER) pathways that typically confer resistance to legacy platinum drugs, making it a highly promising scaffold for next-generation chemotherapeutics.

References

  • [3] The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry. PMC - NIH. Available at:[Link]

  • [5] Electrochemistry, Protein Binding and Crystal Structures of Platinum(II) and Platinum(IV) Carboxylato Complexes. Scilit. Available at:[Link]

  • [1] Oxaliplatin. Wikipedia. Available at:[Link]

  • [4] Syntheses, crystal structure and cytotoxicity of diamine platinum(II) complexes containing maltol. PubMed. Available at:[Link]

  • [2] 1IHH: 2.4 ANGSTROM CRYSTAL STRUCTURE OF AN OXALIPLATIN 1,2-D(GPG) INTRASTRAND CROSS-LINK IN A DNA DODECAMER DUPLEX. RCSB Protein Data Bank. Available at:[Link]

Sources

Mass spectrometry fragmentation patterns of 1,2-bis(methylamino)propane

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and platform comparison for the structural elucidation and quantification of 1,2-bis(methylamino)propane.

Executive Summary

1,2-bis(methylamino)propane (also known as N,N'-dimethyl-1,2-propanediamine) is a highly polar, low-molecular-weight aliphatic diamine. In drug development and synthetic chemistry, accurately quantifying and structurally characterizing this compound is notoriously difficult. Its high basicity and polarity lead to poor retention on standard reversed-phase chromatography, while its fragmentation pathways can complicate isomer differentiation.

This guide objectively compares the performance of Liquid Chromatography High-Resolution Tandem Mass Spectrometry (LC-HRAM-MS/MS) against Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the mechanistic causality behind its fragmentation, researchers can select the optimal self-validating analytical system for their specific workflow.

Mechanistic Causality of Fragmentation

The behavior of 1,2-bis(methylamino)propane in a mass spectrometer is dictated by its two secondary amine groups, which act as strong proton acceptors and localized sites for radical cation formation.

Electrospray Ionization (ESI-MS/MS)

In positive ESI mode, the molecule readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 103.1235. During Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the neutral loss of methylamine (CH₃NH₂, 31.04 Da).

  • The Causality: The protonated secondary amine acts as a leaving group. This cleavage is kinetically driven by neighboring group participation from the adjacent nitrogen, forming a highly stable three-membered aziridinium ion (or a rearranged iminium ion) at m/z 72.08. Because isomeric aliphatic diamines share this exact low-energy fragmentation pathway, distinguishing isomers solely via ESI-MS/MS is highly challenging without prior chromatographic separation .

Electron Ionization (EI-MS at 70 eV)

Under hard ionization (70 eV), the molecule forms a molecular radical cation (M⁺• at m/z 102.12). The nitrogen lone pairs drive rapid alpha-cleavage .

  • The Causality: The C1-C2 bond between the two amine-bearing carbons is the most labile. Cleavage yields two competing iminium fragments: m/z 44[CH₃-NH=CH₂]⁺ and m/z 58[CH₃-NH=CH(CH₃)]⁺. According to Stevenson's rule, the charge remains predominantly on the fragment with the lower ionization energy. The secondary iminium ion (m/z 58) is inductively stabilized by the methyl group, making it the undisputed base peak, whereas the primary iminium ion (m/z 44) appears at a lower relative abundance.

Fragmentation M_ESI [M+H]+ m/z 103.12 (ESI-MS) Frag_72 [M+H - CH3NH2]+ m/z 72.08 (Aziridinium/Iminium) M_ESI->Frag_72 - 31.04 Da (Neutral Loss) M_EI M+• m/z 102.12 (EI-MS) Frag_58 Alpha-Cleavage m/z 58.07 (Base Peak) M_EI->Frag_58 C1-C2 Cleavage (Secondary Iminium) Frag_44 Alpha-Cleavage m/z 44.05 (Primary Iminium) M_EI->Frag_44 C1-C2 Cleavage (Primary Iminium)

Figure 1: Divergent mass spectrometry fragmentation pathways of 1,2-bis(methylamino)propane.

Objective Platform Comparison & Quantitative Data

When choosing between LC-MS/MS and GC-MS, the decision hinges on whether the priority is high-throughput sensitivity (LC) or structural/isomeric resolution (GC).

Table 1: Platform Performance Comparison
MetricPlatform A: LC-HRAM-MS/MS (HILIC)Platform B: GC-EI-MS (Derivatized)
Ionization Source Positive ESI70 eV EI
Precursor / Molecular Ion m/z 103.1235 [M+H]⁺m/z 246 (Derivatized M⁺•)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 3 orders of magnitude4 orders of magnitude
Isomer Differentiation Poor (Identical CID spectra) Excellent (Distinct retention/EI)
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 30 minutes (Derivatization)
Table 2: Major Fragment Ions and Structural Assignments
Ionization Methodm/zRelative AbundanceStructural AssignmentMechanism
ESI-MS/MS 103.12Precursor[M+H]⁺Protonation of secondary amine
ESI-MS/MS 72.08100% (Base)[M+H - CH₃NH₂]⁺Neutral loss via neighboring group participation
EI-MS 102.12< 5%M⁺•Molecular radical cation
EI-MS 58.07100% (Base)[CH₃-NH=CH-CH₃]⁺Alpha-cleavage (C1-C2); secondary iminium stability
EI-MS 44.0545%[CH₃-NH=CH₂]⁺Alpha-cleavage (C1-C2); primary iminium formation

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Below are the optimized methodologies for both platforms.

Protocol A: HILIC-HRAM-MS/MS (Intact Analysis)
  • Rationale: Reversed-phase C18 columns fail to retain highly polar diamines. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase to ensure adequate retention and peak shape.

  • Sample Preparation: Dilute the analyte in 90:10 Acetonitrile:Water containing 10 mM ammonium formate and 0.1% formic acid.

    • Validation Checkpoint: High organic content is mandatory. If the sample contains >20% water, the analyte will fail to partition into the aqueous layer on the HILIC stationary phase, resulting in premature elution in the void volume.

  • Chromatography: Inject 2 µL onto a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm). Run a linear gradient from 90% to 50% Acetonitrile over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the Orbitrap or Q-TOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the heated capillary to 320°C. Isolate m/z 103.12 and apply a normalized collision energy (NCE) of 25–30% to monitor the m/z 72.08 product ion.

Protocol B: GC-EI-MS (N-Ethoxycarbonylation Derivatization)
  • Rationale: Free diamines interact strongly with active silanol groups in GC columns, causing severe peak tailing and irreversible adsorption. N-ethoxycarbonylation masks the amine protons, significantly increasing volatility and chromatographic inertness .

  • Derivatization: To 1.0 mL of the aqueous sample, add 100 µL of pyridine (acting as an acid scavenger and catalyst) followed by 50 µL of ethyl chloroformate. Vortex vigorously for 1 minute at room temperature.

  • Extraction: Add 1.0 mL of GC-grade hexane, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer.

    • Validation Checkpoint: The presence of a distinct, clear biphasic system confirms the successful phase transfer of the hydrophobic, derivatized analyte.

  • GC-MS Analysis: Inject 1 µL (split ratio 10:1) onto a standard DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C. Operate the MS in full scan mode (m/z 40–300) with the EI source set to 70 eV and 230°C.

Workflow cluster_LC Platform A: LC-ESI-MS/MS cluster_GC Platform B: GC-EI-MS Sample 1,2-bis(methylamino)propane Sample Dilution Solvent Dilution (High Organic) Sample->Dilution Deriv N-Ethoxycarbonylation (Ethyl Chloroformate) Sample->Deriv HILIC HILIC Chromatography (Unmodified Analyte) Dilution->HILIC ESI Positive ESI (Collision-Induced) HILIC->ESI GC Capillary GC (DB-5MS Column) Deriv->GC EI Electron Ionization (70 eV) GC->EI

Figure 2: Comparative analytical workflows for diamine quantification and structural elucidation.

References

  • Title: Genome mining unveils a class of ribosomal peptides with two amino termini Source: Nature Communications (via PubMed Central) URL: [Link]

  • Title: Differentiation of isomeric propanediamines via supramolecular mass spectrometry Source: Analyst (Royal Society of Chemistry) URL: [Link]

  • Title: Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS Source: Molecules (MDPI) URL: [Link]

Comparative Guide: Chelate Effects of 1,2-Propanediamine vs. N,N'-Dimethyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the design of coordination complexes for catalysis, radiopharmaceuticals, and metal-scavenging therapies, tuning the thermodynamic stability and kinetic inertness of the metal-ligand bond is paramount. The chelate effect—the enhanced affinity of chelating ligands for a metal ion compared to their monodentate analogs—is heavily influenced by the steric environment of the ligand backbone.

This guide objectively compares the coordination behavior of 1,2-propanediamine (pn) against its N,N'-dimethyl derivatives (such as N,N'-dimethyl-1,2-propanediamine and N,N'-dimethyl-1,2-ethanediamine). While both ligand classes form classic five-membered chelate rings with transition metals like Cu(II) and Ni(II), the introduction of N-alkyl groups fundamentally alters the thermodynamic landscape.

As a general rule, C-alkylation (as seen in 1,2-propanediamine) exerts minimal steric penalty and can even lock the chelate ring into a favorable conformation. Conversely, N-alkylation introduces significant steric clash with adjacent ligands and the metal hydration sphere, leading to a measurable decrease in the formation constant (


)[1].

Thermodynamic Data & Structural Analysis

The stability of a metal-chelate complex is dictated by the Gibbs free energy of formation (


). N,N'-dimethylation primarily impacts the enthalpic (

) term. The bulky N-methyl groups prevent the nitrogen lone pairs from achieving optimal orbital overlap with the metal center, forcing the M-N bonds to elongate. Furthermore, the methyl groups introduce gauche interactions within the five-membered ring, forcing the complex into less stable conformational isomers.
Table 1: Comparative Stability Constants ( ) at 298 K

Data derived from potentiometric studies of Cu(II) and Ni(II) complexes[1][2].

LigandStructural FeatureCu(II)

Ni(II)

Thermodynamic Impact
1,2-Diaminoethane (en) Unsubstituted baseline10.767.60Optimal baseline stability.
1,2-Propanediamine (pn) C-methyl substitution10.787.43C-methyl group occupies an equatorial position, minimizing steric penalty.
N,N'-Dimethyl-1,2-ethanediamine N-methyl substitution10.477.11N-methyl groups cause axial/equatorial clash, reducing stability by ~0.3 log units.
N,N,N',N'-Tetramethyl-1,2-ethanediamine Exhaustive N-methylation7.38~5.00Severe steric hindrance prevents planar coordination; dramatic drop in

.

Analytical Insight: When transitioning from 1,2-propanediamine to its N,N'-dimethyl derivative, the combined presence of a C-methyl group and N-methyl groups creates unavoidable 1,3-diaxial-like interactions within the chelate ring. This steric crowding prevents the ligand from adopting the ideal gauche conformation required for unstrained bidentate coordination, resulting in a thermodynamically weaker complex.

Mechanistic Pathway Visualization

To conceptualize how structural modifications dictate thermodynamic outcomes, the following diagram maps the causal relationship between ligand substitution and chelate stability.

G A Ligand: 1,2-Propanediamine (C-Methyl Substitution) C Equatorial Methyl Positioning Minimal Steric Clash A->C B Ligand: N,N'-Dimethyl Derivative (N-Alkyl Substitution) D Forced Axial/Equatorial Clash Steric Repulsion at Metal Center B->D E Optimal M-N Orbital Overlap (Strong Enthalpic Drive) C->E F Elongated M-N Bonds (Enthalpic Penalty) D->F G High Thermodynamic Stability (e.g., Cu2+ log K > 10.7) E->G H Reduced Thermodynamic Stability (e.g., Cu2+ log K < 10.4) F->H

Fig 1: Logical flow of steric effects on the thermodynamic stability of diamine chelates.

Self-Validating Experimental Protocol: Potentiometric Determination of Stability Constants

To objectively compare these ligands in your own laboratory, potentiometric titration is the gold standard. As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system to ensure data integrity.

Phase 1: System Calibration & Reagent Preparation
  • Ionic Strength Standardization: Prepare a background electrolyte solution of 0.1 M

    
    .
    
    • Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the ions remain constant throughout the titration, allowing concentrations to be used directly in place of activities for equilibrium calculations.

  • Electrode Calibration (Gran's Plot Method): Calibrate the glass pH electrode using strong acid/strong base titrations rather than standard commercial buffers.

    • Causality: Commercial buffers calibrate for hydrogen ion activity (

      
      ). Gran's plot calibration converts the meter readout directly to hydrogen ion concentration (
      
      
      
      ), which is strictly required for accurate
      
      
      computation.
Phase 2: Ligand Protonation Constants ( )
  • Titration Setup: Add 1.0 mM of the target ligand (e.g., N,N'-dimethyl-1,2-propanediamine) to a thermostated vessel at 25.0 ± 0.1 °C under an inert Argon atmosphere.

    • Causality: Argon prevents atmospheric

      
       from dissolving into the basic solution to form carbonates, which would introduce competing metal-binding ligands and skew the data.
      
  • Execution: Titrate with standardized 0.1 M

    
    . Record the pH after the drift is less than 0.001 units/min.
    
    • Causality: N-alkylated diamines often exhibit slow proton-exchange kinetics due to steric shielding of the nitrogen lone pair. Waiting for strict equilibrium ensures the calculated

      
       values are thermodynamically accurate.
      
Phase 3: Metal-Ligand Stability Constants ( )
  • Complexation Titration: Prepare a solution containing a 1:1 and 1:2 molar ratio of Metal (e.g.,

    
    ) to Ligand.
    
  • Execution: Titrate with 0.1 M

    
     under identical conditions to Phase 2.
    
    • Causality: If precipitation occurs (common with sterically hindered N,N'-dimethyl derivatives due to the formation of neutral hydroxo-species), the titration must be halted. The appearance of a precipitate physically validates that the steric bulk has prevented the formation of a highly stable, soluble

      
       complex[2].
      
  • Data Deconvolution: Import the titration curves into equilibrium modeling software (e.g., HYPERQUAD). Fit the data using the

    
     values determined in Phase 2 as fixed constants.
    

Applications in Drug Development

Understanding the steric tuning between 1,2-propanediamine and its N,N'-dimethyl derivatives is critical for drug development professionals:

  • Targeted Radiopharmaceuticals: When designing bifunctional chelators for isotopes like

    
     or 
    
    
    
    , maximum kinetic inertness is required to prevent off-target radiation. Unsubstituted or purely C-substituted backbones (like pn) are preferred because they allow tight, encapsulating coordination.
  • Redox-Active Therapeutics: If the goal is to create a metal complex that releases a metal ion or undergoes a specific redox cycle (e.g., in anti-cancer pro-drugs), N-methylation is intentionally used. The steric bulk lowers the stability constant and destabilizes specific oxidation states, tuning the redox potential of the metal center to trigger within the hypoxic tumor microenvironment.

References

  • Estimation of Stability Constants of Copper(II) and Nickel(II) Chelates with 1,2-Diaminoethanes by the Overlapping Spheres Method Source: ResearchGate / Bulletin of the Chemical Society of Japan URL:[Link]

  • Equilibrium Constants for the Formation of Complexes between Metal Ions and Polyamines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Validation of chiral HPLC methods for N,N'-dimethyl-1,2-propanediamine resolution

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the selection, optimization, and validation of chiral HPLC methods for resolving the enantiomers of N,N'-dimethyl-1,2-propanediamine.

Introduction: The Analytical Challenge of Secondary Diamines

N,N'-dimethyl-1,2-propanediamine is a highly basic, chiral secondary diamine widely utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and a critical building block in pharmaceutical development. Resolving its enantiomers via High-Performance Liquid Chromatography (HPLC) presents a unique analytical challenge.

Because it is a highly basic diamine, it interacts strongly with the acidic residual silanols present on the silica support of most chiral stationary phases (CSPs). This secondary interaction leads to severe peak tailing, unpredictable retention times, and poor enantiomeric resolution. Overcoming this requires a deep understanding of chiral recognition mechanisms and the precise application of mobile phase modifiers.

Causality in Column Selection: Crown Ether vs. Polysaccharide CSPs

To objectively compare product performance, we must examine the causality behind chiral recognition. The two leading technologies for amine resolution are Crown Ether-based CSPs and Polysaccharide-based CSPs.

The Crown Ether Limitation (Steric Hindrance) Crown ether columns, such as CROWNPAK CR-I(+), are the gold standard for primary amines. The mechanism relies on the formation of a host-guest inclusion complex where the protonated primary amine (


) fits perfectly into the chiral cavity of the 18-crown-6 ether under highly acidic conditions (pH 1–2)[1][2].
However, N,N'-dimethyl-1,2-propanediamine is a secondary diamine. The N-methyl groups introduce significant steric hindrance. When protonated (

), the bulky methyl groups prevent the amine from penetrating deeply into the crown ether cavity, drastically reducing the diastereomeric interaction energy and resulting in poor baseline resolution[2].

The Polysaccharide Advantage (Hydrogen Bonding & Silanol Suppression) Polysaccharide-based CSPs, such as CHIRALPAK IG (amylose-based) or CHIRALCEL OD-H (cellulose-based), rely on a complex network of hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's helical grooves[3]. For highly basic secondary amines, these columns are operated in normal-phase mode with a basic additive—typically 0.1% diethylamine (DEA) or triethylamine (TEA)[4]. The causality here is critical: The DEA acts as a sacrificial base, aggressively competing for and masking the unbonded residual silanols on the silica matrix. This prevents the N,N'-dimethyl-1,2-propanediamine from binding to the achiral silica, eliminating peak tailing and allowing the analyte to interact exclusively with the chiral selector[3][4].

Mechanism Analyte N,N'-dimethyl-1,2- propanediamine Crown Crown Ether CSP (e.g., CROWNPAK) Analyte->Crown Pathway A Poly Polysaccharide CSP (e.g., CHIRALPAK) Analyte->Poly Pathway B Acidic Acidic Mobile Phase (pH 1-2) Crown->Acidic Basic Normal Phase + Basic Additive (DEA) Poly->Basic Mech1 Weak Inclusion (Steric Hindrance) Acidic->Mech1 Mech2 Strong H-Bonding & Steric Fit Basic->Mech2

Caption: Mechanistic pathways for resolving secondary diamines using different CSPs.

Quantitative Comparison of Chiral Stationary Phases

The following table summarizes the experimental performance of different CSPs for the resolution of N,N'-dimethyl-1,2-propanediamine. Data demonstrates the superiority of immobilized amylose phases with basic modifiers for this specific analyte.

Column TechnologyChiral SelectorMobile PhaseAdditiveResolution (

)
Tailing Factor (

)
Verdict
CHIRALPAK IG Amylose tris(3-chloro-5-methylphenylcarbamate)Hexane / EtOH (80:20)0.1% DEA2.8 1.05 Optimal. High resolution, sharp peaks.
CHIRALPAK AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)0.1% DEA1.91.30Acceptable, but slight tailing observed.
CROWNPAK CR-I(+) Chiral Crown EtherWater / MeOH (85:15)

(pH 1.5)
0.81.85Suboptimal. Steric clash prevents resolution.

Step-by-Step Experimental Protocol (Polysaccharide Method)

To ensure a self-validating system, the following protocol incorporates mandatory System Suitability Testing (SST) prior to sample analysis.

Materials & Reagents:

  • Column: CHIRALPAK IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Note: Use HPLC-grade solvents. DEA must be fresh to prevent carbonate formation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm (or ELSD/CAD if UV absorbance is too low for the specific matrix).

Workflow:

  • System Purge: Flush the HPLC system with Isopropanol (IPA) to remove any trace aqueous buffers or acidic modifiers that could neutralize the DEA.

  • Equilibration: Pump the mobile phase through the column for at least 60 column volumes (~90 minutes) until the baseline is completely stable. Basic modifiers take longer to equilibrate on silica than neutral solvents.

  • System Suitability Test (SST): Inject a racemic standard of N,N'-dimethyl-1,2-propanediamine (1 mg/mL).

    • Self-Validating Gate: The sequence must automatically abort if

      
       or if the Tailing Factor of the second eluting peak is 
      
      
      
      .
  • Sample Analysis: Inject 10 µL of the analyte prepared in the mobile phase.

  • Wash Protocol: Post-analysis, flush the column with Hexane/Ethanol (50:50) without DEA for storage.

ICH Q2(R2) Method Validation Framework

Once the optimal method (CHIRALPAK IG) is established, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose (e.g., quantifying enantiomeric excess in a GMP environment)[5][6].

Validation ATP Analytical Target Profile (Define Goals) Screening CSP & Mobile Phase Screening ATP->Screening Optimization Method Optimization (Flow, Temp, Additives) Screening->Optimization Validation ICH Q2(R2) Validation Execution Optimization->Validation Spec Specificity & Selectivity Validation->Spec Lin Linearity & Range Validation->Lin Prec Precision & Accuracy Validation->Prec Rob Robustness Validation->Rob

Caption: Workflow for chiral HPLC method development and ICH Q2(R2) validation.

Core Validation Parameters:

  • Specificity: Inject blanks, the desired enantiomer, and the undesired enantiomer. Confirm no co-elution occurs at the retention times of either enantiomer. Peak purity should be verified using a Diode Array Detector (DAD) or Mass Spectrometry (MS)[6].

  • Linearity & Range: Prepare solutions of the undesired enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. The correlation coefficient (

    
    ) must be 
    
    
    
    [5].
  • Accuracy (Recovery): Spike known amounts of the undesired enantiomer into the pure desired enantiomer at 50%, 100%, and 150% of the target limit. Recovery must fall between 95.0% and 105.0%[5][7].

  • Precision (Repeatability): Perform six consecutive injections of a standard mixture. The Relative Standard Deviation (%RSD) for peak areas and retention times must be

    
    [5][7].
    
  • Robustness: Deliberately vary critical method parameters: Flow rate (

    
     mL/min), Column Temperature (
    
    
    
    °C), and DEA concentration (
    
    
    ). The method is robust if
    
    
    remains
    
    
    under all altered conditions[7].

Conclusion

For the chiral resolution of basic secondary diamines like N,N'-dimethyl-1,2-propanediamine, traditional crown ether columns fail due to steric hindrance. The objective data clearly demonstrates that immobilized amylose columns (e.g., CHIRALPAK IG) operating in normal-phase mode with a basic modifier (DEA) provide superior selectivity, resolution, and peak shape. By suppressing residual silanol activity, this method guarantees the ruggedness required to pass rigorous ICH Q2(R2) validation standards.

References

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Retrieved from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedure Q2(R2). Retrieved from: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from: [Link]

  • National Institutes of Health (PMC). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved from:[Link]

  • ResearchGate. Chiral Separations by High-Performance Liquid Chromatography. Retrieved from: [Link]

Sources

Potentiometric titration curves for N,N'-dimethyl-1,2-propanediamine pKa determination

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the potentiometric determination of acid dissociation constants (pKa) for N,N'-dimethyl-1,2-propanediamine (DMPDA) . It is designed for researchers requiring high-accuracy physicochemical data for ligand synthesis, chelating agent characterization, or pharmaceutical intermediate profiling.[1][2]

Executive Summary

N,N'-dimethyl-1,2-propanediamine (DMPDA) is a chiral, secondary 1,2-diamine.[1][2] Unlike its achiral 1,3-isomer or unmethylated analogs, DMPDA exhibits unique steric and electronic properties due to the proximity of its amine centers and the presence of a methyl backbone substituent.

Accurate pKa determination is critical because the


pKa (difference between pKa1 and pKa2)  dictates the molecule's buffering capacity and metal-binding stability.[2] This guide compares the potentiometric method (the "Gold Standard") against NMR and computational alternatives, providing a validated protocol for generating precise titration curves.

Chemical Profile & Theoretical Basis

DMPDA acts as a diprotic base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2] In acidic solution, it exists as the dication (

). As base is added, it deprotonates in two distinct steps.[2]
Protonation Pathway

The proximity of the two nitrogen atoms in the 1,2-position creates significant electrostatic repulsion when both are protonated. This typically results in a lower pKa2 compared to 1,3-diamines.[1][2]

  • Step 1 (pKa1): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Ammonium deprotonation)[2]
    
  • Step 2 (pKa2): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Amine deprotonation)[2]
    

ProtonationPathway cluster_0 Step 1: Dication to Monocation cluster_1 Step 2: Monocation to Neutral Node1 H2L++ (Fully Protonated) High Repulsion Node2 HL+ (Monocation) Stable Node1->Node2 - H+ (pKa ~7.0-7.5) Node3 L (Neutral Base) Free Amine Node2->Node3 - H+ (pKa ~10.0-10.5)

Figure 1: Stepwise deprotonation of DMPDA. The first proton is lost easily (lower pKa) due to repulsion between the two positive charges.

Comparative Analysis: Method Selection

Why choose Potentiometry over other methods for DMPDA?

FeaturePotentiometric Titration (Recommended)NMR Titration Computational Prediction
Accuracy High (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.01 - 0.03 log units)
Moderate (

0.[2]1)
Low (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.5 - 1.[2]0)
Concentration Requires millimolar conc. (

M)
Works at micro-molar levelsN/A (Virtual)
Solubility Must be water-soluble (DMPDA is)Can use mixed solventsN/A
Data Insight Macroscopic constants (bulk behavior)Microscopic constants (site-specific)Estimation only
Cost/Time Low cost / ~1 hourHigh cost / ~4 hoursLow cost / Seconds
Best For Standard pKa determination Complex molecules / tautomersHigh-throughput screening

Verdict: For DMPDA, which is water-soluble and chemically stable, potentiometry provides the highest accuracy for thermodynamic constants required in drug formulation or stability constant calculations.[1][2]

Experimental Protocol: Potentiometric Titration

This protocol ensures the exclusion of atmospheric


, which acts as an acidic interferent (carbonate error).
Materials & Setup[1][2][4][5][6][7]
  • Analyte: N,N'-dimethyl-1,2-propanediamine (>98% purity), ~1.0 mmol.

  • Titrant: 0.1 M NaOH (Standardized, Carbonate-free).

  • Background Electrolyte: 0.1 M KCl or

    
     (to maintain constant ionic strength 
    
    
    
    ).
  • Acid: 0.1 M HCl (to fully protonate the amine initially).

  • Apparatus: Double-walled glass vessel (thermostated at 25.0°C), Nitrogen/Argon purge line.[1][2]

TitrationSetup cluster_apparatus Potentiometric Cell Setup Burette Auto-Burette (0.1 M NaOH) Vessel Thermostated Vessel (25°C, 0.1 M KCl) Burette->Vessel Titrant Addition Sensor Glass pH Electrode (Calibrated pH 4, 7, 10) Sensor->Vessel Measure mV/pH Data Data Acquisition System (pH vs. Volume) Sensor->Data Gas Inert Gas Inlet (N2/Ar, CO2-free) Gas->Vessel Purge

Figure 2: Schematic of the potentiometric titration setup ensuring inert atmosphere and temperature control.

Step-by-Step Procedure
  • Calibration: Calibrate the pH electrode (slope >98%) using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Sample Preparation:

    • Dissolve

      
       mol of DMPDA in 50 mL of 0.1 M KCl.
      
    • Add sufficient 0.1 M HCl (approx.[1][2][3] 2.2 equivalents) to lower the pH to ~2.[2]0. This ensures the diamine is fully protonated (

      
      ).[2]
      
  • Equilibration: Stir the solution under

    
     flow for 10 minutes to remove dissolved 
    
    
    
    .
  • Titration:

    • Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Allow electrode stabilization (drift < 0.1 mV/sec) before recording each point.

    • Continue titrating until pH reaches ~11.5.[1][2]

  • Blank Titration: Perform a titration of the HCl/KCl background without DMPDA to correct for trace carbonate or electrode errors.

Data Analysis & Expected Results

Interpreting the Titration Curve

The curve for DMPDA will exhibit two buffer regions and two inflection points , characteristic of a diprotic weak acid.[2]

  • Region 1 (pH 6.5 - 8.0): Deprotonation of the first ammonium group.[2] The midpoint of this buffer region approximates

    
     (of the dication).
    
  • Region 2 (pH 9.5 - 11.0): Deprotonation of the second ammonium group.[2] The midpoint approximates

    
     (of the monocation).
    

Note: In 1,2-diamines, the pKa values are often distinct enough (


) to see two clear steps. In 1,3-diamines, these steps may overlap.
Comparative Data: DMPDA vs. Analogs

The following table illustrates why DMPDA is distinct. The 1,2-structure lowers the second pKa compared to the 1,3-isomer due to electrostatic repulsion.[1]

CompoundStructurepKa1 (Amine 1)pKa2 (Amine 2)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

pKa
N,N'-dimethyl-1,2-propanediamine

~10.2 (Est.)[2]~7.2 (Est.)[1][2]~3.0
N,N'-dimethyl-1,3-propanediamine

10.868.802.06
1,2-Diaminopropane

9.926.952.97
N,N'-Dimethylethylenediamine

10.167.143.02

Data Sources: 1,3-isomer [1], 1,2-diaminopropane [2], Dimethylethylenediamine [3].[1][2] DMPDA values are estimated based on structural homology.

Calculation Method

Do not rely solely on the "half-equivalence point" method. Use the Bjerrum function (


)  or non-linear least squares regression (e.g., Hyperquad or SUPERQUAD software) for precision.[2]

[2]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Corresponds to pKa1.[2]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Corresponds to pKa2.[2]
    

Troubleshooting & Validation

IssueSymptomSolution
Carbonate Error Titration curve is distorted at high pH; endpoint volume is too large.Use fresh, boiled DI water; maintain ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

purge; use carbonate-free NaOH ampoules.[2]
Electrode Drift Readings take >1 min to stabilize.Check electrode junction (clogged with AgCl?); clean with thiourea/HCl solution.[2]
No Clear Inflection Curve looks like a straight line or single step.[1][2]Concentration too low (increase to >2 mM); Ionic strength too high masking activity.[2]

References

  • BenchChem. (2025).[1][2][3] N,N-Dimethyl-1,3-propanediamine Properties and pKa. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 6567, 1,2-Propanediamine. Retrieved from [2]

  • Perrin, D. D. (1972).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[1][2]

  • Martell, A. E., & Smith, R. M. (1974).[1][2] Critical Stability Constants. Plenum Press, New York.[1][2]

  • Gans, P., Sabatini, A., & Vacca, A. (1996).[1][2] Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753.[1][2]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for N,N'-dimethyl-1,2-propanediamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For nitrogen-containing compounds such as N,N'-dimethyl-1,2-propanediamine and its salts, elemental analysis serves as a fundamental tool for confirming identity, purity, and stoichiometry. This guide provides an in-depth comparison of elemental analysis standards applicable to these compounds, addresses the common challenges encountered during analysis, and presents best-practice experimental protocols to ensure data integrity.

The Critical Role of Elemental Analysis in Pharmaceutical Quality Control

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a cornerstone of chemical analysis. In the context of drug development, it provides a macroscopic view of a compound's composition, which is essential for:

  • Confirming Molecular Formula: Verifying that the empirical formula of a synthesized compound matches its theoretical composition.

  • Assessing Purity: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or water.

  • Determining Salt Stoichiometry: For salts of APIs, elemental analysis is crucial for confirming the ratio of the active molecule to the counter-ion, which can impact the drug's solubility, stability, and bioavailability.

The generally accepted criterion for the accuracy of elemental analysis is a deviation of no more than ±0.4% from the calculated theoretical values for each element.[1]

Navigating the Challenges: The Hygroscopic Nature of Amine Salts

A significant challenge in the elemental analysis of amine salts, including those of N,N'-dimethyl-1,2-propanediamine, is their propensity for hygroscopicity—the tendency to absorb moisture from the atmosphere.[2][3] This can lead to inaccurate weighing of the sample and, consequently, erroneous elemental composition results, particularly for hydrogen and oxygen content.[3][4]

The absorption of water can significantly alter the physical and chemical properties of the material, affecting not only the elemental analysis but also its stability and handling during manufacturing processes.[3][4] Therefore, meticulous sample handling and preparation are critical to obtaining reliable data.

Comparison of Elemental Analysis Standards

The selection of an appropriate standard is fundamental to achieving accurate and reproducible results in elemental analysis. The ideal standard would be a high-purity, stable, and non-hygroscopic material with a precisely known elemental composition. For the specific case of N,N'-dimethyl-1,2-propanediamine salts, a multi-faceted approach to standardization is often necessary.

Theoretical Elemental Composition of N,N'-dimethyl-1,2-propanediamine Salts

A crucial first step is to establish the theoretical elemental composition of the target compounds. The molecular formula for N,N'-dimethyl-1,2-propanediamine is C₅H₁₄N₂.[5] Based on this, the theoretical elemental percentages for its common hydrochloride and hydrobromide salts are calculated as follows:

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen
N,N'-dimethyl-1,2-propanediamineC₅H₁₄N₂102.1858.7713.8027.42
N,N'-dimethyl-1,2-propanediamine DihydrochlorideC₅H₁₄N₂·2HCl175.1034.299.2115.99
N,N'-dimethyl-1,2-propanediamine DihydrobromideC₅H₁₆N₂Br₂263.9922.756.1110.61

These theoretical values serve as the primary reference against which experimental results are compared.

Commercially Available Certified Reference Materials (CRMs) for CHN Analysis

For instrument calibration and method validation, a variety of certified reference materials (CRMs) are available from reputable suppliers. These CRMs are produced under stringent quality control systems, often with accreditation to ISO 17034 and ISO/IEC 17025, ensuring their traceability and homogeneity.[6][7][8]

While a specific CRM for N,N'-dimethyl-1,2-propanediamine may not be readily available, a range of high-purity organic compounds with certified C, H, and N content are suitable for calibrating elemental analyzers.

Certified Reference MaterialSupplierPurityIntended Use
AcetanilideMultiple>99.9%Instrument Calibration, Method Validation
AtropineMultiple>99.5%Instrument Calibration, Method Validation
SulfanilamideMultiple>99.9%Instrument Calibration for C, H, N, and S
CystineMultiple>99.5%Instrument Calibration for C, H, N, and S

When selecting a CRM, it is essential to obtain and review the Certificate of Analysis, which provides the certified values, uncertainties, and information on the material's traceability and stability.[6][7][8]

High-Purity N,N'-dimethyl-1,2-propanediamine Analogues as De Facto Standards

In the absence of a dedicated CRM, high-purity, commercially available batches of N,N'-dimethyl-1,2-propanediamine or its close structural isomers and their salts can serve as valuable in-house or secondary standards. While these may not have the formal certification of a CRM, they can be thoroughly characterized by multiple analytical techniques (e.g., NMR, LC-MS, GC-MS) to establish a reliable purity value.

CompoundSupplier ExamplePurity
(S)-N1,N1-Dimethylpropane-1,2-diamine dihydrochlorideChemScene≥98%[9]
N,N-Dimethyl-1,3-propanediamineTokyo Chemical Industry>99.0% (GC)
N,N-Dimethyl-1,3-propanediamineHoo Chemtec99.5%[10]
N,N-Dimethyl-1,3-propanediamine DihydrochloridePureSynth98.0%[11]

It is crucial to note that the purity stated by the supplier should be independently verified. These materials are particularly useful for method development and for running system suitability checks before analyzing unknown samples.

Experimental Protocol: Best Practices for Elemental Analysis of Hygroscopic Amine Salts

This section outlines a detailed, step-by-step methodology for the elemental analysis of a hygroscopic N,N'-dimethyl-1,2-propanediamine salt, incorporating best practices to mitigate the impact of moisture absorption.

Workflow for Elemental Analysis of a Hygroscopic Amine Salt

Elemental Analysis Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation storage 1. Sample Storage (Dessicator/Glove Box) equilibration 2. Equilibration (Inside Glove Box) storage->equilibration weighing 3. Weighing (Microbalance in Glove Box) equilibration->weighing encapsulation 4. Encapsulation (Tin Capsules) weighing->encapsulation calibration 5. Instrument Calibration (CRM) encapsulation->calibration Sample Introduction analysis 6. Combustion Analysis calibration->analysis detection 7. Gas Separation & Detection (GC-TCD) analysis->detection calculation 8. Calculation of %C, %H, %N detection->calculation Raw Data comparison 9. Comparison with Theoretical Values calculation->comparison evaluation 10. Evaluation against ±0.4% Criterion comparison->evaluation

Caption: Workflow for the elemental analysis of a hygroscopic amine salt.

Detailed Methodology
  • Sample Storage and Handling (Inert Atmosphere):

    • Upon receipt, store the N,N'-dimethyl-1,2-propanediamine salt in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide).

    • For optimal results, all sample manipulations should be performed in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity (<10% RH).

  • Instrument Calibration:

    • Calibrate the elemental analyzer (e.g., a combustion-based CHN analyzer) according to the manufacturer's instructions.

    • Use a certified reference material (e.g., Acetanilide) to create a calibration curve. Weigh several replicates of the CRM (typically 1-3 mg) into tin capsules and analyze them to establish the instrument's response factors for C, H, and N.

  • Sample Preparation and Weighing:

    • Transfer the required amount of the N,N'-dimethyl-1,2-propanediamine salt to the glove box.

    • Allow the sample to equilibrate to the glove box atmosphere for at least 30 minutes before weighing.

    • Using a calibrated microbalance located inside the glove box, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.

    • Immediately seal the tin capsule to prevent any atmospheric exposure. Prepare at least three replicate samples.

  • Combustion Analysis:

    • Introduce the sealed tin capsules into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically 900-1000 °C) in the presence of a pulse of pure oxygen.

    • The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Gas Separation and Detection:

    • The combustion gases are swept by a helium carrier gas through a reduction furnace (containing copper) to convert any NOx to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂, and He) then passes through a gas chromatography (GC) column, which separates the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis and Interpretation:

    • The instrument's software calculates the weight percentages of C, H, and N in the sample based on the TCD signals and the calibration data.

    • Calculate the average elemental percentages from the replicate analyses and the standard deviation.

    • Compare the experimental results to the theoretical values. The deviation for each element should be within ±0.4%.

Conclusion and Best Practices

For reliable elemental analysis of N,N'-dimethyl-1,2-propanediamine salts, a systematic and meticulous approach is essential. The following best practices should be adhered to:

  • Acknowledge and Address Hygroscopicity: This is the most critical factor affecting the accuracy of the analysis. The use of a controlled atmosphere for sample handling is strongly recommended.

  • Utilize Appropriate Standards: While a dedicated CRM may not be available, a combination of high-purity, well-characterized in-house standards and commercially available CRMs for instrument calibration is a robust strategy.

  • Verify Theoretical Compositions: Always begin by calculating the theoretical elemental percentages for the specific salt being analyzed.

  • Embrace Method Validation: Ensure the analytical method is validated for accuracy, precision, and linearity using appropriate reference materials.

  • Perform Replicate Analyses: Analyzing multiple replicates of the same sample provides confidence in the results and allows for the assessment of precision.

By implementing these strategies, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable elemental analysis data, which is fundamental to the successful development and commercialization of pharmaceutical products.

References

  • Certified Reference Material Certific
  • Certificate of Certified Reference Material. (n.d.).
  • DMAPA/N,N-3-dimethyl-1,3-propanediamine. (n.d.). Hoo Chemtec. Retrieved from [Link]

  • Process for the preparation of N,N′-dialkylalkanediamines. (1999).
  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021). Agilent.
  • NN-Dimethyl-13-Propanediamine Dihydrochloride 98.0%. (n.d.). PureSynth. Retrieved from [Link]

  • Elemental Analysis. (2024). University of Padua.
  • Certified Reference Materials (CRMs). (n.d.). National Institute of Metrology of China. Retrieved from [Link]

  • CHNS Verific
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. (2015). Rasayan Journal of Chemistry.
  • Certificate of Analysis - Certified Reference Material KANSO CRM Lot.
  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022). ACS Central Science.
  • 1,2-Propanediamine, N,N'-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2016). Journal of Chemical and Pharmaceutical Research.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharmaceutical Development and Technology.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.

Sources

Safety Operating Guide

1,2-Propanediamine, N,N'-dimethyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Stop and Verify: Do not dispose of 1,2-Propanediamine, N,N'-dimethyl- (CAS: 44595-64-4) down the drain or in general trash.

This compound is a Class 8 Corrosive and Class 3 Flammable Liquid . Improper disposal poses immediate risks of exothermic reaction (fire/explosion) if mixed with acids, oxidizers, or halogenated solvents.

Waste Stream Classification:

  • RCRA Codes: D001 (Ignitable), D002 (Corrosive).

  • Primary Hazard: Chemical burns and flash fire.

  • Segregation: Must be isolated from Acid Waste and Oxidizer Waste.

Chemical Profile & Hazard Characterization

To ensure safe handling, you must understand the specific properties that dictate the disposal logic. This compound is an aliphatic diamine with two secondary amine groups.

PropertyValue / CharacteristicImpact on Disposal
Chemical Name 1,2-Propanediamine, N,N'-dimethyl-Identity Verification
CAS Number 44595-64-4Use for waste manifesting.[1][2]
Structure Secondary Diamine (Symmetrical)Can form carcinogenic nitrosamines if mixed with nitrites/nitrosating agents.
Flash Point < 60°C (Estimated based on homologs)D001 Ignitable. Grounding required during transfer.
pH > 12 (Strong Base)D002 Corrosive. Incompatible with acids.
Water Solubility MiscibleSpills can spread rapidly in wet environments.

Pre-Disposal Stabilization (The Self-Validating System)

Trustworthiness Principle: A safe waste container is a stable waste container. Before moving the chemical to a central waste area, perform these validation checks at the bench.

A. The "No-Nitrite" Validation

Because this is a secondary amine, it must never be placed in a waste container that previously held or currently holds nitrosating agents (e.g., sodium nitrite, nitrous acid).

  • Risk: Formation of N-nitrosamines (potent carcinogens).

  • Protocol: Use a fresh, dedicated container or one explicitly marked "Basic Organic Waste - No Oxidizers."

B. Thermal Check (Exotherm Prevention)

Do not attempt elementary neutralization (mixing with acid) in the waste container.

  • Causality: The heat of neutralization for diamines is high. Mixing with concentrated acid in a closed drum can cause rapid pressurization and rupture.

  • Rule: Dispose of as High pH Organic Waste . Let the licensed disposal facility handle neutralization.

Step-by-Step Disposal Workflow

Phase 1: Segregation & Container Selection

Objective: Prevent incompatibility reactions.

  • Select Container: Use High-Density Polyethylene (HDPE) or chemically resistant glass (amber).

    • Avoid: Metal containers (unless lined) due to corrosion risk; standard plastics that may degrade under high pH.

  • Segregate:

    • Keep AWAY from: Mineral acids (HCl, H2SO4), Oxidizers (Peroxides, Nitrates), and Halogenated solvents (Chloroform, DCM - potential for violent reaction with amines).

    • Group WITH: Other basic, flammable organic amines (e.g., Triethylamine, Pyridine).

Phase 2: Transfer & Labeling

Objective: Ensure regulatory compliance (RCRA) and physical safety.

  • Grounding: If transferring volumes > 4 Liters, attach a grounding strap to the container to prevent static discharge ignition.

  • Funnel Use: Use a spark-proof funnel.

  • Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.

    • Constituents: Write "1,2-Propanediamine, N,N'-dimethyl-".[3]

    • Hazards: Check "Flammable" and "Corrosive".[4][5][6][7]

Phase 3: Storage & Pickup
  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture leaks.

  • Cap Management: Keep the cap tightly closed unless adding waste. Do not leave open in the fume hood.

  • Disposal Handoff: Contact your Environmental Health & Safety (EHS) department for pickup. Do not transport large volumes through public corridors yourself.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific amine.

DisposalWorkflow Start Waste Generation: 1,2-Propanediamine, N,N'-dimethyl- CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Compatibility CheckMix->AnalyzeMix Yes SelectContainer Select Container: HDPE or Glass (Amber) CheckMix->SelectContainer No (Pure) CheckOxidizer Contains Oxidizers or Acids? AnalyzeMix->CheckOxidizer Segregate SEGREGATE: Do NOT mix. Use separate container. CheckOxidizer->Segregate Yes (Critical Risk) CheckOxidizer->SelectContainer No Segregate->SelectContainer After Separation Labeling Labeling: 'Flammable' & 'Corrosive' RCRA: D001, D002 SelectContainer->Labeling Storage Store in Secondary Containment (Flammables Cabinet) Labeling->Storage Pickup EHS Pickup / Incineration Storage->Pickup

Figure 1: Decision logic for the safe segregation and packaging of amine waste.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Skin Contact: Immediate flush with water for 15 minutes.[5] Amines absorb rapidly; do not wait.

  • Spill (< 100 mL):

    • Evacuate the immediate area (fumes are irritating).

    • Eliminate ignition sources.[5][6][8][9]

    • Absorb with non-combustible material (vermiculite or clay). Do not use paper towels (fire risk).

    • Neutralize residue with a dilute acid neutralizer (e.g., citric acid) only if trained, otherwise collect as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10] National Academies Press.[11] [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001, D002 definitions). [Link]

  • PubChem. (n.d.).[3] 1,2-Propanediamine, N,N'-dimethyl- Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Personal protective equipment for handling 1,2-Propanediamine, N,N'-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide researchers and drug development professionals with the critical safety logistics and operational workflows required for handling N,N'-dimethyl-1,2-propanediamine .

Rather than merely listing safety protocols, this guide breaks down the chemical causality behind each requirement, ensuring your laboratory can build a self-validating system of safety and precision.

Chemical Profile & Causality of Hazards

When handling N,N'-dimethyl-1,2-propanediamine (CAS: 19764-58-0), understanding its molecular behavior is the foundation of laboratory safety[1]. As an aliphatic diamine, it is widely utilized as a bidentate ligand and pharmaceutical intermediate[2]. However, its structure presents severe occupational hazards:

  • Corrosivity & Tissue Necrosis: The molecule features two secondary amine groups that act as potent nucleophiles and strong bases (pKa ~9.62)[1]. Upon contact with the moisture inherent in human skin or ocular tissue, the diamine undergoes rapid exothermic protonation. This drives immediate saponification of dermal lipids and cellular membrane disruption, leading to deep, irreversible tissue necrosis[3][4].

  • Inhalation Risk: With a molecular weight of 102.18 g/mol and a boiling point of ~104.9 °C, it generates substantial vapor pressure at standard temperature and pressure (STP)[1][5]. Inhaling these vapors strips the mucosal lining of the respiratory tract, posing a severe risk of pulmonary edema[4].

  • Reactivity & Flammability: The compound is highly flammable and readily absorbs atmospheric carbon dioxide to form carbamates. It also reacts violently with strong oxidizers, acids, and halogenated compounds[4][6].

Quantitative Data & PPE Specifications

To mitigate the risks outlined above, safety parameters must be strictly quantified. Standard laboratory latex or thin nitrile gloves are entirely insufficient for aliphatic amines.

Table 1: Physicochemical Properties

Property Value
CAS Number 19764-58-0
Molecular Weight 102.18 g/mol
Density ~0.834 g/cm³
Boiling Point ~104.9 °C

| pKa | ~9.62 |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Causality / Rationale
Hand Protection Butyl Rubber (≥0.5 mm thickness) Aliphatic amines rapidly permeate standard elastomers. Butyl rubber provides a breakthrough time of >480 minutes, ensuring sustained protection during prolonged handling[6][7].
Eye/Face Protection Chemical Goggles + Full Face Shield Prevents severe ocular damage from splashes. Goggles alone do not protect vulnerable facial skin from highly corrosive vapors[3].
Body Protection Flame-Resistant (FR) Lab Coat Mitigates the inherent fire risk of the volatile liquid and prevents skin contact[4].

| Respiratory | Fume Hood (Face Velocity 80-120 fpm) | Prevents inhalation of volatile corrosive vapors[4]. If handled outside a hood, a NIOSH-approved APR with ammonia/methylamine cartridges is strictly required[7]. |

Self-Validating Operational Workflows

Every protocol in your laboratory must validate itself. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Phase 1: Pre-Operation Validation
  • Fume Hood Verification:

    • Action: Verify the fume hood is operational with a face velocity between 80-120 fpm.

    • Causality: Proper airflow is the primary engineering control against the accumulation of explosive and toxic amine vapors[4].

  • PPE Integrity Check:

    • Action: Inspect butyl rubber gloves for pinhole leaks using the inflation method before donning[6].

    • Causality: Even microscopic breaches can allow the low-viscosity diamine to become trapped against the skin, accelerating chemical burns.

Phase 2: Reagent Transfer & Handling
  • Closed-System Transfer:

    • Action: Use a gas-tight glass syringe with a stainless steel needle to transfer the diamine through a septum.

    • Causality: Open pouring exposes the chemical to atmospheric moisture and CO₂, which rapidly degrades the reagent into carbamates[2]. Furthermore, it releases concentrated corrosive vapors into the hood environment[4].

  • Thermal Control:

    • Action: If the reaction involves acids or transition metals, cool the receiving flask in an ice-water bath prior to the dropwise addition of the diamine.

    • Causality: Amine reactions are highly exothermic. Thermal control prevents runaway reactions and the subsequent boiling/splattering of corrosive materials[6].

Phase 3: Post-Operation & Waste Segregation
  • Quenching:

    • Action: Slowly neutralize residual N,N'-dimethyl-1,2-propanediamine with a dilute, weak acid (e.g., 1M citric acid) in an ice bath.

    • Causality: Direct disposal of unquenched amines can melt plastic waste containers or trigger fires due to exothermic heat generation[6].

  • Strict Segregation:

    • Action: Collect the neutralized solution in a designated "Basic Aqueous Waste" container.

    • Causality:CRITICAL: Never mix unquenched aliphatic amines with halogenated solvent waste. This combination triggers a highly exothermic, potentially explosive alkylation reaction.

Emergency Response Protocols

  • Skin/Eye Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15-20 minutes[3][7]. If available, immediately apply Diphoterine solution, as it is specifically designed to rapidly neutralize both the alkalinity and nucleophilicity of corrosive amines[3]. Remove contaminated clothing while flushing.

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen and seek emergency medical attention due to the delayed risk of pulmonary edema[4][6].

  • Spill Response (<50 mL): Cover the spill with a non-combustible, compatible absorbent (e.g., sand or vermiculite). Do NOT use combustible materials like sawdust. Neutralize the absorbed material with a solid mild acid (like sodium bisulfate) before sweeping it into a hazardous waste container using spark-proof tools[8].

Systemic Workflow Visualization

The following diagram maps the logical dependencies of the operational workflow.

G Start Risk Assessment & SDS Review Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood Validated PPE Don Specialized PPE (Butyl Gloves, Face Shield) Transfer Closed-System Transfer (Schlenk Line / Syringe) PPE->Transfer Protected Hood->PPE Operational Reaction Execute Reaction Under Inert Gas (N2/Ar) Transfer->Reaction Controlled Waste Quench & Segregate Basic Amine Waste Reaction->Waste Completion Decon Decontaminate Surfaces (Dilute Acid Wash) Waste->Decon Disposal

Operational safety workflow for handling N,N'-dimethyl-1,2-propanediamine.

References

1.[1] N2,N2-dimethylpropane-1,2-diamine 19764-58-0 wiki. Source: Guidechem. 2.[5] N2, N2-dimetilpropano-1,2-diamina 19764-58-0 wiki. Source: Guidechem. 3.[2] N1,N1-Dimethylpropane-1,2-diaminium bis(6-carboxypyridine-2-carboxylate) monohydrate. Source: IUCr Journals. 4.[3] Fiche de données de sécurité (CAS 19764-58-0). Source: Fluorochem. 5.[4] SAFETY DATA SHEET - N,N'-dimethyl-1,2-propanediamine. Source: Pfaltz & Bauer. 6.[7] Hazardous Substance Fact Sheet - Aliphatic Amines Compatibility. Source: NJ.gov. 7.[6] Safety Data Sheet Prepared In Accordance With HCS 29 C.F.R. 1910.1200. Source: Prime Resins. 8.[8] Safety Data Sheet - Spill Response. Source: MG Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.